Product packaging for L-Leucine(Cat. No.:CAS No. 71000-80-1)

L-Leucine

Cat. No.: B10760876
CAS No.: 71000-80-1
M. Wt: 131.17 g/mol
InChI Key: ROHFNLRQFUQHCH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leucine is an essential branched-chain amino acid (BCAA) of critical importance in biochemical and physiological research. Its primary research value lies in its role as a key signaling molecule and building block for protein synthesis. A significant mechanism of action is its potent activation of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and autophagy. This makes Leucine a vital compound for studies focused on skeletal muscle hypertrophy, metabolic regulation, and nutrient-sensing pathways. Researchers utilize Leucine in cell culture media to support robust cellular growth and as an investigational tool to dissect the molecular mechanisms controlling protein turnover. Furthermore, it is extensively used in metabolic research to understand its effects on glucose homeostasis, insulin signaling, and energy metabolism. Our high-purity Leucine is rigorously quality-controlled to ensure batch-to-batch consistency, providing reliable results for your experimental models in fields ranging from molecular biology and sports science to endocrinology and nutritional biochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B10760876 L-Leucine CAS No. 71000-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25248-98-0
Record name L-Leucine homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25248-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9023203
Record name L-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless
Record name Leucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15162
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Leucine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube)
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol)
Record name Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Leucine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.293 g/cu cm at 18 °C
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg]
Record name Leucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15162
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Impurities

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1%
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White glistening hexagonal plates from aqueous alcohol, White crystals

CAS No.

61-90-5, 21675-61-6, 71000-80-1
Record name L-Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, labeled with tritium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021675616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, labeled with tritium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071000801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name leucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Leucine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMW67QNF9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

293 °C, 268 - 288 °C
Record name Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

L-Leucine's intricate dance: A technical guide to its mechanism of action in muscle protein synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the molecular mechanisms through which the essential amino acid L-Leucine stimulates muscle protein synthesis (MPS). This whitepaper details the core signaling pathways, summarizes key quantitative data, and provides an overview of experimental protocols, serving as a critical resource for advancements in muscle physiology and therapeutic development.

This compound, a branched-chain amino acid (BCAA), is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis.[1][2][3][4][5] The guide elucidates the sophisticated sensing mechanisms that translate intracellular this compound availability into a robust anabolic response.

The this compound Sensing and mTORC1 Activation Cascade

The activation of mTORC1 by this compound is a multi-step process initiated by intracellular this compound sensors. Two key proteins, Sestrin2 and Leucyl-tRNA synthetase (LARS1), have been identified as primary leucine sensors.[6][7][8][9][10][11]

  • Sestrin2-GATOR2 Pathway: In the absence of this compound, Sestrin2 binds to and inhibits the GATOR2 complex.[7][9] The GATOR2 complex is a positive regulator of mTORC1.[7] this compound directly binds to Sestrin2, causing a conformational change that leads to the dissociation of the Sestrin2-GATOR2 complex.[7][9][12] This liberation of GATOR2 allows it to inhibit the GATOR1 complex, which is a GTPase-activating protein (GAP) for the RagA/B GTPases.[7][13]

  • LARS1-RagD Pathway: LARS1, in addition to its canonical role in charging tRNA with leucine for protein synthesis, acts as another intracellular leucine sensor.[6][8][10][11][14] Upon binding leucine, LARS1 interacts with the RagD GTPase and functions as a GAP, promoting the hydrolysis of GTP to GDP on RagD.[6][11][15][16]

The coordinated actions on the GATOR and Rag complexes are crucial for the subsequent steps. The Rag GTPases exist as heterodimers (RagA/B paired with RagC/D) and are central to relaying the amino acid signal to mTORC1.[15][17] The activation of mTORC1 requires RagA/B to be in a GTP-bound state and RagC/D in a GDP-bound state. The aforementioned signaling events, initiated by this compound, facilitate this specific nucleotide loading of the Rag heterodimer.

This active Rag heterodimer then recruits mTORC1 to the lysosomal surface, where its activator, Rheb, resides.[4][5][17] This co-localization is the final step required for the full activation of mTORC1 kinase activity.

Once activated, mTORC1 phosphorylates its downstream targets, primarily p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[18][19][20] The phosphorylation of S6K1 enhances protein translation, while the phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation and, consequently, an increase in muscle protein synthesis.

A secondary, more direct mechanism has also been proposed, where the this compound metabolite acetyl-coenzyme A (AcCoA) can promote the acetylation of the mTORC1 component Raptor, leading to its activation in a cell-type-specific manner.[21]

Quantitative Insights into this compound Stimulated Muscle Protein Synthesis

The following tables summarize quantitative data from various studies on the effects of this compound on mTORC1 signaling and muscle protein synthesis.

ParameterConditionResultReference
Leucine Concentration for mTORC1 Activation Half-maximal activation of mTORC1 in HEK-293T cells20 µM[7][9][22]
Sestrin2-Leucine Binding Affinity Dissociation constant (Kd) of leucine for Sestrin220 µM[7][9]
Leucine Dose for Muscle Growth Recommended daily intake for muscle health1.2–2.0 g/kg body weight[20]
Recommended per-meal dose to trigger MPS~3–4 g[20]
Dose shown to increase muscle IGF-1 post-exercise3 g[23]
Study PopulationInterventionOutcome on Muscle Protein Synthesis (MPS)Reference
Older Women1.5 g Leucine-enriched essential amino acids (LEAA)Equivalent stimulation of MPS to 40 g whey protein at rest and after exercise.[24]
Men23 g protein + 5 g added leucine after endurance exerciseNear-maximal Fractional Synthesis Rate (FSR) stimulation.[25]
Men6.25 g whey protein + leucine (total leucine equivalent to 25 g whey)As effective as 25 g whey protein in stimulating MPS 1-3 hours post-exercise.[26]

Visualizing the Molecular Pathways

To facilitate a deeper understanding, the core signaling pathways are illustrated below using Graphviz (DOT language).

L_Leucine_mTORC1_Activation cluster_sensing Leucine Sensing cluster_gator GATOR Complex Regulation cluster_rag Rag GTPase Cycle cluster_mtorc1 mTORC1 Activation cluster_downstream Downstream Effects This compound This compound Sestrin2 Sestrin2 This compound->Sestrin2 binds LARS1 LARS1 This compound->LARS1 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits RagD-GTP RagD-GTP LARS1->RagD-GTP promotes GTP hydrolysis GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagA/B-GTP RagA/B-GTP GATOR1->RagA/B-GTP promotes GTP hydrolysis mTORC1 mTORC1 RagA/B-GTP->mTORC1 recruits to lysosome RagC/D-GDP RagC/D-GDP RagC/D-GDP->mTORC1 recruits to lysosome RagA/B-GDP RagA/B-GDP RagA/B-GDP->RagA/B-GTP RagD-GTP->RagC/D-GDP Lysosome Lysosome mTORC1->Lysosome translocates to S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Rheb Rheb Rheb->mTORC1 activates Lysosome->Rheb localizes Muscle Protein Synthesis Muscle Protein Synthesis S6K1->Muscle Protein Synthesis promotes 4E-BP1->Muscle Protein Synthesis promotes

Caption: this compound mTORC1 signaling pathway.

Experimental Protocols: Methodological Overview

A variety of experimental techniques are employed to investigate the effects of this compound on muscle protein synthesis.

Measurement of Muscle Protein Synthesis

The fractional synthesis rate (FSR) of muscle proteins is a common method to quantify the rate of muscle protein synthesis in vivo.[27][28][29]

Flooding Dose Technique:

  • Tracer Administration: A large ("flooding") dose of a labeled amino acid, such as L-[¹³C₆]phenylalanine, is administered intravenously.[27][28] This ensures rapid and stable enrichment of the precursor pool for protein synthesis.

  • Tissue Sampling: Muscle biopsies are collected at baseline and at one or more time points after tracer administration.[30] Blood samples are also taken to determine the enrichment of the tracer in the plasma.

  • Sample Processing: Muscle tissue is homogenized, and proteins are precipitated. The protein-bound and intracellular free amino acids are then separated.

  • Analysis: The isotopic enrichment of the labeled amino acid in the muscle protein and in the precursor pool (either plasma or intracellular free amino acid pool) is determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The FSR is calculated as the rate of incorporation of the labeled amino acid into the protein pool relative to the enrichment of the precursor pool over time.

FSR_Measurement_Workflow cluster_invivo In Vivo Procedure cluster_analysis Sample Analysis cluster_calculation Data Analysis Tracer Infusion Tracer Infusion Muscle Biopsy (t=0) Muscle Biopsy (t=0) Tracer Infusion->Muscle Biopsy (t=0) Blood Sampling Blood Sampling Tracer Infusion->Blood Sampling Muscle Biopsy (t=x) Muscle Biopsy (t=x) Muscle Biopsy (t=0)->Muscle Biopsy (t=x) Tissue Homogenization Tissue Homogenization Muscle Biopsy (t=x)->Tissue Homogenization Mass Spectrometry Mass Spectrometry Blood Sampling->Mass Spectrometry Protein Precipitation Protein Precipitation Tissue Homogenization->Protein Precipitation Amino Acid Separation Amino Acid Separation Protein Precipitation->Amino Acid Separation Amino Acid Separation->Mass Spectrometry Calculate Enrichment Calculate Enrichment Mass Spectrometry->Calculate Enrichment Calculate FSR Calculate FSR Calculate Enrichment->Calculate FSR

Caption: Workflow for FSR measurement.

Assessment of mTORC1 Signaling

Western blotting is a widely used technique to assess the activation of the mTORC1 signaling pathway by examining the phosphorylation status of its downstream targets.[19][31][32][33]

Western Blotting Protocol Outline:

  • Cell/Tissue Lysis: Cells or muscle tissue are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[31]

  • Protein Quantification: The total protein concentration of the lysates is determined using a method like the bicinchoninic acid (BCA) assay to ensure equal loading.[31]

  • SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[33]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of mTORC1 targets (e.g., phospho-S6K1, phospho-4E-BP1) and for the total forms of these proteins.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction, allowing for the visualization of the protein bands.

  • Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway activation.[32]

Western_Blot_Workflow Cell/Tissue Lysis Cell/Tissue Lysis Protein Quantification Protein Quantification Cell/Tissue Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Analysis Analysis Detection->Analysis

Caption: Workflow for Western blotting.

This technical guide provides a foundational understanding of the critical role this compound plays in stimulating muscle protein synthesis. The detailed pathways, quantitative data, and experimental overviews are intended to support further research and the development of novel therapeutic strategies targeting muscle health and growth.

References

The Role of L-Leucine in mTOR Pathway Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of the essential amino acid L-Leucine in activating the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. A master regulator of cell growth, proliferation, and metabolism, mTORC1's activation by this compound is a critical process in cellular physiology and a key area of investigation for therapeutic development in various diseases, including metabolic disorders and cancer.

The Core Mechanism: this compound Sensing and mTORC1 Translocation

The activation of mTORC1 by this compound is a sophisticated process initiated by intracellular amino acid sensing and culminating in the translocation of mTORC1 to the lysosomal surface, its site of activation. Two key intracellular this compound sensors have been identified: Sestrin2 and Leucyl-tRNA synthetase (LRS) .

The Sestrin2-GATOR Pathway

Under conditions of this compound deprivation, Sestrin2 binds to the GATOR2 complex, a positive regulator of mTORC1. This interaction allows GATOR1, a GTPase-activating protein (GAP), to inhibit the Rag GTPases (specifically RagA/B).[1] In the presence of this compound, the amino acid directly binds to Sestrin2, causing a conformational change that disrupts the Sestrin2-GATOR2 interaction.[2] This liberates GATOR2 to inhibit GATOR1, leading to the accumulation of GTP-bound RagA/B.[3]

The Leucyl-tRNA Synthetase (LRS) Pathway

LRS, in addition to its canonical role in protein synthesis, functions as a direct sensor of this compound.[4] When bound to this compound, LRS acts as a GAP for the RagD GTPase.[4][5] This GTP hydrolysis on RagD is a critical initiating step in the Rag GTPase cycle that drives mTORC1 activation.[1][6] LRS essentially functions as an "ON" switch for mTORC1 signaling in response to this compound.[1]

The Rag GTPase Cycle and mTORC1 Recruitment

The Rag GTPases are heterodimers, typically consisting of RagA or RagB paired with RagC or RagD. For mTORC1 activation, the RagA/B subunit must be GTP-bound, and the RagC/D subunit GDP-bound.[7] The concerted actions of the Sestrin2-GATOR and LRS pathways in the presence of this compound lead to this active Rag GTPase conformation. The active Rag heterodimer then recruits mTORC1 to the lysosomal surface, where it can be activated by the small GTPase Rheb (Ras homolog enriched in brain).[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with components of the mTORC1 pathway.

ParameterValueCell/Assay TypeReference(s)
Dissociation Constant (Kd) of this compound for Sestrin2 ~20 µMIn vitro binding assay[2][9]
Half-maximal effective concentration (EC50) of this compound for mTORC1 activation 20–40 µMHEK-293T cells[2][9]
Inhibitory Constant (Ki) of Methionine for Sestrin2 354 ± 118 µMCompetition binding assay[9]
Inhibitory Constant (Ki) of Isoleucine for Sestrin2 616 ± 273 µMCompetition binding assay[9]

Table 1: Quantitative analysis of this compound interaction with the mTORC1 pathway.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the this compound-mTORC1 signaling pathway and standard experimental workflows to study this pathway.

L_Leucine_mTOR_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome This compound This compound Sestrin2 Sestrin2 This compound->Sestrin2 binds LRS LRS This compound->LRS binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits binding RagD_GTP RagD-GTP LRS->RagD_GTP GAP activity GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagA_B_GTP RagA/B-GTP GATOR1->RagA_B_GTP GAP activity RagD_GDP RagD-GDP RagD_GTP->RagD_GDP RagA_B_GDP RagA/B-GDP RagA_B_GDP->RagA_B_GTP GEF activity by Ragulator mTORC1_inactive mTORC1 (inactive) RagA_B_GTP->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated by Rheb-GTP Ragulator Ragulator Ragulator->RagA_B_GDP Rheb_GTP Rheb-GTP Rheb_GTP->mTORC1_active

This compound mTORC1 Signaling Pathway.

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane (PVDF) sds->transfer block Blocking (5% milk or BSA) transfer->block primary Primary Antibody Incubation (e.g., p-S6K, S6K) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect analyze Densitometry Analysis detect->analyze

Western Blot Experimental Workflow.

IP_Workflow start Cell Lysis preclear Pre-clearing Lysate with Control IgG & Beads start->preclear ip Immunoprecipitation with Target Antibody (e.g., anti-Raptor) preclear->ip capture Capture of Immunocomplexes with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elution of Protein Complexes wash->elute analyze Analysis by Western Blot elute->analyze

Immunoprecipitation Experimental Workflow.

Detailed Experimental Protocols

Western Blotting for mTOR Pathway Activation

This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets, such as S6 Kinase (S6K) and 4E-BP1, in response to this compound stimulation.

Materials:

  • Cell culture reagents

  • This compound solution

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Starve cells of amino acids if necessary, then treat with desired concentrations of this compound for specific time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.[3]

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.[3]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95-100°C for 5 minutes.[3]

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel.[10]

  • Protein Transfer: Transfer proteins to a PVDF membrane.[10]

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[3]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by washing and incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3][10]

  • Detection: Detect protein bands using an ECL substrate and an imaging system.[3]

  • Analysis: Quantify band intensities using densitometry software.

Immunoprecipitation of mTORC1

This protocol is for isolating the mTORC1 complex to study its composition and interactions.

Materials:

  • Cell lysates (prepared as for Western blotting)

  • Immunoprecipitation (IP) lysis buffer

  • Primary antibody for an mTORC1 component (e.g., anti-Raptor)

  • Control IgG

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Pre-clearing: Incubate cell lysate with control IgG and protein A/G beads to reduce non-specific binding.[11]

  • Immunoprecipitation: Add the anti-Raptor antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.[11]

  • Capture: Add protein A/G beads to capture the immunocomplexes.

  • Washing: Pellet the beads and wash several times with wash buffer to remove unbound proteins.[11]

  • Elution: Resuspend the beads in elution buffer and heat to dissociate the protein complex from the beads.[11]

  • Analysis: Analyze the eluted proteins by Western blotting.

In Vitro mTORC1 Kinase Assay

This protocol directly measures the enzymatic activity of immunoprecipitated mTORC1.

Materials:

  • Immunoprecipitated mTORC1 (on beads)

  • Kinase assay buffer

  • Recombinant inactive substrate (e.g., GST-4E-BP1)

  • ATP

  • [γ-³²P]ATP (for radiometric assay) or phospho-specific antibodies (for Western blot detection)

  • SDS-PAGE sample buffer

Procedure:

  • Immunoprecipitate mTORC1: Follow the immunoprecipitation protocol using an anti-mTOR or anti-Raptor antibody.[12][13]

  • Kinase Reaction: Resuspend the immunoprecipitated mTORC1 beads in kinase assay buffer. Add the recombinant substrate and ATP (and [γ-³²P]ATP if applicable).[13][14]

  • Incubation: Incubate the reaction at 30-37°C for a defined period (e.g., 30 minutes).[12]

  • Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.[12]

  • Detection of Substrate Phosphorylation:

    • Western Blotting: Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the substrate.

    • Radiometric Assay: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of the radioactive phosphate (B84403) into the substrate.

Conclusion

The activation of the mTORC1 pathway by this compound is a highly regulated process central to cellular homeostasis. The identification of Sestrin2 and LRS as key this compound sensors has significantly advanced our understanding of this signaling cascade. The intricate interplay between these sensors, the GATOR complexes, and the Rag GTPases provides multiple points for potential therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of this compound-mediated mTORC1 activation and to explore its implications in health and disease.

References

L-Leucine: A Multifaceted Signaling Molecule Beyond mTOR Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), is widely recognized for its pivotal role in activating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of protein synthesis and cell growth. However, accumulating evidence reveals that this compound's signaling capabilities extend far beyond this canonical pathway. This technical guide delves into the diverse and complex roles of this compound as a signaling molecule, exploring its influence on insulin (B600854) secretion, glutamate (B1630785) metabolism, gene expression, and its potential as a neurotransmitter modulator. This document provides a comprehensive overview for researchers, scientists, and drug development professionals investigating the broader physiological and therapeutic implications of this compound.

This compound's Role in Insulin Secretion

This compound is a potent secretagogue, stimulating insulin release from pancreatic β-cells through multiple mechanisms that are independent of mTORC1 activation. This section outlines the key pathways involved and presents quantitative data from relevant studies.

One of the primary mechanisms involves this compound's metabolism. It can be transaminated to α-ketoisocaproate (KIC), which then enters the mitochondria and is further metabolized, leading to an increase in the ATP/ADP ratio. This change in cellular energy status leads to the closure of ATP-sensitive potassium (KATP) channels, resulting in membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[1]

Furthermore, this compound allosterically activates glutamate dehydrogenase (GDH), enhancing the conversion of glutamate to α-ketoglutarate, which subsequently enters the tricarboxylic acid (TCA) cycle, boosting ATP production and insulin secretion.[2][3]

Quantitative Data on this compound-Stimulated Insulin Secretion

The following table summarizes quantitative data from studies investigating the effect of this compound on insulin secretion.

Study SystemThis compound ConcentrationGlucose ConcentrationObserved Effect on Insulin SecretionReference
Healthy Human Subjects1 mmol/kg lean body mass25 gIncreased insulin area response to glucose by 66%[4][5]
Wistar Rats131 mg/kg1.5 g/kgIncreased blood insulin levels by ~76% at 15 min[6][7]
Isolated Rat Pancreata2, 5, and 10 mM5.6 mMDose-related increase in insulin release[8]
Fetal SheepAcute infusionGlucose-stimulatedOver 50% higher insulin concentrations compared to controls[9]

Signaling Pathway for this compound-Stimulated Insulin Secretion

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion L-Leucine_ext This compound LAT1 LAT1 Transporter L-Leucine_ext->LAT1 Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 L-Leucine_int This compound LAT1->L-Leucine_int Glucose_int Glucose GLUT2->Glucose_int KATP_channel KATP Channel (Open) Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Closed) Ca_influx Ca2+ Influx Ca_channel->Ca_influx KIC α-Ketoisocaproate (KIC) L-Leucine_int->KIC GDH Glutamate Dehydrogenase (GDH) L-Leucine_int->GDH Allosteric Activation Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate aKG_TCA α-Ketoglutarate -> TCA Cycle Pyruvate->aKG_TCA Depolarization->Ca_channel Opens Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion KIC->aKG_TCA GDH->aKG_TCA Glutamate Glutamate Glutamate->GDH ATP_production Increased ATP/ADP Ratio aKG_TCA->ATP_production ATP_production->KATP_channel Closes

Caption: this compound stimulates insulin secretion in pancreatic β-cells.

Allosteric Regulation of Glutamate Dehydrogenase (GDH)

This compound is a key allosteric activator of glutamate dehydrogenase (GDH), a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. This activation is crucial for amino acid metabolism and cellular energy homeostasis. The allosteric binding of this compound to GDH induces a conformational change that enhances its catalytic activity.[10][11] This regulation is particularly important in tissues with high amino acid turnover, such as the liver and pancreas.

Quantitative Data on this compound Activation of GDH

The table below presents data on the allosteric activation of GDH by this compound.

Enzyme SourceThis compound ConcentrationCoenzymeObserved Effect on GDH ActivityReference
Ox Liver (unproteolysed)Not specified160 µM NADHConsiderably greater activation compared to proteolysed preparations[2]
Thermus thermophilusNot specifiedNAD(P)HAllosteric activation[10][11]

Signaling Pathway of GDH Activation by this compound

This compound This compound Allosteric_Site Allosteric Binding Site This compound->Allosteric_Site GDH_inactive Glutamate Dehydrogenase (Inactive Conformation) GDH_active Glutamate Dehydrogenase (Active Conformation) GDH_inactive->GDH_active Conformational Change aKG α-Ketoglutarate + NAD(P)H + NH4+ GDH_active->aKG Glutamate Glutamate + NAD(P)+ Glutamate->GDH_active Allosteric_Site->GDH_inactive Binds to

Caption: Allosteric activation of Glutamate Dehydrogenase (GDH) by this compound.

Regulation of Gene Expression

Recent studies using microarray and transcriptomic analyses have revealed that this compound can modulate the expression of a wide range of genes involved in various cellular processes, including metabolism, cell signaling, and circadian rhythm.[12][13][14] These effects on gene expression appear to be, at least in part, independent of the mTOR pathway.

Quantitative Data on this compound-Mediated Gene Expression Changes

The following table summarizes findings from studies investigating the impact of this compound on gene expression.

Study SystemThis compound AdministrationKey Findings on Gene ExpressionReference
Rat Skeletal Muscle (Normal Protein Diet)Oral gavage27 genes upregulated, 52 genes downregulated[12]
Rat Liver (Normal Protein Diet)Oral gavage160 genes upregulated, 126 genes downregulated[12]
Mouse AdipocytesSupplementation in cultureIncreased expression of Bcat2 and Bckdha genes[15]
Mouse Skeletal MuscleAcute oral doseIncreased translation of terminal oligopyrimidine (TOP) mRNAs[14]

This compound as a Neurotransmitter Modulator

Emerging evidence suggests that this compound can act as a modulator in the central nervous system (CNS). It can influence the levels of excitatory neurotransmitters, such as glutamate.[16][17] For instance, this compound has been shown to prevent ammonia-induced increases in glutamate receptor binding in the hippocampus.[18] This suggests a potential neuroprotective role for this compound in conditions associated with hyperammonemia.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Insulin Secretion from Isolated Pancreatic Islets

Objective: To quantify the effect of this compound on insulin secretion from isolated pancreatic islets.

Materials:

  • Collagenase P

  • Hanks' Balanced Salt Solution (HBSS)

  • Ficoll-Paque

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • This compound stock solution

  • Glucose stock solutions (low and high concentrations)

  • Insulin ELISA kit

Protocol:

  • Islet Isolation:

    • Perfuse the pancreas of a rodent model with cold HBSS containing Collagenase P.

    • Excise the pancreas and incubate at 37°C to digest the tissue.

    • Purify the islets from the digested tissue using a Ficoll density gradient.

    • Hand-pick islets under a stereomicroscope.

  • Static Incubation Assay:

    • Pre-incubate batches of 5-10 size-matched islets in KRB buffer with low glucose for 1-2 hours at 37°C to establish basal secretion.

    • Replace the pre-incubation buffer with fresh KRB buffer containing the experimental conditions:

      • Low glucose (negative control)

      • High glucose (positive control)

      • High glucose + varying concentrations of this compound

    • Incubate for 1-2 hours at 37°C.

  • Insulin Quantification:

    • Collect the supernatant from each condition.

    • Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

    • Normalize insulin secretion to the number of islets or total insulin content.[19]

Glutamate Dehydrogenase (GDH) Activity Assay

Objective: To measure the effect of this compound on the enzymatic activity of GDH.

Materials:

  • GDH Activity Assay Kit (e.g., from Abcam, Sigma-Aldrich, or ScienCell)

  • Tissue or cell homogenates

  • This compound stock solution

  • Microplate reader

Protocol:

  • Sample Preparation:

    • Homogenize tissue (e.g., 50 mg) or cells (e.g., 1 x 10^6) in ice-cold assay buffer provided in the kit.

    • Centrifuge to remove insoluble material. The supernatant contains the GDH enzyme.

  • Assay Reaction:

    • Prepare a reaction mix containing glutamate, a developer, and the NAD+/NADH cofactor as per the kit instructions.

    • Add the sample lysate and varying concentrations of this compound to the wells of a 96-well plate.

    • Add the reaction mix to initiate the reaction.

  • Measurement:

    • Measure the absorbance at the specified wavelength (typically 450 nm) at multiple time points using a microplate reader.

    • The rate of change in absorbance is proportional to the GDH activity.

  • Data Analysis:

    • Calculate the GDH activity based on a standard curve generated with a known amount of NADH.

    • Compare the activity in the presence and absence of this compound to determine the fold activation.[20][21][22][23]

Chromatin Immunoprecipitation (ChIP) for Histone Modifications

Objective: To identify genomic regions with altered histone modifications in response to this compound treatment.

Materials:

  • Cells or tissues treated with this compound or vehicle control

  • Formaldehyde (B43269)

  • Glycine

  • Lysis buffers

  • Sonciator

  • Antibodies specific for histone modifications of interest (e.g., H3K4me3, H3K27ac)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR machine or next-generation sequencing platform

Protocol:

  • Cross-linking:

    • Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells/tissues to isolate the nuclei.

    • Sonciate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C.

    • Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the immunoprecipitated DNA.

    • Analyze the DNA by qPCR to quantify enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[24][25][26][27]

Conclusion

The role of this compound as a signaling molecule is far more intricate than its well-established function as an activator of the mTORC1 pathway. Its ability to potently stimulate insulin secretion, allosterically regulate a key metabolic enzyme like GDH, modulate gene expression, and potentially influence neurotransmission highlights its multifaceted nature. A deeper understanding of these non-canonical signaling roles is crucial for researchers and drug development professionals. Further exploration of these pathways may unveil novel therapeutic targets for a range of conditions, including metabolic disorders and neurological diseases. This guide provides a foundational understanding and practical methodologies to facilitate further investigation into the expansive signaling landscape of this compound.

References

Cellular uptake and transport mechanisms of L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of L-Leucine

Introduction

This compound, an essential branched-chain amino acid (BCAA), plays a pivotal role in protein synthesis, metabolic regulation, and cellular signaling. Its transport across cellular membranes is a critical, carrier-mediated process that governs its intracellular availability and subsequent physiological effects. This technical guide provides a comprehensive overview of the primary transport systems responsible for this compound uptake, their kinetic properties, regulatory mechanisms, and the experimental methodologies employed for their characterization. This information is crucial for researchers, scientists, and professionals in drug development, as modulating this compound transport holds therapeutic potential in various pathological contexts, including cancer and metabolic disorders.

Major this compound Transport Systems

The cellular uptake of this compound is primarily mediated by several members of the Solute Carrier (SLC) superfamily of transporters. These transporters exhibit distinct substrate specificities, kinetic properties, and tissue distribution. The most prominent systems involved in this compound transport are the L-type amino acid transporters (LATs), particularly LAT1 and LAT2, which are sodium-independent, and several sodium-dependent systems.

Sodium-Independent Transport: The L-Type Amino Acid Transporters (LATs)

The L-type amino acid transport system is a major pathway for the cellular uptake of large neutral amino acids, including this compound. This system is characterized by its sodium-independence and its obligatory exchange mechanism, where the influx of one amino acid is coupled to the efflux of another.

  • LAT1 (SLC7A5): LAT1 is a high-affinity transporter for large neutral amino acids, with a particular preference for this compound. It forms a heterodimeric complex with the glycoprotein (B1211001) CD98 (4F2hc, SLC3A2) for its functional expression and localization to the plasma membrane. LAT1 is highly expressed in various tissues, including the brain, placenta, and testes, and is notably overexpressed in many types of cancer cells to meet their high demand for essential amino acids for growth and proliferation.

  • LAT2 (SLC7A8): LAT2 is a lower-affinity, broader-specificity transporter compared to LAT1. It also associates with CD98 for its function. While it transports this compound, it also handles a wider range of neutral amino acids. LAT2 is predominantly expressed in epithelial cells of the kidney, intestine, and placenta, where it plays a role in amino acid reabsorption.

Sodium-Dependent Transport Systems

In addition to the primary sodium-independent LAT systems, several sodium-dependent transporters contribute to this compound uptake, particularly in specific tissues like the intestine and kidney. These systems utilize the sodium gradient as a driving force for amino acid transport.

  • System B0AT1 (SLC6A19): This is a sodium-dependent neutral amino acid transporter responsible for the absorption of most neutral amino acids, including this compound, in the small intestine and kidney.

  • System A (SNATs): While primarily known for transporting small neutral amino acids like alanine (B10760859) and glutamine, some members of the System A family, such as SNAT2 (SLC38A2), can also transport this compound, albeit with lower affinity.

Quantitative Data on this compound Transport

The kinetic parameters of this compound transport, namely the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), are crucial for understanding the efficiency and capacity of the different transport systems. These values can vary depending on the cell type, experimental conditions, and the specific transporter being studied.

TransporterSubstrate(s)Km (µM)Vmax (pmol/µg protein/min)Cell Type/SystemReference
LAT1 (SLC7A5) This compound, other large neutral amino acids1.8 - 25100 - 5000Various cancer cell lines, Xenopus oocytes
LAT2 (SLC7A8) This compound, broad range of neutral amino acids50 - 200Not consistently reportedXenopus oocytes, renal epithelial cells
B0AT1 (SLC6A19) This compound, most neutral amino acids100 - 1000Not consistently reportedIntestinal and renal cell models
SNAT2 (SLC38A2) This compound, small neutral amino acids> 1000Not consistently reportedVarious cell lines

Note: The Km and Vmax values are approximate ranges compiled from various studies and can differ based on the specific experimental setup.

Experimental Protocols for Studying this compound Transport

The characterization of this compound transport mechanisms relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radiolabeled Amino Acid Uptake Assay

This is the most common method for measuring the activity of amino acid transporters.

Objective: To quantify the rate of this compound uptake into cells.

Materials:

  • Cell culture of interest

  • Radiolabeled L-[3H]-Leucine or L-[14C]-Leucine

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Wash buffer (ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and scintillation counter

Protocol:

  • Cell Seeding: Plate cells in multi-well plates (e.g., 24-well) and grow to a confluent monolayer.

  • Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. Pre-incubate the cells in the uptake buffer for 10-15 minutes at 37°C to equilibrate.

  • Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing a known concentration of radiolabeled this compound and unlabeled this compound (for kinetic studies). Start a timer for the desired uptake period (typically 1-5 minutes for initial rate measurements).

  • Uptake Termination: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer. The cold temperature and removal of the substrate effectively halt the transport process.

  • Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular contents.

  • Quantification: Transfer the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the uptake data (e.g., in pmol/mg protein/min).

Competitive Inhibition Assay

Objective: To determine the substrate specificity of the this compound transporter(s).

Protocol:

  • Follow the radiolabeled amino acid uptake assay protocol as described above.

  • In the uptake step, add a fixed concentration of radiolabeled this compound along with a high concentration (e.g., 100-fold excess) of a potential unlabeled competitor amino acid.

  • Measure the uptake of radiolabeled this compound in the presence and absence of the competitor.

  • A significant reduction in radiolabeled this compound uptake in the presence of a competitor indicates that both amino acids are transported by the same transporter.

Gene Silencing (siRNA/shRNA) Studies

Objective: To identify the specific transporter responsible for this compound uptake.

Protocol:

  • Transfection: Transfect the cells with small interfering RNA (siRNA) or short hairpin RNA (shRNA) constructs specifically targeting the mRNA of the transporter of interest (e.g., SLC7A5). Use a non-targeting control siRNA/shRNA as a negative control.

  • Incubation: Allow the cells to grow for 48-72 hours post-transfection to ensure efficient knockdown of the target gene.

  • Validation of Knockdown: Harvest a subset of the cells and perform quantitative real-time PCR (qRT-PCR) or Western blotting to confirm the reduction in mRNA or protein levels of the targeted transporter.

  • Uptake Assay: Perform the radiolabeled this compound uptake assay on the transfected cells.

  • Analysis: A significant decrease in this compound uptake in the cells with the specific siRNA/shRNA compared to the control cells confirms the involvement of that transporter in this compound uptake.

Visualization of Pathways and Workflows

This compound Transport Mechanisms

G cluster_membrane L-Leucine_ext This compound LAT1 LAT1 (SLC7A5)/ CD98 (SLC3A2) L-Leucine_ext->LAT1 Influx B0AT1 B0AT1 (SLC6A19) L-Leucine_ext->B0AT1 Influx Na_ext Na+ Na_ext->B0AT1 Co-transport Other_AA_ext Other Large Neutral AAs LAT1->Other_AA_ext Efflux L-Leucine_int This compound LAT1->L-Leucine_int B0AT1->L-Leucine_int Na_int Na+ B0AT1->Na_int Other_AA_int Other Large Neutral AAs Other_AA_int->LAT1

Caption: Major this compound transport systems at the plasma membrane.

This compound Signaling via the mTORC1 Pathway

G Leucine This compound LAT1 LAT1 (SLC7A5) Leucine->LAT1 Uptake Sestrin2 Sestrin2 LAT1->Sestrin2 Intracellular Leucine sensing GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits binding GATOR1 GATOR1 GATOR2->GATOR1 Inhibits RagGTPases Rag GTPases GATOR1->RagGTPases Inactivates (GAP activity) mTORC1 mTORC1 RagGTPases->mTORC1 Recruits to Lysosome & Activates Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis Phosphorylates S6K1 & 4E-BP1

Caption: Simplified this compound signaling to the mTORC1 complex.

Experimental Workflow for Radiolabeled Uptake Assay

G A 1. Seed Cells in 24-well plate B 2. Pre-incubate with uptake buffer A->B C 3. Initiate Uptake with [3H]-L-Leucine B->C D 4. Terminate Uptake with ice-cold wash C->D E 5. Lyse Cells D->E F 6. Measure Radioactivity (Scintillation Counting) E->F G 7. Normalize to Protein Content F->G H 8. Data Analysis (pmol/mg/min) G->H

Caption: Workflow for a radiolabeled this compound uptake experiment.

Conclusion

The transport of this compound into cells is a complex process mediated by a variety of transporters with distinct characteristics. Understanding these mechanisms is fundamental for elucidating the role of this compound in health and disease. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate this compound transport and explore its potential as a therapeutic target. The overexpression of transporters like LAT1 in cancer, for instance, presents an attractive target for the development of novel anti-cancer therapies. Continued research in this area will undoubtedly uncover further complexities and therapeutic opportunities related to this compound transport.

The Fundamental Role of L-Leucine in Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: L-Leucine, an essential branched-chain amino acid (BCAA), transcends its role as a simple building block for proteins to act as a potent signaling molecule in the intricate network of metabolic regulation. It is a primary activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central controller of cell growth, proliferation, and protein synthesis.[1][2][3] This unique capability positions this compound at the crossroads of anabolic processes, particularly muscle protein synthesis, and the regulation of glucose and lipid homeostasis. However, its influence is complex and context-dependent, with research indicating both beneficial effects on body composition and potentially detrimental impacts on insulin (B600854) sensitivity through mTORC1-mediated negative feedback loops.[2][4] This guide provides an in-depth analysis of the molecular mechanisms governed by this compound, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways to support researchers, scientists, and drug development professionals in this field.

This compound and the mTORC1 Signaling Pathway: The Master Anabolic Regulator

This compound is a principal and independent stimulator of the mTORC1 signaling pathway, a critical nexus for integrating nutrient availability with cell growth and protein synthesis.[2][5] Unlike growth factors like insulin which activate mTORC1 via the PI3K-Akt pathway, this compound signals through a distinct mechanism involving its detection inside the cell, leading to the activation of the Rag GTPases and the subsequent recruitment of mTORC1 to the lysosomal surface, its site of activation.[6]

Once activated, mTORC1 phosphorylates two key downstream effectors to promote protein synthesis:

  • Ribosomal Protein S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that encode components of the translational machinery, such as ribosomal proteins.[4][6]

  • Eukaryotic Initiation Factor 4E (eIF4E)-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from eIF4E, freeing eIF4E to bind to the 5' cap of mRNAs and initiate cap-dependent translation.[6][7]

This dual action powerfully stimulates the synthesis of new proteins, a cornerstone of this compound's anabolic effect, particularly in skeletal muscle.[7][8]

Signaling Pathway Diagram: this compound Activation of mTORC1

mTORC1_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Leucine_ext This compound Leucine_int This compound Leucine_ext->Leucine_int Transport Rag_GTPases Rag GTPases Leucine_int->Rag_GTPases Sensing (via Leucyl-tRNA Synthetase) Ragulator Ragulator Ragulator->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome & Activates S6K1 p70 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis (e.g., Muscle Growth) S6K1->Protein_Synthesis Promotes Translation eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Initiates Translation FSR_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Fasting Overnight Fast Catheter Catheter Insertion (Infusion & Sampling) Fasting->Catheter Tracer Start Primed, Constant Isotope Infusion (e.g., ¹³C₆-Phenylalanine) Catheter->Tracer Biopsy1 Baseline Muscle Biopsy (Time 0) Tracer->Biopsy1 Blood Periodic Blood Sampling Biopsy1->Blood Biopsy2 Final Muscle Biopsy (Time X) Blood->Biopsy2 Processing Sample Processing (Protein Hydrolysis) Biopsy2->Processing MS Mass Spectrometry (Measure Isotope Enrichment) Processing->MS Calculation Calculate FSR (%/h) MS->Calculation Insulin_Crosstalk Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 Activates Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds S6K1 S6K1 mTORC1->S6K1 Activates IRS1 IRS-1 S6K1->IRS1 Inhibitory Phosphorylation PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Promotes InsulinReceptor->IRS1 Activates

References

L-Leucine's orchestration of Gene Expression in Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which the essential amino acid L-Leucine regulates gene expression in hepatocytes. This compound, a key branched-chain amino acid (BCAA), acts as a critical signaling molecule, influencing a spectrum of metabolic processes in the liver, including protein synthesis, gluconeogenesis, and lipogenesis. This document outlines the core signaling pathways, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding for research and drug development applications.

Core Molecular Mechanisms: The Central Role of mTORC1

This compound's primary mechanism for regulating gene expression in hepatocytes is through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] mTORC1 is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and metabolism by integrating signals from nutrients, growth factors, and cellular energy status.[1][2]

The activation of mTORC1 by this compound is a multi-step process. In recent years, Sestrin1 and Sestrin2 have been identified as key mediators of this compound sensing.[1] These proteins normally inhibit mTORC1 signaling, but this inhibition is relieved upon binding to this compound.[1] This allows for the recruitment of mTORC1 to the lysosomal membrane, a critical step for its activation.[1] Once at the lysosome, mTORC1 is activated by the small GTPase Rheb.[3]

Activated mTORC1 then phosphorylates several downstream targets to modulate gene expression, primarily through the regulation of protein synthesis. Key downstream effectors of mTORC1 include:

  • S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to the phosphorylation of ribosomal protein S6 and other components of the translational machinery, ultimately enhancing the translation of specific mRNAs, particularly those encoding ribosomal proteins and translation factors.[2][4]

  • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E).[2][4] This frees eIF4E to participate in the initiation of cap-dependent translation, a crucial step for the synthesis of most proteins.[2]

Beyond its role in global protein synthesis, this compound-mediated mTORC1 activation also specifically influences the expression of genes involved in key metabolic pathways in the liver.

Regulation of Key Metabolic Gene Expression

This compound, often in concert with other signals like insulin, exerts significant control over the gene expression programs governing hepatic glucose and lipid metabolism.

Lipogenesis

This compound promotes the expression of genes involved in fatty acid and triglyceride synthesis.[5][6] This is, in part, mediated by the mTORC1 pathway, which can lead to the activation of the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[7] SREBP-1c is a master regulator of lipogenesis, and its increased expression and processing lead to the upregulation of its target genes, including:

  • Fatty Acid Synthase (FAS): A key enzyme in the de novo synthesis of fatty acids.[4][5]

  • Acetyl-CoA Carboxylase (ACC): Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a rate-limiting step in fatty acid synthesis.[4][6]

  • Glycerol-3-phosphate acyltransferase (GPAT1): A crucial enzyme in the synthesis of triglycerides.[6]

Gluconeogenesis

The effect of this compound on the expression of gluconeogenic genes is more complex and can be context-dependent. Some studies suggest that this compound alone can increase the expression of key gluconeogenic enzymes like:

  • Glucose-6-Phosphatase (G6Pase): Catalyzes the final step of gluconeogenesis, the dephosphorylation of glucose-6-phosphate to glucose.[5]

  • Phosphoenolpyruvate Carboxykinase (PEPCK): A rate-limiting enzyme in gluconeogenesis.[5]

However, in the presence of insulin, this compound has been shown to suppress the expression of these same genes, highlighting a complex interplay between nutrient and hormonal signals.[5] Furthermore, some research indicates that this compound can inhibit gluconeogenesis independently of insulin.[8]

Quantitative Data on Gene Expression Changes

The following table summarizes quantitative data from studies investigating the effect of this compound on gene expression in hepatocytes.

GeneTreatmentFold ChangeCell/Animal ModelReference
Fatty Acid Synthase (FAS) Leucine with Insulin vs. Control> 4-fold increaseRainbow trout hepatocytes[5]
Glucose-6-Phosphatase (G6Pase) Leucine with Insulin vs. Control90% reductionRainbow trout hepatocytes[5]
Glycerol-3-phosphate acyltransferase (GPAT1) 2.5 mM Leucine vs. Control33% increaseHepG2 cells[6]
Acetyl-CoA Carboxylase (ACC1) 2.5 mM Leucine vs. Control26% increaseHepG2 cells[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

L_Leucine_mTORC1_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_Leucine This compound Sestrin Sestrin1/2 L_Leucine->Sestrin binds mTORC1_inactive Inactive mTORC1 Sestrin->mTORC1_inactive inhibits mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active activation S6K1 S6K1 mTORC1_active->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1_active->fourEBP1 phosphorylates SREBP1c SREBP-1c mTORC1_active->SREBP1c activates processing S6K1_p p-S6K1 S6K1->S6K1_p Protein_Synthesis Protein Synthesis S6K1_p->Protein_Synthesis promotes eIF4E eIF4E fourEBP1->eIF4E sequesters eIF4E->Protein_Synthesis initiates fourEBP1_p p-4E-BP1 SREBP1c_active Active SREBP-1c SREBP1c->SREBP1c_active Lipogenic_Genes Lipogenic Gene Expression (e.g., FAS, ACC) SREBP1c_active->Lipogenic_Genes promotes transcription Experimental_Workflow Hepatocyte_Culture 1. Hepatocyte Culture (Primary or Cell Line) Treatment 2. This compound Treatment (Dose-response & Time-course) Hepatocyte_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest RNA_Extraction 4a. RNA Extraction Harvest->RNA_Extraction Protein_Extraction 4b. Protein Extraction Harvest->Protein_Extraction qRT_PCR 5a. qRT-PCR for Gene Expression Analysis RNA_Extraction->qRT_PCR Western_Blot 5b. Western Blot for Protein Expression & Phosphorylation Protein_Extraction->Western_Blot Data_Analysis 6. Data Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis Interpretation 7. Interpretation of Results Data_Analysis->Interpretation

References

An In-Depth Technical Guide to the Catabolism and Metabolic Fate of L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a substrate for protein synthesis but also as a key regulator of metabolic processes. Its catabolism is a critical pathway for energy production, particularly in tissues such as skeletal muscle, liver, and adipose tissue. Dysregulation of leucine metabolism has been implicated in various metabolic disorders, making its study a significant area of research for drug development and therapeutic intervention. This technical guide provides a comprehensive overview of the this compound catabolic pathway, detailing the key enzymatic steps, their regulation, and the metabolic fate of its intermediates. Furthermore, this guide furnishes detailed experimental protocols for the key enzymes involved and presents quantitative data on enzyme kinetics and metabolite concentrations to serve as a valuable resource for researchers in the field.

The this compound Catabolic Pathway: A Step-by-Step Degradation

The catabolism of this compound is a multi-step process that primarily occurs within the mitochondria of various tissues. The pathway can be broadly divided into three main stages: transamination, oxidative decarboxylation, and a series of subsequent reactions leading to the production of acetyl-CoA and acetoacetate (B1235776), classifying leucine as a purely ketogenic amino acid.[1][2]

Step 1: Reversible Transamination by Branched-Chain Amino Acid Transaminase (BCAT)

The initial step in leucine degradation is the transfer of its amino group to α-ketoglutarate, a reversible reaction catalyzed by branched-chain amino acid transaminase (BCAT).[3] This reaction yields α-ketoisocaproate (KIC) and glutamate.[4] There are two isoforms of BCAT: a cytosolic form (BCATc) and a mitochondrial form (BCATm), with the mitochondrial isoform being more prominently involved in BCAA catabolism.[5][6]

Step 2: Irreversible Oxidative Decarboxylation by Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The α-ketoisocaproate (KIC) formed in the first step undergoes irreversible oxidative decarboxylation to isovaleryl-CoA. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex that is the rate-limiting step in BCAA catabolism.[7][8] The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, with phosphorylation by BCKDH kinase leading to inactivation.[8]

Step 3: Dehydrogenation by Isovaleryl-CoA Dehydrogenase (IVD)

Isovaleryl-CoA is then oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD), a mitochondrial flavoprotein.[9][10][11]

Step 4: Carboxylation by 3-Methylcrotonyl-CoA Carboxylase (MCC)

The subsequent step involves the biotin-dependent carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by 3-methylcrotonyl-CoA carboxylase (MCC).[12][13]

Step 5: Hydration by 3-Methylglutaconyl-CoA Hydratase

3-Methylglutaconyl-CoA is then hydrated to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

Step 6: Cleavage by HMG-CoA Lyase

Finally, HMG-CoA is cleaved by HMG-CoA lyase into acetyl-CoA and acetoacetate.[14][15] These two molecules can then enter central carbon metabolism. Acetyl-CoA can be utilized in the tricarboxylic acid (TCA) cycle for ATP production or used for fatty acid synthesis, while acetoacetate is a ketone body that can be used as an energy source by extrahepatic tissues.[1]

Signaling Pathways and Experimental Workflows

The catabolism of this compound is intricately linked with cellular signaling pathways that regulate metabolism and growth. Below are graphical representations of the this compound catabolic pathway and a typical experimental workflow for studying its metabolism.

Leucine_Catabolism_Pathway cluster_products Metabolic Fates Leucine This compound KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA MCC HMGCoA HMG-CoA MethylglutaconylCoA->HMGCoA 3-Methylglutaconyl- CoA Hydratase AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA HMG-CoA Lyase Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA Lyase Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enzyme_assay Enzyme Activity Assay cluster_metabolite_analysis Metabolite Quantification Tissue_Homogenization Tissue Homogenization or Cell Lysis Mitochondrial_Isolation Mitochondrial Isolation (Optional) Tissue_Homogenization->Mitochondrial_Isolation Metabolite_Extraction Metabolite Extraction Tissue_Homogenization->Metabolite_Extraction Protein_Quantification Protein Quantification Mitochondrial_Isolation->Protein_Quantification Assay_Setup Assay Setup with Substrates and Cofactors Protein_Quantification->Assay_Setup Incubation Incubation at Controlled Temperature Assay_Setup->Incubation Measurement Measurement of Product Formation Incubation->Measurement LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

References

The Degradation of L-Leucine: A Technical Overview of its Primary Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-leucine, an essential branched-chain amino acid (BCAA), is a critical regulator of protein metabolism and a significant energy source. Its catabolism, a multi-step enzymatic process primarily occurring in the mitochondria, generates key intermediates that feed into central metabolic pathways. Understanding the degradation of this compound is paramount for research into metabolic diseases, nutritional science, and the development of therapeutic agents targeting these pathways. This guide provides a detailed examination of the primary intermediates of this compound degradation, methodologies for their analysis, and a visual representation of the catabolic pathway.

The this compound Degradation Pathway

The catabolism of this compound is a conserved pathway that converts the amino acid into acetyl-CoA and acetoacetate (B1235776), highlighting its ketogenic nature. The process is initiated by a transamination reaction followed by a series of dehydrogenation, carboxylation, hydration, and cleavage steps.

L_Leucine_Degradation Figure 1: Catabolic Pathway of this compound Leucine This compound KIC α-Ketoisocaproate (KIC) Leucine->KIC α-Ketoglutarate -> Glutamate BCAT Branched-Chain Amino Acid Transferase (BCAT) Leucine->BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA NAD+ -> NADH + CO₂ BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) KIC->BCKDH MCCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MCCoA FAD -> FADH₂ IVD Isovaleryl-CoA Dehydrogenase (IVD) IsovalerylCoA->IVD MGCoA 3-Methylglutaconyl-CoA MCCoA->MGCoA ATP + HCO₃⁻ -> ADP + Pi MCC 3-Methylcrotonyl-CoA Carboxylase (MCC) MCCoA->MCC HMGCoA β-Hydroxy-β-methylglutaryl-CoA (HMG-CoA) MGCoA->HMGCoA H₂O MCH Methylglutaconyl-CoA Hydratase (MCH) MGCoA->MCH Acetoacetate Acetoacetate HMGCoA->Acetoacetate AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA HMGCL HMG-CoA Lyase (HMGCL) HMGCoA->HMGCL BCAT->KIC BCKDH->IsovalerylCoA IVD->MCCoA MCC->MGCoA MCH->HMGCoA HMGCL->Acetoacetate HMGCL->AcetylCoA

A diagram of the this compound degradation pathway.

Primary Intermediates in Detail

The degradation of this compound proceeds through several key intermediates, each representing a specific enzymatic step in the catabolic cascade.

  • α-Ketoisocaproate (KIC) : The initial step in leucine degradation is the reversible transamination of this compound to α-ketoisocaproate (α-KIC), also known as 4-methyl-2-oxovaleric acid.[1][2] This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT).[2] KIC is a central intermediate, as its formation allows for the transfer of leucine's amino group to α-ketoglutarate, producing glutamate.

  • Isovaleryl-CoA : Following its formation, KIC undergoes irreversible oxidative decarboxylation to form isovaleryl-CoA.[1] This reaction is catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex, releasing carbon dioxide and reducing NAD+ to NADH.

  • 3-Methylcrotonyl-CoA : Isovaleryl-CoA is then dehydrogenated to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD), with the concomitant reduction of FAD to FADH₂.[1]

  • 3-Methylglutaconyl-CoA : The subsequent step involves the carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[1]

  • β-Hydroxy-β-methylglutaryl-CoA (HMG-CoA) : 3-Methylglutaconyl-CoA is then hydrated by methylglutaconyl-CoA hydratase to produce β-hydroxy-β-methylglutaryl-CoA (HMG-CoA).[1] HMG-CoA is a crucial intermediate that also plays a role in cholesterol synthesis.

  • Acetoacetate and Acetyl-CoA : The final step in the pathway is the cleavage of HMG-CoA by HMG-CoA lyase, which yields acetoacetate and acetyl-CoA.[1] Both of these end products can be used for energy production in the citric acid cycle or for the synthesis of fatty acids and ketone bodies.

Quantitative Data on Leucine and its Metabolites

Quantifying the full spectrum of leucine degradation intermediates in plasma is challenging due to their transient nature and primary localization within the mitochondria. However, plasma concentrations of leucine and its initial metabolite, KIC, are commonly measured as indicators of BCAA metabolism.

AnalyteSample TypeConditionConcentration RangeReference
This compoundPlasmaICU Patients109 - 174 µM[3]
This compoundPlasmaHealthy Adults (Baseline)~120 - 140 µM[4]
α-Ketoisocaproate (KIC)SerumHealthy Animals0.06 - 0.23 µmol/L (LOQ)[5]
Isovaleryl-CoAIntracellular-Not typically measured in plasma-
3-Methylcrotonyl-CoAIntracellular-Not typically measured in plasma-
3-Methylglutaconyl-CoAIntracellular-Not typically measured in plasma-
HMG-CoAIntracellular-Not typically measured in plasma-

LOQ: Limit of Quantitation. Intracellular concentrations are highly variable depending on tissue type and metabolic state.

Experimental Protocols

The study of this compound degradation relies on sophisticated analytical techniques, primarily stable isotope tracing coupled with mass spectrometry.

Protocol 1: In Vivo Measurement of Muscle Protein Synthesis using Stable Isotope Tracers

This protocol is a widely used method to determine the fractional synthetic rate (FSR) of muscle protein.

Objective: To quantify the rate of muscle protein synthesis in response to stimuli such as nutritional intake or exercise.

Methodology:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast) to establish a baseline.

  • Tracer Administration: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid, such as L-[1,2-¹³C₂]leucine or L-[ring-²H₅]phenylalanine, is initiated.[6] This allows the labeled amino acid to equilibrate in the body's free amino acid pools.

  • Sample Collection:

    • Blood Samples: Arterialized venous blood samples are collected at regular intervals to determine the enrichment of the tracer in the plasma, which serves as a proxy for the precursor pool for protein synthesis.[7][8]

    • Muscle Biopsies: Muscle tissue biopsies (e.g., from the vastus lateralis) are obtained at the beginning and end of the study period.[8]

  • Sample Processing and Analysis:

    • Plasma: Plasma is deproteinized, typically with sulfosalicylic acid or trichloroacetic acid.[6][8] The free amino acids are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the isotopic enrichment of the tracer.[9]

    • Muscle Tissue: The muscle sample is homogenized, and proteins are precipitated. The protein pellet is hydrolyzed to release amino acids. The isotopic enrichment of the tracer incorporated into the protein-bound amino acids is then measured by GC-MS.[7]

  • Calculation of Fractional Synthetic Rate (FSR): The FSR is calculated using the formula: FSR (%/h) = (E_p / (E_a * t)) * 100 Where:

    • E_p is the change in enrichment of the tracer in the protein-bound amino acid between the two biopsies.

    • E_a is the average enrichment of the tracer in the precursor pool (plasma or intracellular).

    • t is the time in hours between the biopsies.[7]

Protocol 2: Quantification of Leucine and α-Ketoisocaproate (KIC) in Plasma by LC-MS/MS

Objective: To accurately measure the concentrations of leucine and its primary metabolite KIC in plasma samples.

Methodology:

  • Sample Preparation:

    • A small volume of plasma (e.g., 20-100 μL) is used.[3][9]

    • Protein precipitation is performed by adding a solvent like methanol (B129727) or sulfosalicylic acid, which contains stable isotope-labeled internal standards (e.g., leucine-¹³C₆,¹⁵N).[3][9]

    • The sample is centrifuged to pellet the precipitated proteins.

  • Chromatographic Separation:

    • The supernatant containing the amino and keto acids is injected into a High-Performance Liquid Chromatography (HPLC) system.

    • Separation is achieved on a suitable column, such as a mixed-mode or C18 column.[3][9]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Detection is performed using Multiple-Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[9] Specific parent-to-daughter ion transitions are monitored for each analyte and internal standard.

  • Quantification:

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of each analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

This technical guide provides a foundational understanding of the key intermediates in this compound degradation. The intricate nature of this pathway and its integration with other metabolic processes underscore its importance in health and disease, making it a continued focus for the scientific and drug development communities.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Effect of L-Leucine on Cellular Energy Homeostasis

This compound, an essential branched-chain amino acid (BCAA), transcends its role as a mere substrate for protein synthesis to act as a potent signaling molecule in the regulation of cellular energy homeostasis. It orchestrates a complex network of signaling pathways that govern mitochondrial function, nutrient sensing, and the metabolism of glucose and lipids. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effects, detailed experimental protocols for their investigation, and quantitative data to support the findings.

Core Signaling Pathways Modulated by this compound

This compound exerts its influence on cellular energy primarily through two key signaling hubs: the mechanistic Target of Rapamycin Complex 1 (mTORC1) and the Sirtuin 1 (SIRT1)-AMP-activated protein kinase (AMPK) axis.

The mTORC1 Pathway: A Central Regulator of Growth and Metabolism

Leucine is a well-established and potent activator of the mTORC1 signaling pathway, which is a central controller of cell growth, proliferation, and metabolism.[1][2][3] The activation of mTORC1 by leucine is a critical step that integrates nutrient availability with anabolic processes. The sensing of intracellular leucine levels involves the leucyl-tRNA synthetase, which, in a non-canonical role, acts as a GTPase-activating protein for Rag GTPases, promoting the translocation of mTORC1 to the lysosomal surface for its activation.[1][4] Once activated, mTORC1 phosphorylates key downstream effectors, including p70 S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to stimulate protein synthesis.[4][5] However, this pathway also creates a negative feedback loop to insulin (B600854) signaling, which can contribute to insulin resistance under conditions of nutrient abundance.[1][6]

L_Leucine_mTORC1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Leucine_ext This compound Leucine_int This compound Leucine_ext->Leucine_int Amino Acid Transporters LRS Leucyl-tRNA Synthetase Leucine_int->LRS Sensing Rag Rag GTPases LRS->Rag Activation mTORC1 mTORC1 Rag->mTORC1 Recruitment to Lysosome & Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation BP1 4E-BP1 mTORC1->BP1 Phosphorylation Protein_Synth Protein Synthesis (Cell Growth) S6K1->Protein_Synth Stimulation Insulin_Res Insulin Resistance (Negative Feedback) S6K1->Insulin_Res Inhibition of Insulin Signaling BP1->Protein_Synth Stimulation (via eIF4E release)

Caption: this compound activates the mTORC1 signaling pathway.
The SIRT1-AMPK Pathway: Enhancing Mitochondrial Function

Beyond its role in mTORC1 signaling, leucine also modulates cellular energy by activating the SIRT1-AMPK pathway.[7][8] SIRT1, a NAD+-dependent deacetylase, and AMPK, a cellular energy sensor, work in concert to regulate mitochondrial biogenesis and fatty acid oxidation.[9] Leucine has been shown to directly activate SIRT1, which can then deacetylate and activate downstream targets.[10] This activation can lead to the phosphorylation and activation of AMPK.[11] Activated SIRT1 and AMPK subsequently activate PGC-1α, a master regulator of mitochondrial biogenesis, leading to increased mitochondrial content and enhanced oxidative capacity.[8][10][12] This pathway is central to how leucine improves fatty acid metabolism and energy expenditure.[7]

L_Leucine_SIRT1_AMPK_Pathway Leucine This compound SIRT1 SIRT1 Leucine->SIRT1 Direct Activation AMPK AMPK SIRT1->AMPK Activation PGC1a PGC-1α SIRT1->PGC1a Deacetylation (Activation) AMPK->SIRT1 Activation (via NAD+) AMPK->PGC1a Phosphorylation (Activation) Mito_Bio Mitochondrial Biogenesis PGC1a->Mito_Bio FAO Fatty Acid Oxidation PGC1a->FAO

Caption: this compound stimulates mitochondrial biogenesis via SIRT1 and AMPK.

Quantitative Impact of this compound on Metabolic Processes

Supplementation with this compound has demonstrated measurable effects on glucose homeostasis, mitochondrial function, and amino acid metabolism.

Table 1: Effect of this compound Supplementation on Glucose and Amino Acid Metabolism

Data compiled from studies on high-fat diet (HFD)-fed mice and healthy human subjects.

ParameterConditionControl Value (mean ± SE)Leucine-Treated Value (mean ± SE)Percentage ChangeSpeciesReference
Fasting Blood GlucoseHFD (4 weeks)112.5 ± 7.0 mg/dL89.2 ± 7.6 mg/dL↓ 20.7%Mouse[13]
Plasma LeucineSaline Infusion103 ± 8 µmol/L377 ± 35 µmol/L↑ 266%Human[14][15]
Lysine OxidationSaline Infusion13.2 ± 0.9 µmol/kg/h10.7 ± 1 µmol/kg/h↓ 18.9%Human[14]
Endogenous Leucine FluxSaline Infusion128 ± 4 µmol/kg/h113 ± 7 µmol/kg/h↓ 11.7%Human[14]
Hepatic Glucose ProductionSaline InfusionNot specifiedDecreasedHuman[14]
2.5-hour Glucose Area Response25g Glucose IngestionBaseline50% Reduction↓ 50%Human[16]
Table 2: Effect of this compound on Mitochondrial Biogenesis in C2C12 Myocytes and 3T3-L1 Adipocytes

Data represents the change in mitochondrial mass and gene expression following treatment with 0.5 mM Leucine.

ParameterCell TypeFold Change vs. Control (mean)P-valueReference
Mitochondrial MassC2C12 Myocytes↑ 1.30 (30% increase)< 0.02[12]
Mitochondrial Mass3T3-L1 Adipocytes↑ 1.53 (53% increase)< 0.02[12]
SIRT-1 Gene ExpressionC2C12 Myocytes~ 3-fold increase< 0.003[12]
PGC-1α Gene ExpressionC2C12 Myocytes~ 3-fold increase< 0.003[12]
UCP3 Gene ExpressionC2C12 Myocytes~ 5-fold increase< 0.003[12]

Key Experimental Protocols

Investigating the effects of this compound requires robust and reproducible methodologies. The following sections detail the protocols for assessing the key signaling and metabolic outcomes.

Assessment of mTORC1 Activity via Western Blotting

Western blotting is a fundamental technique to semi-quantitatively measure the phosphorylation status of mTORC1's downstream targets, such as S6K1 and 4E-BP1, which is indicative of its activity.[17]

WB_Workflow A 1. Cell Culture & Treatment - Culture cells (e.g., HEK293T, C2C12) - Treat with this compound (e.g., 0.5 mM) - Include vehicle control (e.g., DMSO) B 2. Cell Lysis - Wash cells with ice-cold PBS - Lyse in RIPA buffer with protease & phosphatase inhibitors A->B C 3. Protein Quantification - Centrifuge lysate to pellet debris - Determine supernatant protein concentration (e.g., BCA or Bradford assay) B->C D 4. SDS-PAGE - Normalize protein amounts - Denature in sample buffer (95°C, 5 min) - Separate proteins by size on gel C->D E 5. Protein Transfer - Transfer separated proteins from gel to a PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block membrane (e.g., 5% BSA in TBST) - Incubate with primary antibodies overnight (e.g., anti-p-S6K1, anti-p-4E-BP1) - Wash and incubate with HRP-conjugated secondary antibody E->F G 7. Detection & Analysis - Apply ECL substrate - Image chemiluminescence - Quantify band intensities using densitometry F->G

Caption: Standard workflow for Western Blot analysis of mTORC1 activity.

Detailed Protocol Steps:

  • Cell Culture and Treatment : Plate cells (e.g., C2C12 myotubes) in appropriate media. Once at desired confluency, treat with varying concentrations of this compound (e.g., 0-1.0 mM) for a specified time (e.g., 30 minutes to 24 hours). Always include a vehicle-only control.[17]

  • Cell Lysis : Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells directly on the plate with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[17]

  • Protein Quantification : Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) or Bradford assay.[17][18]

  • SDS-PAGE : Normalize protein amounts for all samples with lysis buffer and 4x Laemmli sample buffer. Denature the samples by boiling at 95°C for 5 minutes. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.[18]

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting :

    • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[18]

    • Primary Antibody Incubation : Incubate the membrane with primary antibodies targeting the phosphorylated forms of mTORC1 substrates (e.g., anti-phospho-p70 S6 Kinase (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH). This is typically done overnight at 4°C with gentle agitation.[17]

    • Secondary Antibody Incubation : Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.[17]

  • Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imager or X-ray film. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[17]

Assessment of Mitochondrial Function

A combination of techniques is necessary to comprehensively understand the impact of this compound on mitochondrial function.[19]

Mito_Function_Workflow cluster_prep Sample Preparation cluster_assays Functional Assays A Cell Culture & Treatment with this compound B Mitochondrial Isolation (Optional) - Differential Centrifugation - Density Gradient Centrifugation A->B C Intact Cells A->C D Respirometry (OCR) - Extracellular Flux Analyzer - Clark-Type Electrode B->D F ATP Production - Luciferase-based Bioluminescence Assay - HPLC B->F C->D E Membrane Potential (ΔΨm) - Fluorescent Dyes (e.g., JC-1, TMRM) - Flow Cytometry or Microscopy C->E C->F G ROS Production - Fluorescent Probes (e.g., MitoSOX) - Flow Cytometry or Microscopy C->G

Caption: Experimental workflow for assessing mitochondrial function.
3.2.1. Protocol: Measuring Oxygen Consumption Rate (OCR)

OCR is a key indicator of mitochondrial respiration and oxidative phosphorylation activity.[20][21]

  • Cell Seeding : Seed cells in a specialized microplate (e.g., Seahorse XF Cell Culture Microplate) and allow them to adhere.

  • Treatment : Treat cells with this compound as required for the experiment.

  • Assay Preparation : One hour before the assay, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate the cells in a non-CO2 incubator at 37°C.

  • Extracellular Flux Analysis : Place the cell culture plate into an extracellular flux analyzer (e.g., Seahorse XFe96). The instrument measures OCR in real-time.

  • Mitochondrial Stress Test : A standard protocol involves the sequential injection of mitochondrial inhibitors to probe different aspects of respiration:[21]

    • Basal Respiration : Measure the baseline OCR.

    • ATP-linked Respiration : Inject Oligomycin (an ATP synthase inhibitor). The resulting decrease in OCR corresponds to the respiration driving ATP synthesis.

    • Maximal Respiration : Inject FCCP (a protonophore that uncouples the mitochondrial membrane). This collapses the proton gradient, forcing the electron transport chain to function at its maximum rate.

    • Non-Mitochondrial Respiration : Inject a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial sources.

3.2.2. Protocol: Measuring Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a critical indicator of mitochondrial health and energy status.[21]

  • Cell Preparation : Culture and treat cells with this compound in a suitable format (e.g., 96-well plate, glass-bottom dish).

  • Dye Loading : Incubate the cells with a fluorescent dye that accumulates in mitochondria dependent on the membrane potential. Common choices include:

    • JC-1 : This ratiometric dye forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. The ratio of red to green fluorescence provides a quantitative measure of polarization.[20]

    • TMRM/TMRE : These are monocationic red-orange dyes that accumulate in active mitochondria. A decrease in fluorescence intensity indicates depolarization.[20]

  • Imaging and Quantification : After a brief incubation and washing period, measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.[21]

3.2.3. Protocol: Measuring Cellular ATP Production

Directly quantifying ATP levels provides a definitive readout of cellular energy status. The firefly luciferase-based assay is the most common and sensitive method.[20][22][23][24]

  • Cell Lysis : After experimental treatment, lyse the cells using a reagent that inactivates cellular ATPases to prevent ATP degradation.

  • Luciferase Reaction : Add the cell lysate to a reaction buffer containing luciferin (B1168401) (the substrate) and firefly luciferase (the enzyme).[25]

  • Bioluminescence Measurement : In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which generates light.[23][24]

  • Quantification : Measure the intensity of the luminescent signal using a luminometer. The light output is directly proportional to the ATP concentration in the sample. Create a standard curve with known ATP concentrations to determine the absolute ATP levels in the experimental samples.[23]

References

An In-depth Technical Guide to the Foundational Research on L-Leucine and its Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), has long been recognized for its pivotal role in regulating protein metabolism and other critical physiological processes. While modern research has elucidated its complex signaling mechanisms, particularly through the mTOR pathway, the foundational studies of the mid-20th century laid the critical groundwork for our current understanding. This technical guide provides an in-depth analysis of these early investigations, focusing on the core physiological effects of this compound, with a special emphasis on muscle protein synthesis and insulin (B600854) secretion. We present detailed experimental protocols from seminal studies, summarize quantitative data in structured tables for comparative analysis, and provide visualizations of the key concepts and workflows as understood in these pioneering explorations.

Core Physiological Effects Investigated in Early Studies

Early research on this compound primarily centered on two key areas: its influence on skeletal muscle protein turnover and its role as a secretagogue for pancreatic insulin. These investigations were crucial in establishing this compound not just as a building block for proteins, but as a potent signaling molecule.

This compound and Skeletal Muscle Protein Turnover

Seminal in vitro studies in the 1970s, most notably by Buse and Reid, were instrumental in demonstrating the direct effects of this compound on muscle tissue. These experiments, often utilizing isolated rat diaphragms, revealed that this compound could stimulate the incorporation of other amino acids into muscle protein, suggesting a direct role in promoting protein synthesis.[1] Furthermore, these studies provided initial evidence that this compound could also inhibit protein degradation.[1]

This compound and Insulin Secretion

Concurrent research explored the impact of this compound on endocrine function. It was discovered that this compound could act as a potent stimulator of insulin secretion from pancreatic β-cells. This effect was observed both in vitro with isolated pancreatic islets and in vivo in animal models and humans. The insulinotropic effect of this compound was found to be particularly significant in the presence of glucose, suggesting a synergistic relationship.

Quantitative Data from Early this compound Studies

The following tables summarize key quantitative findings from foundational research on this compound's physiological effects.

Table 1: Effect of this compound on Muscle Protein Synthesis in vitro (Rat Diaphragm)

Condition Tracer Amino Acid This compound Concentration Change in Protein Synthesis Reference
Control vs. Leucine[14C]Lysine0.5 mM+25% (P<0.01)Buse and Reid, 1975[1]
Control vs. Leucine, Isoleucine, Valine[14C]Lysine0.5 mM eachNo significant difference from Leucine aloneBuse and Reid, 1975[1]
Control vs. Leucine[3H]Tyrosine0.5 mM+36-38% (P<0.01)Buse and Weigand, 1977[2]
Diabetic Rats: Control vs. Leucine[3H]Tyrosine0.5 mMStimulation of protein synthesis observedBuse and Weigand, 1977[2]

Table 2: Effect of this compound on Muscle Protein Degradation in vitro (Rat Diaphragm)

Condition Method This compound Concentration Change in Protein Degradation Reference
Control vs. LeucineTyrosine release with cycloheximide0.5 mMSmall decrease in total tyrosine releaseBuse and Weigand, 1977[2]
Control vs. LeucineDecrease in tissue free lysine0.5 mMSignificant decrease, suggesting inhibition of degradationBuse and Reid, 1975[1]

Experimental Protocols from Seminal Studies

The methodologies employed in early this compound research were foundational for subsequent work in the field. Below are detailed protocols from key experiments.

In Vitro Measurement of Muscle Protein Synthesis (Adapted from Buse and Reid, 1975)

This protocol describes the in vitro incubation of isolated rat hemidiaphragms to measure the rate of protein synthesis via the incorporation of a radiolabeled amino acid.

  • Animal Model: Male Wistar rats (120-180g), fasted for 20 hours with water ad libitum.

  • Tissue Preparation: Rats were decapitated, and hemidiaphragms were excised and rinsed in Krebs-Ringer bicarbonate buffer.

  • Incubation Medium: Krebs-Ringer bicarbonate buffer (pH 7.4) containing:

    • Glucose (as specified in the experiment)

    • Radiolabeled amino acid tracer (e.g., [14C]Lysine)

    • Experimental amino acids (e.g., 0.5 mM this compound)

    • Insulin (as specified in the experiment)

  • Incubation Conditions: Hemidiaphragms were incubated in 2-3 ml of medium at 37.5°C with a gas phase of 95% O2 + 5% CO2 for 2 hours.

  • Measurement of Protein Synthesis:

    • Following incubation, the muscle tissue was rinsed, blotted, and homogenized in trichloroacetic acid (TCA) to precipitate proteins.

    • The protein pellet was washed to remove unincorporated radiolabel.

    • The radioactivity of the protein pellet was measured using a scintillation counter.

    • Protein content was determined to calculate the specific activity of the incorporated tracer (e.g., dpm/mg protein).

experimental_workflow_in_vitro_protein_synthesis cluster_prep Tissue Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis Rat Fasted Male Wistar Rat Decapitation Decapitation Rat->Decapitation Dissection Hemidiaphragm Excision Decapitation->Dissection Rinsing Rinsing in Krebs-Ringer Buffer Dissection->Rinsing Incubation Incubation at 37.5°C (95% O2, 5% CO2, 2 hours) Rinsing->Incubation Homogenization TCA Homogenization Incubation->Homogenization Medium Krebs-Ringer Buffer with: - Glucose - [14C]Lysine (Tracer) - this compound (Test Substance) Precipitation Protein Precipitation Homogenization->Precipitation Washing Washing of Protein Pellet Precipitation->Washing Scintillation Scintillation Counting Washing->Scintillation ProteinAssay Protein Assay Washing->ProteinAssay Calculation Calculate Specific Activity (dpm/mg protein) Scintillation->Calculation ProteinAssay->Calculation

In Vitro Muscle Protein Synthesis Workflow.

Signaling Pathways: An Early Perspective

Prior to the discovery of the mTOR signaling pathway, the mechanisms by which this compound exerted its effects were not well understood. Early hypotheses centered on this compound's role as a direct precursor for protein synthesis or its influence on the availability of other amino acids. The concept of this compound acting as a direct signaling molecule was nascent. The diagram below illustrates the proposed logical relationship from these early studies, where this compound was observed to directly influence protein synthesis and degradation, leading to a net anabolic effect in muscle tissue.

early_leucine_signaling_concept cluster_muscle_cell Skeletal Muscle Cell Leucine This compound ProteinSynthesis Protein Synthesis Leucine->ProteinSynthesis Stimulates ProteinDegradation Protein Degradation Leucine->ProteinDegradation Inhibits Anabolism Net Anabolic Effect (Muscle Protein Accretion) ProteinSynthesis->Anabolism ProteinDegradation->Anabolism

Early concept of this compound's effect on muscle protein turnover.

Conclusion

The early research on this compound, particularly the meticulous in vitro studies of the 1970s, was foundational in establishing its role as a key regulator of muscle protein metabolism. These studies, through detailed and reproducible experimental protocols, provided the initial quantitative evidence for this compound's anabolic effects. While the molecular mechanisms were not yet fully elucidated, this pioneering work paved the way for the discovery of the mTOR pathway and the broader understanding of nutrient sensing in cellular regulation. For researchers and professionals in drug development, a thorough understanding of this foundational work is essential for appreciating the historical context and the fundamental physiological principles that continue to guide research in this field today.

References

An In-depth Technical Guide on the Influence of L-Leucine on Insulin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the multifaceted influence of the branched-chain amino acid L-Leucine on insulin (B600854) signaling pathways. The content delves into the core molecular mechanisms, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Executive Summary

This compound, an essential amino acid, plays a pivotal role in cellular metabolism and growth, primarily through its potent activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[1] Its interaction with the insulin signaling pathway is complex and context-dependent, exhibiting both sensitizing and desensitizing effects. While crucial for protein synthesis, chronic overstimulation of mTORC1 by high levels of this compound can lead to insulin resistance, a hallmark of type 2 diabetes.[2] Conversely, under certain conditions, this compound has been shown to facilitate insulin-mediated glucose uptake and signaling.[3][4] Understanding this dual role is critical for the development of therapeutic strategies targeting metabolic disorders.

Core Mechanisms of this compound's Influence on Insulin Signaling

This compound modulates insulin signaling through two primary, and somewhat opposing, pathways:

1.1 The mTORC1-Dependent Pathway: A Nexus of Nutrient and Growth Factor Signaling

The most well-characterized mechanism by which this compound influences insulin signaling is through the activation of mTORC1.[1] This complex integrates signals from growth factors (like insulin), energy status, and amino acid availability to regulate cell growth, proliferation, and protein synthesis.[5]

  • Activation of mTORC1: this compound directly activates mTORC1. This process involves the Rag GTPases, which, in the presence of leucine, recruit mTORC1 to the lysosomal surface where it can be activated by Rheb.[6]

  • Protein Synthesis: Activated mTORC1 phosphorylates downstream targets, including p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis.[7]

  • Negative Feedback Loop and Insulin Resistance: A critical consequence of mTORC1 activation is the initiation of a negative feedback loop that can induce insulin resistance. Activated S6K1 can phosphorylate insulin receptor substrate 1 (IRS-1) on inhibitory serine residues (e.g., Ser312 and Ser636/639).[1][2] This inhibitory phosphorylation impairs the ability of IRS-1 to bind to the insulin receptor and downstream effectors like phosphoinositide 3-kinase (PI3K), thereby attenuating the insulin signal.[2] Chronic high levels of this compound can lead to sustained S6K1 activation and contribute to the development of insulin resistance in tissues like skeletal muscle.[2][8]

1.2 An mTORC1-Independent Facilitation of Insulin Signaling

Conversely, some studies have demonstrated a facilitative role for this compound in insulin signaling that is independent of the mTORC1 pathway.

  • Gαi Protein-Dependent Pathway: Research has shown that this compound can enhance insulin-induced phosphorylation of Akt and ERK1/2 in hepatocytes through a Gαi protein-dependent mechanism.[3] This facilitation is not affected by the knockdown of mTORC1 or mTORC2 components but is blocked by inhibitors of Gαi proteins (pertussis toxin), c-Src, and PI3K.[3]

  • Stimulation of Glucose Uptake: this compound has been reported to stimulate glucose uptake in skeletal muscle, potentially by promoting the translocation of the glucose transporter GLUT4 to the cell membrane.[4]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the impact of this compound on key components of the insulin signaling pathway.

Table 1: Effect of this compound on Protein Phosphorylation in Human Skeletal Muscle
Treatment p-p70S6k (fold increase) p-PKB/Akt (fold increase) Reference
This compound alone4No significant effect[9]
Insulin alone8Significant increase[9]
This compound + Insulin18Significant increase[9]
Table 2: Effect of this compound on Insulin-Mediated Phosphorylation in Hepatocytes
Condition Effect on Insulin-Mediated p-Akt (Ser473) Reference
This compound (0.6 mM) + Insulin (10 nM)Enhanced phosphorylation in a dose-dependent manner[3]
This compound aloneNo stimulation of phosphorylation[3]
Table 3: this compound and Insulin Secretion in Rats
Parameter Observation Reference
Blood Insulin Levels (15 min post-leucine)0.67 ± 0.11 ng/dl (Leucine-plus) vs. 0.38 ± 0.12 ng/dl (Leucine-minus)[10]
Blood Glucose Levels (30 min post-leucine)181.00 ± 7.92 mg/dl (Leucine-plus) vs. 212.73 ± 12.66 mg/dl (Leucine-minus)[10]

Detailed Experimental Protocols

3.1 Western Blotting for Analysis of Insulin Signaling Protein Phosphorylation

This protocol is a standard method for assessing the phosphorylation status of key proteins in the insulin signaling pathway in response to this compound and/or insulin treatment.[11][12]

3.1.1 Cell Culture and Treatment:

  • Culture cells (e.g., Hepa1c1c7 hepatocytes, C2C12 myotubes, or primary human skeletal muscle cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 units/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.[3]

  • Prior to treatment, serum-starve the cells for a specified period (e.g., 2-4 hours) in a medium devoid of serum and, if necessary, this compound.

  • Treat the cells with this compound (e.g., 0.1-10 mM), insulin (e.g., 10-100 nM), or a combination of both for various time points (e.g., 10, 20, 30, 60 minutes).[3][13]

3.1.2 Lysate Preparation:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.[11]

3.1.3 SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations for all samples and prepare them for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., phospho-Akt (Ser473), phospho-S6K1 (Thr389), phospho-IRS-1 (Ser312)) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 6.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest.[11]

3.2 Far-Western Blotting for Protein-Protein Interaction Analysis

This technique can be used to investigate the binding of IRS to the insulin receptor, which is a critical step in insulin signal propagation.[15][16]

3.2.1 Protocol Outline:

  • Separate IRS1 and IRS2 protein samples via SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific binding.

  • Incubate the membrane with a purified, non-antibody "bait" protein, in this case, the beta subunit of the insulin receptor (IRβ).

  • Wash away the unbound bait protein.

  • Detect the bound IRβ by incubating with a primary antibody against IRβ, followed by an HRP-conjugated secondary antibody and ECL detection.[15]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

L_Leucine_mTORC1_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR L_Leucine_ext This compound AminoAcid_Transporter Amino Acid Transporter L_Leucine_ext->AminoAcid_Transporter IRS1 IRS-1 IR->IRS1 Tyr Phosphorylation L_Leucine_int This compound AminoAcid_Transporter->L_Leucine_int PI3K PI3K IRS1->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PDK1->Akt Phosphorylation (Thr308) Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake GLUT4 Translocation mTORC1 mTORC1 L_Leucine_int->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation S6K1->IRS1 Inhibitory Ser Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Stimulation

This compound and mTORC1-Dependent Insulin Signaling Pathway.

L_Leucine_G_Protein_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR L_Leucine_ext This compound G_alpha_i Gαi Protein L_Leucine_ext->G_alpha_i Activation PI3K PI3K IR->PI3K Canonical Pathway c_Src c-Src G_alpha_i->c_Src Activation c_Src->PI3K Activation Akt Akt/PKB PI3K->Akt Phosphorylation p_Akt p-Akt (Ser473) Akt->p_Akt

This compound's mTORC1-Independent Facilitation of Insulin Signaling via Gαi Proteins.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Experimental Workflow for Western Blot Analysis.

Conclusion and Future Directions

The influence of this compound on insulin signaling is a complex interplay of opposing molecular events. While its role in activating mTORC1 and promoting protein synthesis is well-established, the consequential negative feedback on IRS-1 presents a significant mechanism for inducing insulin resistance.[2] The existence of an mTORC1-independent, Gαi protein-mediated pathway that facilitates insulin signaling adds another layer of complexity.[3]

For researchers and drug development professionals, these findings have several implications:

  • Therapeutic Targeting: The mTORC1/S6K1 axis is a potential target for therapies aimed at mitigating insulin resistance.

  • Nutraceutical Development: this compound supplementation strategies for conditions like sarcopenia must be carefully considered in the context of their potential impact on insulin sensitivity.

  • Further Research: Future research should focus on elucidating the specific cellular and physiological contexts that determine whether this compound's net effect is sensitizing or desensitizing to insulin. Investigating the crosstalk between the mTORC1-dependent and -independent pathways will be crucial for a complete understanding of this compound's metabolic role.

References

Methodological & Application

Application Notes and Protocols: Investigating the Anabolic Effects of L-Leucine on Skeletal Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), is a potent activator of muscle protein synthesis (MPS) and a key regulator of skeletal muscle mass.[1][2] It plays a crucial role in cellular signaling pathways that govern cell growth, proliferation, and metabolism.[3][4] Understanding the molecular mechanisms by which this compound stimulates anabolism in muscle cells is of significant interest for developing therapeutic strategies to combat muscle wasting conditions such as sarcopenia, cachexia, and atrophy.[5][6][7]

These application notes provide detailed protocols for studying the effects of this compound on muscle cells, with a focus on in vitro models using the C2C12 mouse myoblast cell line. The protocols cover cell culture and differentiation, this compound treatment, and key experimental assays to quantify its impact on muscle cell size, protein synthesis, and the underlying signaling pathways.

Key Signaling Pathway: mTORC1

This compound's anabolic effects are primarily mediated through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[2][3][[“]] Leucine influx into the cell leads to the activation of mTORC1, which then phosphorylates its downstream targets, p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][9] The phosphorylation of p70S6K enhances the translation of mRNAs encoding ribosomal proteins and elongation factors, while the phosphorylation of 4E-BP1 releases it from its inhibition of the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[10][11] This coordinated activation of protein synthesis machinery ultimately leads to an increase in muscle protein content and hypertrophy.[12][13]

cluster_extracellular cluster_cell Muscle Cell Leucine_ext This compound Leucine_int Intracellular This compound Leucine_ext->Leucine_int Transport mTORC1 mTORC1 Leucine_int->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis promotes eIF4E eIF4E FourEBP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes Hypertrophy Myotube Hypertrophy Protein_Synthesis->Hypertrophy leads to

Figure 1: this compound activated mTORC1 signaling pathway in muscle cells.

Experimental Protocols

C2C12 Cell Culture and Differentiation

The C2C12 cell line is a subclone of mouse skeletal myoblasts that can be readily differentiated into myotubes, providing an excellent in vitro model to study myogenesis and muscle cell physiology.[14]

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[15]

  • Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[12][14]

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Thaw cryopreserved C2C12 myoblasts and culture in GM. Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA and seed onto new culture plates at the desired density.[14][16]

  • Proliferation: Culture the cells in GM in a 37°C, 5% CO2 incubator. Change the medium every 2 days. Do not allow the cells to become over-confluent as this can impair their differentiation potential.[14][17]

  • Induction of Differentiation: When the myoblasts reach approximately 80-90% confluency, aspirate the GM, wash the cells twice with sterile PBS, and replace with DM.[14][17]

  • Myotube Formation: Culture the cells in DM for 4-6 days to allow for differentiation into multinucleated myotubes. Change the DM every 24 hours.[17] Successful differentiation is characterized by the formation of elongated, thick, and often multinucleated tube-like structures.[14]

Figure 2: Workflow for C2C12 myoblast differentiation into myotubes.

This compound Treatment

Materials:

  • Differentiated C2C12 myotubes

  • This compound stock solution (e.g., 100 mM in sterile PBS or DMEM)

  • Serum-free DMEM

Protocol:

  • Starvation (Optional but Recommended): To reduce basal signaling activity, aspirate the DM from the differentiated myotubes and replace it with serum-free DMEM for 2-4 hours prior to this compound treatment.

  • Treatment: Prepare the desired concentrations of this compound (e.g., 1 mM, 5 mM, 20 mM) in serum-free DMEM.[12]

  • Aspirate the starvation medium and add the this compound-containing medium to the myotubes.

  • Incubate for the desired time period (e.g., 30 minutes for signaling studies, 24-48 hours for hypertrophy studies).[4]

Western Blotting for mTORC1 Signaling

Protocol:

  • Protein Extraction: After this compound treatment, wash the myotubes with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.[18][19]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Muscle Protein Synthesis (MPS) Assay

a) Puromycin (B1679871) Incorporation (SUnSET method):

Protocol:

  • During the last 30 minutes of the this compound treatment, add puromycin (a structural analog of tyrosyl-tRNA) to the culture medium at a final concentration of 1 µM.

  • After the 30-minute incubation, wash the cells with ice-cold PBS and proceed with protein extraction as described for Western blotting.

  • Perform Western blotting using an anti-puromycin antibody to detect the amount of puromycin incorporated into newly synthesized peptides.

  • The intensity of the puromycin signal is proportional to the rate of global protein synthesis.

b) Stable Isotope Labeling:

Protocol:

  • During the this compound treatment period, replace the medium with a medium containing a stable isotope-labeled amino acid, such as L-[ring-13C6]phenylalanine.[5]

  • After the incubation period, harvest the cells and hydrolyze the proteins.

  • Determine the enrichment of the labeled amino acid in the protein hydrolysate using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • The fractional synthesis rate (FSR) of muscle protein can be calculated based on the incorporation of the labeled amino acid over time.[5]

Myotube Hypertrophy Assessment

Protocol:

  • After prolonged this compound treatment (e.g., 48-72 hours), fix the myotubes with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Stain the myotubes with an antibody against a muscle-specific protein, such as myosin heavy chain (MHC) or α-actinin, followed by a fluorescently labeled secondary antibody.

  • Capture images of the stained myotubes using a fluorescence microscope.

  • Using image analysis software, measure the diameter of a large number of myotubes (e.g., >100) from multiple random fields for each treatment condition.

  • Calculate the average myotube diameter to assess the degree of hypertrophy.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on muscle cells.

Table 1: Effect of this compound Concentration on Myotube Width in C2C12 Cells

This compound ConcentrationMyotube Width (µm)Fold Change vs. Control
Control (0 mM)13.9 ± 1.4-
1 mM16.3 ± 1.21.17
5 mM17.3 ± 2.31.24
20 mM17.4 ± 1.81.25
Data adapted from a study on engineered muscle constructs using C2C12 cells.[12]

Table 2: Effect of this compound on Muscle Protein Fractional Synthesis Rate (FSR)

ConditionFSR (%/h)
Control0.053 ± 0.009
Leucine Supplementation0.083 ± 0.008
Data from a study in elderly men.[5]
ConditionPostabsorptive FSR (%/h)Postprandial FSR (%/h)
Day 1 (Baseline)0.063 ± 0.0040.075 ± 0.006
Day 15 (After Leucine)0.074 ± 0.0070.10 ± 0.007
Data from a study in older adults with 2 weeks of leucine supplementation.[20]

Table 3: Effect of this compound on Muscle Protein Degradation Markers in C2C12 Myotubes

Treatment (0.5 mM)Protein Degradation Rate (% reduction)MuRF1 Protein Expression (% reduction)3-MeHis Concentration (% reduction)
This compound14.0620.9012.30
Data from a study on starvation-induced protein degradation.[21]

Conclusion

The protocols and data presented here provide a comprehensive framework for investigating the effects of this compound on muscle cells. By employing these methods, researchers can elucidate the molecular mechanisms underlying this compound's anabolic properties and evaluate its potential as a therapeutic agent for muscle-related disorders. The use of in vitro models like C2C12 cells offers a controlled environment to dissect the intricate signaling pathways and cellular responses to this critical amino acid.

References

Application Notes and Protocols for Measuring L-Leucine-Induced mTOR Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and protein synthesis.[1][2] mTOR is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] mTORC1 is particularly sensitive to nutrient availability, especially amino acids like L-Leucine.[3][4] this compound potently activates mTORC1, leading to the phosphorylation of key downstream effectors that promote protein synthesis, making it a significant area of interest in fields ranging from muscle physiology to oncology and metabolic diseases.[3][5][6]

These application notes provide a detailed overview of common techniques used to measure the activation of the mTOR signaling pathway in response to this compound. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflows.

This compound and the mTORC1 Signaling Pathway

This compound activates mTORC1 through a complex signaling cascade that is independent of the PI3K/Akt pathway, which is typically activated by growth factors.[4] Amino acid signaling to mTORC1 involves the Rag GTPases and occurs at the lysosomal surface.[1][4] Under leucine-replete conditions, mTORC1 is recruited to the lysosome where it can be activated by Rheb.[4] One of the proposed mechanisms involves Sestrin2, which acts as a cellular sensor for this compound.[7] The binding of this compound to Sestrin2 disrupts its interaction with GATOR2, leading to the activation of mTORC1.[7] Once active, mTORC1 phosphorylates several downstream targets to promote protein synthesis, including:

  • Ribosomal protein S6 kinase 1 (S6K1): Phosphorylation of S6K1 at sites like Threonine 389 (T389) leads to its activation.[8] Activated S6K1 then phosphorylates other substrates, including the ribosomal protein S6 (rpS6), to enhance mRNA translation.[8]

  • Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 at multiple sites, such as Threonine 37/46 (T37/46), Serine 65 (S65), and Threonine 70 (T70), causes its dissociation from the eukaryotic initiation factor 4E (eIF4E).[2][9][10] This frees eIF4E to initiate cap-dependent translation.[10]

A simplified diagram of the this compound-induced mTORC1 signaling pathway is presented below.

mTOR_Pathway cluster_extracellular cluster_cellular L-Leucine_ext This compound L-Leucine_int This compound L-Leucine_ext->L-Leucine_int Transport Sestrin2 Sestrin2 L-Leucine_int->Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Rag_GTPases Rag GTPases GATOR1->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis

Caption: Simplified this compound-induced mTORC1 signaling pathway.

Techniques for Measuring mTOR Activation

Several robust methods are available to quantify the activation of the mTOR pathway by this compound. The most common techniques are Western Blotting for downstream effector phosphorylation, in vitro kinase assays, and functional assays to measure protein synthesis.

Western Blotting

Western blotting is a widely used technique to detect changes in the phosphorylation status of key proteins in the mTORC1 signaling cascade. An increase in the ratio of a phosphorylated protein to its total protein level indicates pathway activation.

Quantitative Data Summary

The following table summarizes the observed fold changes in the phosphorylation of key mTORC1 downstream targets in response to this compound stimulation in various cell types.

Cell/Tissue TypeTreatmentTarget ProteinPhosphorylation SiteFold Change (vs. Control)Reference
Human Monocyte-Derived Macrophages2 mM this compoundp-S6-~4-fold[11]
Human Monocyte-Derived Macrophages300 µM this compoundp-S6-Noticeable increase[11]
Human Monocyte-Derived Macrophages600 µM this compoundp-S6-Further increase[11]
HeLa CellsThis compound Stimulationp-S6K1-Increased[12]
HeLa CellsThis compound Stimulationp-4E-BP1-Increased[12]
Neonatal Pig Skeletal MuscleThis compound Supplementationp-mTORSer2448Restored to high-protein diet levels[7]
Neonatal Pig Skeletal MuscleThis compound Supplementationp-mTORSer2481Restored to high-protein diet levels[7]

Experimental Protocol: Western Blot for p-S6K1 and p-4E-BP1

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cell culture reagents

  • This compound solution

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (anti-p-S6K1 (T389), anti-total S6K1, anti-p-4E-BP1 (T37/46), anti-total 4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to the desired confluency.

    • For starvation experiments, incubate cells in amino acid-free media for a specified time (e.g., 1-4 hours) before stimulation.[12]

    • Treat cells with this compound at the desired concentration and for the appropriate duration (e.g., 15-60 minutes).

  • Cell Lysis:

    • Place culture dishes on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with inhibitors to each dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-S6K1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1. It provides a more direct assessment of mTORC1 activation than Western blotting of downstream targets.

Experimental Protocol: In Vitro mTORC1 Kinase Assay

This protocol is adapted from Sancak et al. (2007) and is suitable for mammalian cells.[13]

Materials:

  • Cells expressing tagged mTOR or Raptor (e.g., Myc-mTOR or HA-Raptor)

  • mTOR lysis buffer (with 0.3% CHAPS and protease/phosphatase inhibitors)

  • Antibodies for immunoprecipitation (e.g., anti-Myc or anti-HA)

  • Protein G agarose (B213101) beads

  • 3x mTOR kinase assay buffer

  • Recombinant GST-4E-BP1 (as substrate)

  • Rheb-GTP (optional, for maximal activation)

  • ATP

  • 4x sample buffer

  • Reagents for Western blotting (anti-p-4E-BP1 (T37/46) antibody)

Procedure:

  • Cell Lysis and Immunoprecipitation:

    • Stimulate cells as required (e.g., with this compound).

    • Lyse cells in mTOR lysis buffer containing 0.3% CHAPS.[13]

    • Centrifuge to clear the lysate.

    • Incubate the lysate with the appropriate antibody (anti-Myc or anti-HA) for 1.5 hours at 4°C.

    • Add Protein G agarose beads and incubate for another hour at 4°C.

    • Wash the immunoprecipitates with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 in 3x mTOR kinase assay buffer.

    • Add purified GST-4E-BP1 as a substrate.

    • Initiate the reaction by adding mTOR assay start buffer containing ATP.

    • Incubate at 30°C for 30-60 minutes with shaking.[13]

  • Termination and Analysis:

    • Stop the reaction by adding 4x sample buffer.

    • Boil the samples and analyze the phosphorylation of GST-4E-BP1 by Western blotting using an anti-p-4E-BP1 (T37/46) antibody.

SUnSET (SUrface SEnsing of Translation) Assay

The SUnSET assay is a non-radioactive method to measure global protein synthesis rates, which is a downstream functional consequence of mTORC1 activation.[14][15][16] This technique utilizes the antibiotic puromycin (B1679871), an analog of aminoacyl-tRNA, which gets incorporated into nascent polypeptide chains, leading to their premature termination.[17] The amount of puromycin-incorporated peptides can then be detected by Western blotting with an anti-puromycin antibody, providing a quantitative measure of protein synthesis.[14][17]

Experimental Protocol: SUnSET Assay

This protocol is a general guideline for use in cultured cells.[17]

Materials:

  • Cell culture reagents

  • Puromycin solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • Reagents for Western blotting (as described above)

  • Anti-puromycin antibody

Procedure:

  • Cell Treatment and Puromycin Labeling:

    • Treat cells with this compound as desired.

    • During the final 15-30 minutes of treatment, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.[17] A dose-response and time-course experiment is recommended to determine the optimal puromycin concentration and incubation time for your cell type.

  • Sample Preparation:

    • Remove the media and wash the cells once with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Process the lysates as described in the Western blotting protocol (protein quantification, SDS-PAGE, and transfer).

  • Immunodetection:

    • Block the membrane and then incubate with an anti-puromycin antibody.

    • Proceed with secondary antibody incubation, detection, and analysis as for a standard Western blot. The intensity of the puromycin signal is proportional to the rate of global protein synthesis.

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the effect of this compound on mTORC1 activation.

Experimental_Workflow cluster_setup cluster_analysis Cell_Culture Cell Culture / Animal Model Starvation Amino Acid / Serum Starvation (Optional) Cell_Culture->Starvation Treatment This compound Treatment (Dose-response & Time-course) Starvation->Treatment Sample_Collection Collect Cells / Tissues Treatment->Sample_Collection Western_Blot Western Blot (p-S6K1, p-4E-BP1) Sample_Collection->Western_Blot Kinase_Assay In Vitro Kinase Assay (mTORC1 activity) Sample_Collection->Kinase_Assay SUnSET SUnSET Assay (Protein Synthesis) Sample_Collection->SUnSET Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis SUnSET->Data_Analysis

Caption: General experimental workflow for studying mTOR activation.

Conclusion

The techniques described in these application notes provide a comprehensive toolkit for researchers, scientists, and drug development professionals to investigate this compound-induced mTORC1 activation. By combining methods such as Western blotting to assess signaling pathway phosphorylation, in vitro kinase assays to measure direct enzymatic activity, and the SUnSET assay to quantify the functional outcome of protein synthesis, a thorough understanding of the cellular response to this compound can be achieved. Careful experimental design, including appropriate controls and optimization of protocols, is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for In Vivo Studies of L-Leucine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

L-leucine, an essential branched-chain amino acid (BCAA), is a critical regulator of muscle protein synthesis. It functions not only as a substrate for protein synthesis but also as a potent signaling molecule, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway.[1][2] These characteristics make this compound a subject of intense research for its potential therapeutic applications in conditions associated with muscle wasting, such as sarcopenia, cachexia, and inactivity.[3][4] This document provides detailed application notes and protocols for designing and conducting in vivo studies to investigate the physiological and pharmacological effects of this compound supplementation.

Section 1: Quantitative Data on this compound Supplementation

The following tables summarize quantitative data from various in vivo studies on this compound supplementation. This information can serve as a valuable reference for dose selection and expected outcomes in preclinical study design.

Table 1: Effects of this compound Supplementation on Muscle Protein Synthesis

Animal ModelAdministration RouteDosageDurationKey FindingsReference(s)
Old RatsLeucine-supplemented mealNot specifiedAcuteIncreased muscle protein synthesis from 0.053 ± 0.009%/h to 0.083 ± 0.008%/h.[2]
Male RatsDiet3%, 4.5%, or 6% of total protein as leucine4 weeksDose-dependent increase in muscle protein synthesis rates.[2]
Elderly MenLeucine-supplemented dietNot specified5 hoursMyofibrillar muscle protein fractional synthesis rate (FSR) increased to 0.083 ± 0.008%/h compared to 0.053 ± 0.009%/h in the control group.[2]
RatsOral Gavage0.135 - 1.35 g/kg body weightAcute (within 30 mins)Significantly increased muscle protein synthesis.[5]
Older AdultsOral Supplementation4 g per meal (3 meals/day)2 weeksIncreased postprandial phosphorylation of mTOR and p70S6K1.[6]
Free-living Older MenOral Supplementation5 g per meal (3 meals/day)3 daysEnhanced integrated myofibrillar protein synthesis in both rested and resistance-exercised legs.[7]

Table 2: Effects of this compound Supplementation on Signaling Pathways

Animal ModelDosageDurationKey FindingsReference(s)
Male Sprague-Dawley Rats2.25 g/kg body weight/day10 daysIncreased phosphorylation of mTOR, p70S6K, and 4E-BP1 in skeletal muscle.[8]
Older Adults4 g per meal (3 meals/day)2 weeksIncreased post-absorptive 4E-BP1 phosphorylation and postprandial mTOR and p70S6K1 phosphorylation.[6]

Table 3: Safety and Tolerability of this compound Supplementation

SpeciesDosageDurationKey FindingsReference(s)
Healthy Elderly Men>550 mg/kg/dayAcuteBlood ammonia (B1221849) concentrations observed above normal values.[9]
Healthy Young Men500 mg/kg/dayNot specifiedDetermined as the tolerable upper intake level.[9]
Rats1,250, 2,500, and 5,000 mg/kg/day90 daysNo observed adverse effect level (NOAEL) was determined to be 5,000 mg/kg/day.[10]

Section 2: this compound Signaling Pathways

This compound primarily stimulates muscle protein synthesis through the activation of the mTORC1 signaling pathway. A comprehensive understanding of this pathway is crucial for designing experiments and interpreting results.

Diagram: this compound mTORC1 Signaling Pathway

mTOR_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates p70S6K1 p70S6K1 mTORC1->p70S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inhibits) Protein_Synthesis Muscle Protein Synthesis p70S6K1->Protein_Synthesis promotes eIF4E eIF4E eIF4E_BP1->eIF4E sequesters eIF4E->Protein_Synthesis promotes Leucine_AcetylCoA_mTORC1 Leucine This compound AcetylCoA Acetyl-Coenzyme A Leucine->AcetylCoA metabolized to EP300 EP300 AcetylCoA->EP300 activates Raptor Raptor EP300->Raptor acetylates mTORC1_Activity mTORC1 Activity Raptor->mTORC1_Activity promotes Admin_Workflow start Start dose_calc Calculate Dose & Concentration start->dose_calc solution_prep Prepare this compound Solution dose_calc->solution_prep admin Administer via Oral Gavage or Injection solution_prep->admin monitoring Monitor Animal admin->monitoring end End monitoring->end MPS_Workflow start Start: this compound Supplemented Animal tracer_admin Administer Flooding Dose of Labeled Amino Acid start->tracer_admin tissue_collection Collect Muscle and Blood Samples tracer_admin->tissue_collection sample_prep Process Samples: Homogenization, Hydrolysis tissue_collection->sample_prep isotope_analysis Analyze Isotopic Enrichment (e.g., Mass Spectrometry) sample_prep->isotope_analysis fsr_calc Calculate Fractional Synthesis Rate (FSR) isotope_analysis->fsr_calc end End: Quantitative Data on Protein Synthesis fsr_calc->end

References

Application Notes and Protocols for Investigating L-Leucine Signaling in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of L-Leucine signaling pathways, with a primary focus on the mechanistic Target of Rapamycin Complex 1 (mTORC1). This document outlines suitable cell lines, detailed experimental protocols for key assays, and quantitative data to guide experimental design.

Introduction to this compound Signaling

This compound, an essential branched-chain amino acid (BCAA), is a critical regulator of cellular growth, proliferation, and metabolism.[1] A primary mechanism through which this compound exerts its effects is by activating the mTORC1 signaling pathway.[2][3][4] mTORC1 is a central cellular sensor that integrates signals from growth factors, energy status, and amino acids to control protein synthesis and other anabolic processes.[5] Dysregulation of this compound and mTORC1 signaling is implicated in various physiological and pathological conditions, including muscle growth, obesity, type 2 diabetes, and cancer.[1][6]

Upon entering the cell, this compound promotes the activation of mTORC1, which in turn phosphorylates several downstream targets to regulate protein synthesis.[1] Key substrates include the 70 kDa ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][5] Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and elongation factors, while phosphorylation of 4E-BP1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[1]

Diagram of the this compound Signaling Pathway

This compound Signaling Pathway Leucine This compound AminoAcidTransporter Amino Acid Transporter Leucine->AminoAcidTransporter Enters Cell mTORC1 mTORC1 AminoAcidTransporter->mTORC1 Activates S6K1 p70 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates rpS6 Ribosomal Protein S6 S6K1->rpS6 Phosphorylates Translation Protein Synthesis rpS6->Translation Enhances eIF4E eIF4E FourEBP1->eIF4E Inhibits eIF4E->Translation Initiates Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: this compound activates mTORC1, promoting protein synthesis.

Recommended Cell Culture Models

A variety of cell lines are suitable for studying this compound signaling, each with specific advantages. The choice of cell model will depend on the research question and the specific cellular context of interest.

Cell LineTissue of OriginKey Characteristics & Applications
HEK293/293T Human Embryonic KidneyHigh transfection efficiency, widely used for overexpression and reporter assays of mTOR signaling components.[7]
C2C12 Mouse MyoblastDifferentiates into myotubes, providing a model for studying this compound's role in skeletal muscle hypertrophy and protein synthesis.[8]
L6 Rat MyoblastAnother valuable model for skeletal muscle, used to investigate the convergence of insulin/IGF-1 and this compound signaling on mTORC1.[9]
3T3-L1 Mouse PreadipocyteDifferentiates into adipocytes, useful for studying the role of this compound in adipogenesis and lipid metabolism.[10]
MCF-7 Human Breast CancerA common model for studying the role of mTORC1 in cancer cell proliferation and response to inhibitors like rapamycin.[11]
SH-SY5Y Human NeuroblastomaUtilized in studies of neurotoxicity and the role of mTOR signaling in neuronal cell survival.[12]
Primary Murine Astrocytes Mouse BrainCan be used to create models for neurological disorders where mTORC1 signaling is implicated, such as Tuberous Sclerosis Complex.[12]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate this compound signaling in cultured cells.

Experimental Workflow

Experimental Workflow for this compound Signaling Start Cell Seeding & Culture Starvation Amino Acid Starvation Start->Starvation Treatment This compound Stimulation (+/- Inhibitors) Starvation->Treatment Lysis Cell Lysis Treatment->Lysis Analysis Downstream Analysis Lysis->Analysis WB Western Blotting Analysis->WB Phospho-proteins KinaseAssay mTORC1 Kinase Assay Analysis->KinaseAssay Enzymatic Activity ProteinSynth Protein Synthesis Assay Analysis->ProteinSynth Functional Outcome

Caption: General workflow for this compound signaling experiments.

Protocol 1: Western Blotting for mTORC1 Signaling

This protocol is for the semi-quantitative analysis of the phosphorylation status of key mTORC1 downstream targets. A decrease in the phosphorylation of S6K1 and 4E-BP1 is indicative of mTORC1 inhibition.[5]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (Phospho-p70 S6 Kinase (Thr389), Total p70 S6 Kinase, Phospho-4E-BP1 (Thr37/46), Total 4E-BP1, and a loading control like β-actin or GAPDH)[5]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency. For stimulation experiments, cells are often starved of amino acids prior to treatment with this compound. Treat cells with varying concentrations of this compound (e.g., 0-20 mM) for a specified time (e.g., 15-60 minutes).[5][8] Include a vehicle control.

  • Cell Lysis: Wash cells twice with ice-cold PBS.[5] Lyse cells in RIPA buffer with inhibitors, scrape the cells, and incubate on ice for 30 minutes with occasional vortexing.[5]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[5] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[5]

  • SDS-PAGE and Western Blotting: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[5] Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Wash the membrane again with TBST and detect the signal using an ECL substrate.[5]

Protocol 2: In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 using immunoprecipitated mTORC1 from cell lysates.[5][13]

Materials:

  • Cultured cells

  • mTOR lysis buffer (e.g., CHAPS-based buffer) with protease inhibitors[13]

  • Antibody for immunoprecipitation (e.g., anti-mTOR, anti-Raptor)[13]

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer

  • Recombinant, purified substrate (e.g., GST-4E-BP1)[13]

  • ATP

  • 4x SDS sample buffer

Methodology:

  • Cell Lysis and Immunoprecipitation: Stimulate cells as described in Protocol 1. Lyse cells in mTOR lysis buffer.[13] Incubate the lysate with an anti-mTOR or anti-Raptor antibody, followed by incubation with Protein A/G beads.[13]

  • Washing: Wash the immunoprecipitates multiple times with lysis buffer and then with kinase assay buffer.[5]

  • Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in kinase assay buffer. Add the purified substrate (e.g., GST-4E-BP1) and ATP to start the reaction.[13] Incubate at 30°C for 30-60 minutes.[13]

  • Termination and Analysis: Stop the reaction by adding 4x sample buffer.[13] Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[13]

Quantitative Data Summary

The following tables summarize quantitative data from the literature to aid in experimental design.

Table 1: this compound Concentration Effects on mTORC1 Signaling

Cell LineThis compound ConcentrationOutcomeReference
C2C12 Myotubes1 mM, 5 mM, 20 mMDose-dependent increase in phosphorylation of 4E-BP1 and rpS6, with 5 mM and 20 mM showing similar, greater effects than 1 mM.[8]
3T3-L1 Adipocytes0.5 mM (62.5% increase)Induction of Bcat2 and Bckdha gene expression.[10]
L6 MyoblastsRe-addition after starvationSignificant increase in mTOR phosphorylation (S2448).[9]

Table 2: Effects of Inhibitors on this compound-Mediated mTORC1 Signaling

Cell LineInhibitorConcentrationEffectReference
C2C12 MyotubesRapamycin100 nMCompletely ablated the this compound-induced increase in maximal contractile force.[8]
Pancreatic β-CellsRapamycin10 nMBlocked this compound-induced rpS6 phosphorylation.[2]
MCF-7RapamycinIC50 of 6.7 nMPotent inhibition of insulin-induced mTORC1 activity.[11]

Conclusion

The cell culture models and protocols described herein provide a robust framework for investigating the intricate mechanisms of this compound signaling. By carefully selecting the appropriate cell line and experimental assays, researchers can elucidate the role of this compound in various physiological and pathological contexts, paving the way for the development of novel therapeutic strategies.

References

Methods for Quantifying L-Leucine Uptake in Different Cell Types: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, metabolic regulation, and cell signaling.[1] Its transport into cells is a key regulatory step and is often dysregulated in various diseases, including cancer and metabolic disorders. The L-type amino acid transporter 1 (LAT1) is a primary transporter of this compound into many cell types.[1] Accurate quantification of this compound uptake is crucial for understanding its physiological roles and for the development of therapeutic strategies that target amino acid transport. This document provides detailed application notes and protocols for the primary methods used to quantify this compound uptake in different cell types.

Methods for Quantifying this compound Uptake

Several methods are available to quantify the uptake of this compound into cells. The choice of method depends on the specific research question, the cell type being studied, and the available equipment. The most common methods include:

  • Radiolabeled this compound Uptake Assays: This is a classic and widely used method that involves incubating cells with radioactively labeled this compound (e.g., ³H-L-Leucine or ¹⁴C-L-Leucine) and measuring the intracellular radioactivity.

  • Stable Isotope-Labeled this compound Uptake with Mass Spectrometry: This non-radioactive method utilizes this compound labeled with stable isotopes (e.g., ¹³C or ¹⁵N) and quantifies its intracellular concentration using liquid chromatography-mass spectrometry (LC-MS).[2]

  • Fluorescent this compound Analogs and Biosensors: This method employs fluorescently tagged this compound analogs or genetically encoded biosensors to visualize and quantify this compound uptake using fluorescence microscopy or spectroscopy.[][4]

Method 1: Radiolabeled this compound Uptake Assay

This method remains a gold standard for its high sensitivity and direct measurement of uptake.

Application Note

The radiolabeled this compound uptake assay is suitable for a wide range of cell types, including adherent and suspension cells. It is particularly useful for determining the kinetic parameters of this compound transport, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). This assay can also be used to screen for inhibitors of this compound transporters.

Experimental Protocol

Materials:

  • Cell line of interest (e.g., cancer cells, neurons, immune cells)

  • Complete cell culture medium

  • Radiolabeled this compound (e.g., [³H]-L-Leucine or [¹⁴C]-L-Leucine)

  • Unlabeled this compound

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES (KRH) buffer)[5]

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)[6]

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 12-well or 24-well)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.[5] For suspension cells, a specific cell number per well should be used.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.[5]

  • Preparation for Uptake:

    • On the day of the experiment, aspirate the culture medium.

    • Wash the cells twice with pre-warmed (37°C) uptake buffer to remove any remaining medium and amino acids.[6]

    • Pre-incubate the cells in uptake buffer for 15-30 minutes at 37°C to allow them to equilibrate.[6]

  • Initiation of Uptake:

    • Prepare the uptake solution by diluting the radiolabeled this compound in pre-warmed uptake buffer to the desired final concentration.

    • To start the uptake, aspirate the pre-incubation buffer and add the uptake solution to each well.

    • For determining non-specific uptake, a parallel set of wells should be incubated with the uptake solution containing a high concentration of unlabeled this compound (e.g., 100-fold molar excess) to compete with the radiolabeled this compound for transport.[6]

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 1-10 minutes). The incubation time should be within the linear range of uptake for the specific cell type.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold PBS to remove any extracellular radiolabeled this compound.[6]

  • Cell Lysis:

    • Add lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete cell lysis.[6]

  • Measurement of Radioactivity:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial and mix thoroughly.

    • Measure the radioactivity in a liquid scintillation counter.[6]

  • Protein Quantification: In a parallel set of wells that were not treated with radiolabeled this compound, determine the total protein concentration using a standard protein assay (e.g., BCA assay). This is used to normalize the uptake data.[6]

  • Data Analysis:

    • Calculate the rate of this compound uptake and express it as pmol/mg of protein/min.

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.[6]

Experimental Workflow

G cluster_prep Preparation cluster_uptake Uptake cluster_analysis Analysis cell_seeding Seed Cells cell_culture Culture Cells cell_seeding->cell_culture wash_cells Wash with Uptake Buffer cell_culture->wash_cells protein_quantification Quantify Protein cell_culture->protein_quantification pre_incubate Pre-incubate in Buffer wash_cells->pre_incubate initiate_uptake Initiate Uptake with Radiolabeled this compound pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Terminate Uptake with Ice-Cold PBS Wash incubate->terminate_uptake cell_lysis Lyse Cells terminate_uptake->cell_lysis measure_radioactivity Measure Radioactivity cell_lysis->measure_radioactivity data_analysis Calculate Uptake Rate measure_radioactivity->data_analysis protein_quantification->data_analysis

Experimental workflow for the radiolabeled this compound uptake assay.

Method 2: Stable Isotope-Labeled this compound Uptake with Mass Spectrometry

This method offers a non-radioactive alternative with high specificity and the ability to perform metabolic labeling studies.

Application Note

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics.[7] A similar principle can be applied to quantify this compound uptake. This method is particularly useful for studying the fate of this compound within the cell and for distinguishing between transported this compound and that derived from protein degradation. It is well-suited for drug discovery applications, including target engagement and biomarker discovery.[7]

Experimental Protocol

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Leucine-free cell culture medium

  • Stable isotope-labeled this compound (e.g., this compound-¹³C₆,¹⁵N₁)

  • Unlabeled this compound

  • Uptake buffer (e.g., HBSS)

  • Ice-cold PBS

  • Lysis buffer with protease inhibitors

  • Acetonitrile

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[2]

Procedure:

  • Cell Seeding and Culture: Seed and culture cells as described in the radiolabeled assay protocol.

  • Preparation for Uptake:

    • Wash cells twice with pre-warmed uptake buffer.

    • Pre-incubate cells in Leucine-free uptake buffer for 15-30 minutes at 37°C.

  • Initiation of Uptake:

    • Prepare the uptake solution by dissolving stable isotope-labeled this compound in pre-warmed uptake buffer to the desired final concentration.

    • Initiate uptake by adding the uptake solution to the cells.

  • Incubation: Incubate the cells at 37°C for a predetermined time.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold PBS.

  • Metabolite Extraction:

    • Add ice-cold 80% methanol (B129727) or a suitable extraction solvent to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using an LC-MS/MS system to quantify the amount of intracellular stable isotope-labeled this compound.[8]

    • The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the labeled this compound.

  • Protein Quantification and Data Analysis:

    • Quantify the protein in the cell pellet to normalize the data.

    • Calculate the uptake rate and express it as pmol/mg of protein/min.

Experimental Workflow

G cluster_prep Preparation cluster_uptake Uptake cluster_analysis Analysis cell_seeding Seed Cells cell_culture Culture Cells cell_seeding->cell_culture wash_cells Wash with Uptake Buffer cell_culture->wash_cells protein_quantification Quantify Protein cell_culture->protein_quantification pre_incubate Pre-incubate in Leucine-free Buffer wash_cells->pre_incubate initiate_uptake Initiate Uptake with Isotope-Labeled this compound pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Terminate Uptake with Ice-Cold PBS Wash incubate->terminate_uptake metabolite_extraction Extract Metabolites terminate_uptake->metabolite_extraction lcms_analysis LC-MS/MS Analysis metabolite_extraction->lcms_analysis data_analysis Calculate Uptake Rate lcms_analysis->data_analysis protein_quantification->data_analysis

Experimental workflow for the stable isotope-labeled this compound uptake assay.

This compound Signaling Pathway

This compound uptake is a critical upstream event for the activation of the mTORC1 signaling pathway, a master regulator of cell growth and proliferation.

G cluster_extracellular cluster_membrane cluster_intracellular Leucine_ext This compound LAT1 LAT1 Transporter Leucine_ext->LAT1 Uptake Leucine_int This compound LAT1->Leucine_int mTORC1 mTORC1 Leucine_int->mTORC1 Activates Protein_synthesis Protein Synthesis mTORC1->Protein_synthesis Promotes Cell_growth Cell Growth mTORC1->Cell_growth Promotes Autophagy_inhibition Inhibition of Autophagy mTORC1->Autophagy_inhibition Inhibits

Simplified signaling pathway of this compound uptake and mTORC1 activation.

Data Presentation: this compound Uptake in Different Cell Types

The following table summarizes representative this compound uptake data from the literature for different cell types. Note that uptake rates can vary significantly depending on the experimental conditions.

Cell TypeMethodThis compound Concentration (µM)Uptake Rate (pmol/mg protein/min)Reference
hCMEC/D3 (Human Brain Endothelial Cells) Radiolabeled ([³H]-L-Leucine)10 - 1000Normalized to 300 µM[9]
L6 Rat Skeletal Muscle Cells Radiolabeled (MeAIB)Not specified327 ± 26 (basal) to 450 ± 8 (Leucine-stimulated)[10]
Isolated Rat Neurons Radiolabeled ([³H]-L-Leucine)1 - 2000Vmax ~2x lower than astrocytes[11]
Isolated Rat Astrocytes Radiolabeled ([³H]-L-Leucine)1 - 2000Vmax ~2x higher than neurons[11]
Trout Red Blood Cells Radiolabeled (this compound)Not specifiedLow Km[12]
Trout Peripheral Lymphocytes Radiolabeled (this compound)Not specifiedStereospecific uptake[12]

Conclusion

The quantification of this compound uptake is a fundamental technique in cell biology and drug discovery. The choice between radiolabeled assays, stable isotope-based methods, and fluorescent approaches will depend on the specific experimental goals and available resources. The detailed protocols and application notes provided here serve as a guide for researchers to accurately measure this compound transport and to further investigate its role in health and disease.

References

Tracing L-Leucine Metabolism with Stable Isotopes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing stable isotope-labeled L-Leucine to trace its metabolic fate. These techniques are invaluable for quantifying protein synthesis, degradation, and overall amino acid kinetics, offering critical insights for basic research and the development of therapeutic interventions targeting metabolic and muscle-wasting disorders.

Introduction

This compound is an essential branched-chain amino acid (BCAA) that serves as a fundamental building block for protein synthesis. Beyond its structural role, Leucine acts as a key signaling molecule, most notably activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Stable isotope tracers, such as those containing ¹³C, ¹⁵N, or ²H (deuterium), allow for the safe and precise tracking of this compound's journey through various metabolic pathways in both in vivo and in vitro systems. By replacing a naturally occurring atom with its heavier, non-radioactive counterpart, researchers can distinguish the tracer from the endogenous pool of the amino acid, enabling the measurement of metabolic flux.

Key Applications in Research and Drug Development

  • Quantification of Muscle Protein Synthesis: Directly measure the rate of new protein synthesis in skeletal muscle, crucial for studying sarcopenia, cachexia, and the effects of exercise and nutritional interventions.

  • Whole-Body Protein Turnover: Assess the dynamic balance between protein synthesis and breakdown throughout the body.

  • Metabolic Flux Analysis: Elucidate how this compound is partitioned between protein synthesis and oxidative catabolism.

  • Pharmacodynamic Studies: Evaluate the impact of therapeutic agents on protein metabolism and this compound kinetics.

  • Disease Modeling: Investigate disruptions in amino acid metabolism in preclinical models of metabolic diseases like obesity and diabetes.

  • Nutritional Science: Study the utilization of dietary amino acids and the anabolic effects of nutritional supplements.

Signaling Pathways

The anabolic effects of this compound are primarily mediated through the activation of the mTORC1 signaling cascade. The following diagram illustrates the key steps in this pathway.

Leucine_mTOR_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Leucine_ext This compound Leucine_int Intracellular this compound Leucine_ext->Leucine_int Amino Acid Transporters Sestrin2 Sestrin2 Leucine_int->Sestrin2 Binds GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits Inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP Activity Rag_GTP RagA/B-GTP RagC/D-GDP mTORC1_inactive Inactive mTORC1 Rag_GTP->mTORC1_inactive Recruits to Lysosome Ragulator Ragulator Ragulator->Rag_GDP GEF Activity for RagA/B mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activated by Rheb-GTP (not shown) p70S6K p70S6K mTORC1_active->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1_active->fourEBP1 Phosphorylates eIF4E eIF4E fourEBP1->eIF4E Inhibits p_p70S6K p-p70S6K Protein_Synthesis Protein Synthesis p_p70S6K->Protein_Synthesis Promotes p_fourEBP1 p-4E-BP1 p_fourEBP1->eIF4E Releases Inhibition eIF4E->Protein_Synthesis Initiates Translation

Caption: this compound mTORC1 Signaling Pathway.

Experimental Protocols

Two primary methodologies for in vivo studies are the primed, continuous infusion technique and the flooding dose method. For in vitro studies, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful approach.

Protocol 1: Primed, Continuous Infusion of L-[1-¹³C]Leucine for Measuring Whole-Body and Muscle Protein Synthesis (In Vivo)

This method is considered a gold standard for measuring protein kinetics in a physiological steady-state.[1][2]

Objective: To determine the rates of this compound appearance (protein breakdown), disappearance (protein synthesis and oxidation), and oxidation.

Workflow:

primed_infusion_workflow cluster_prep Preparation cluster_infusion Infusion and Sampling cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting, Catheter Insertion) Priming_Dose Administer Priming Dose (L-[1-¹³C]Leucine & NaH¹³CO₃) Subject_Prep->Priming_Dose Tracer_Prep Tracer Preparation (Sterile L-[1-¹³C]Leucine and NaH¹³CO₃) Tracer_Prep->Priming_Dose Constant_Infusion Start Constant Infusion (L-[1-13C]Leucine) Priming_Dose->Constant_Infusion Sampling Collect Samples at Steady State (Blood, Expired Air, Muscle Biopsy) Constant_Infusion->Sampling Sample_Processing Sample Processing (Plasma separation, Protein hydrolysis) Sampling->Sample_Processing MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Sample_Processing->MS_Analysis Data_Calculation Calculate Kinetic Parameters MS_Analysis->Data_Calculation silac_workflow cluster_labeling Cell Labeling cluster_experiment Experiment cluster_analysis Analysis Light_Culture Culture cells in 'Light' medium (unlabeled this compound) Treatment Apply experimental treatment to one cell population Light_Culture->Treatment Heavy_Culture Culture cells in 'Heavy' medium (this compound-¹³C₆,¹⁵N) Heavy_Culture->Treatment Harvest_Combine Harvest and combine cell populations Treatment->Harvest_Combine Protein_Digestion Protein extraction and digestion Harvest_Combine->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Quantification Quantify Heavy/Light peptide ratios LC_MSMS->Quantification

References

Application Notes and Protocols for Detecting mTOR Pathway Phosphorylation Following L-Leucine Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. L-Leucine, an essential branched-chain amino acid, is a potent activator of the mTOR complex 1 (mTORC1), initiating a signaling cascade that promotes protein synthesis. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and metabolic disorders, making it a key target for therapeutic intervention. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the phosphorylation of key proteins in the mTOR pathway following this compound treatment, offering a robust method to study cellular responses to nutrients and potential drug candidates.

mTOR Signaling Pathway Activated by this compound

This compound activates mTORC1, which in turn phosphorylates downstream effectors, principally p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K at threonine 389 (p-S6K1 Thr389) and 4E-BP1 at multiple sites, such as threonine 37/46 (p-4E-BP1 Thr37/46), leads to the initiation of protein synthesis. A key upstream event is the phosphorylation of mTOR itself at serine 2448 (p-mTOR Ser2448), which is often used as a marker for its activation state.

mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 p-mTOR (S2448) p-mTOR (S2448) mTORC1->p-mTOR (S2448) phosphorylates S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 p-S6K1 (T389) p-S6K1 (T389) S6K1->p-S6K1 (T389) phosphorylation Protein Synthesis Protein Synthesis p-S6K1 (T389)->Protein Synthesis p-4E-BP1 (T37/46) p-4E-BP1 (T37/46) 4E-BP1->p-4E-BP1 (T37/46) phosphorylation p-4E-BP1 (T37/46)->Protein Synthesis

Caption: this compound-induced mTOR signaling pathway.

Experimental Protocol

This protocol details the steps for cell culture, this compound treatment, protein extraction, and Western blot analysis to assess mTOR pathway activation.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., C2C12 myoblasts, HEK293T, or other relevant cell lines) in 6-well plates and culture until they reach 70-80% confluency.

  • Serum Starvation: To reduce basal mTOR activity, starve the cells in a serum-free medium for 4-16 hours prior to this compound treatment. For studies focusing solely on amino acid sensing, a medium devoid of all amino acids can be used for a shorter duration (e.g., 1-2 hours).

  • This compound Stimulation: Prepare a stock solution of this compound in sterile, deionized water. Treat the starved cells with varying concentrations of this compound (e.g., 0 mM, 0.2 mM, 0.8 mM, 2 mM, 5 mM) for a specified time course (e.g., 15 min, 30 min, 1 hour, 2 hours). A one-hour treatment is often sufficient to observe robust phosphorylation.[1]

II. Protein Extraction
  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Use a lysis buffer formulated to preserve protein phosphorylation. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitors.

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Inhibitors (add fresh): 1 mM PMSF, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail (containing sodium fluoride (B91410) and sodium orthovanadate).

  • Lysate Collection: Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

III. Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent Western blot.

IV. Western Blotting
  • Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins (e.g., 8-10% for mTOR, 12-15% for S6K and 4E-BP1). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, BSA is often preferred to reduce background.[2]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), and anti-4E-BP1) overnight at 4°C with gentle agitation. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative phosphorylation level.

Experimental Workflow

Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_work Protein Extraction & Quantification cluster_western_blot Western Blot Analysis A Seed Cells B Serum Starvation A->B C This compound Treatment B->C D Cell Lysis C->D E Protein Quantification (BCA) D->E F SDS-PAGE E->F G Protein Transfer F->G H Blocking G->H I Antibody Incubation H->I J Detection & Analysis I->J

Caption: Experimental workflow for Western blot analysis.

Data Presentation

The quantitative data obtained from the densitometric analysis of Western blots can be summarized in a table for clear comparison of the effects of different this compound concentrations and treatment durations on the phosphorylation of mTOR pathway proteins.

Treatmentp-mTOR (Ser2448) / Total mTOR (Fold Change)p-S6K1 (Thr389) / Total S6K1 (Fold Change)p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change)
Control (0 mM this compound)1.01.01.0
0.2 mM this compound (1 hr)1.5 - 2.52.0 - 3.51.5 - 2.5
0.8 mM this compound (1 hr)2.5 - 4.04.0 - 6.02.5 - 4.0
2.0 mM this compound (1 hr)3.5 - 5.55.0 - 8.03.5 - 5.5
5.0 mM this compound (1 hr)4.0 - 6.06.0 - 9.04.0 - 6.0

Note: The fold changes presented are approximate and can vary depending on the cell type, experimental conditions, and antibody efficacy. Researchers should establish these values empirically for their specific system.

Troubleshooting and Key Considerations

  • Phosphatase Activity: It is critical to keep samples on ice and use phosphatase inhibitors throughout the protein extraction procedure to prevent dephosphorylation.[2]

  • Blocking Agents: For phosphoproteins, BSA is often a better blocking agent than non-fat milk, as milk contains casein, a phosphoprotein that can cause high background.[2]

  • Antibody Validation: Ensure the specificity of the primary antibodies for the phosphorylated and total proteins through appropriate controls, such as treating cells with known mTOR inhibitors (e.g., rapamycin).

  • Loading Controls: In addition to normalizing to the total protein, using a housekeeping protein like GAPDH or β-actin as a loading control is recommended to ensure equal loading between lanes.

  • Dose-Response and Time-Course: To fully characterize the effect of this compound, it is advisable to perform both a dose-response experiment with varying concentrations and a time-course experiment at an optimal concentration. The activation of the mTOR pathway by this compound is typically rapid, with phosphorylation of downstream targets often peaking within 30-60 minutes.

References

Application Notes and Protocols for the Analysis of L-Leucine Regulated Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Leucine, an essential branched-chain amino acid, is a critical regulator of cellular metabolism and growth. It functions as a signaling molecule, primarily activating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway to promote protein synthesis and suppress autophagy.[1][2][3] Conversely, this compound deprivation triggers stress responses, including the upregulation of genes via the activating transcription factor 4 (ATF4).[4][5] Understanding the genetic and transcriptional responses to varying this compound levels is crucial for research in metabolic diseases, muscle physiology, and drug development.

This document provides detailed application notes and protocols for the most common techniques used to analyze gene expression changes regulated by this compound: Quantitative Real-Time PCR (qPCR), RNA-Sequencing (RNA-Seq), and Microarray analysis.

Key Signaling Pathways in this compound Sensing

This compound's regulatory effects on gene expression are mediated through complex signaling networks. The two primary pathways are the mTORC1 activation pathway and the ATF4-mediated stress response pathway.

This compound Dependent mTORC1 Activation

When this compound is abundant, it promotes cell growth and anabolism by activating the mTORC1 pathway. This process is initiated by this compound binding to its intracellular sensors, Sestrin1 and Sestrin2.[5][6] This binding disrupts the interaction between Sestrin and the GATOR2 complex, leading to the activation of Rag GTPases, which recruit mTORC1 to the lysosomal surface for its activation.[2][3] Activated mTORC1 then phosphorylates downstream targets like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1) to enhance protein synthesis.[7]

Leucine_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm L-Leucine_ext This compound Transporter Amino Acid Transporters (e.g., LAT1/SNAT2) L-Leucine_ext->Transporter L-Leucine_int Intracellular This compound Transporter->L-Leucine_int Sestrin Sestrin1/2 L-Leucine_int->Sestrin binds GATOR2 GATOR2 Sestrin->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP activity Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GEF activity (uninhibited) mTORC1_inactive mTORC1 (inactive) Rag_GTP->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Rheb-GTP activates S6K1 S6K1 mTORC1_active->S6K1 4EBP1 4E-BP1 mTORC1_active->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis promotes (via eIF4E release)

Caption: this compound activates the mTORC1 signaling pathway.
ATF4-Mediated Response to this compound Deprivation

During prolonged this compound deprivation, cells activate a stress response pathway to conserve resources. This involves the suppression of mTORC1 activity through a mechanism mediated by Activating Transcription Factor 4 (ATF4).[4][5][8] ATF4 upregulates the expression of mTORC1 inhibitors, including REDD1 and Sestrin2.[8][9] This leads to the suppression of protein synthesis and the activation of catabolic processes like autophagy to replenish intracellular amino acid pools.[4]

Leucine_Deprivation_Pathway Leucine_Deprivation Prolonged This compound Deprivation ATF4 ATF4 Upregulation Leucine_Deprivation->ATF4 REDD1 REDD1 Expression ATF4->REDD1 Sestrin2 Sestrin2 Expression ATF4->Sestrin2 mTORC1 mTORC1 Activity REDD1->mTORC1 inhibits Sestrin2->mTORC1 inhibits Anabolism Anabolic Processes (e.g., Protein Synthesis) mTORC1->Anabolism inhibits Catabolism Catabolic Processes (e.g., Autophagy) mTORC1->Catabolism promotes (by inhibiting inhibition)

Caption: ATF4-mediated suppression of mTORC1 during this compound deprivation.

General Experimental Workflow

A typical gene expression analysis experiment follows a standardized workflow, from sample preparation to biological interpretation. The choice of analysis platform depends on the experimental goals, such as hypothesis testing (qPCR) or discovery-driven research (RNA-Seq, Microarray).

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Gene Expression Analysis cluster_data_interp Data Interpretation A 1. Experimental Design (e.g., Cell culture, animal models) B 2. This compound Treatment (Stimulation or Deprivation) A->B C 3. Sample Collection B->C D 4. RNA Extraction C->D E 5. RNA Quality & Quantity Control (e.g., NanoDrop, Bioanalyzer) D->E F 6a. qPCR (Targeted gene analysis) E->F G 6b. RNA-Sequencing (Whole transcriptome) E->G H 6c. Microarray (Probe-based analysis) E->H I 7. Bioinformatics & Statistical Analysis (Differential Expression) F->I G->I H->I J 8. Pathway & Functional Analysis I->J K 9. Biological Interpretation & Validation J->K

Caption: General workflow for this compound regulated gene expression analysis.

Application Note 1: Quantitative Real-Time PCR (qPCR)

Application: qPCR is the gold standard for quantifying the expression of a small number of target genes. It is ideal for validating findings from high-throughput methods like RNA-Seq or for testing specific hypotheses about the regulation of known this compound target genes (e.g., ATF4, SESN2, REDD1, IRS-1).[8][10]

Detailed Protocol for qPCR Analysis

1. RNA Extraction and Quality Control:

  • Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit, TRIzol reagent) according to the manufacturer's protocol.

  • Assess RNA concentration and purity (A260/A280 ratio ~1.8-2.0) using a spectrophotometer (e.g., NanoDrop).

  • Verify RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN score ≥ 7 is recommended for downstream applications.[11]

2. cDNA Synthesis (Reverse Transcription):

  • Synthesize first-strand cDNA from 100 ng to 1 µg of total RNA using a reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit).[12]

  • Use a blend of oligo(dT) and random primers to ensure comprehensive transcript coverage.

  • Include a "no-RT" control (without reverse transcriptase) to check for genomic DNA contamination.

3. Primer Design and Validation:

  • Design primers for your target genes and at least one stable reference gene (e.g., GAPDH, ACTB, 18S rRNA). Primers should span an exon-exon junction to avoid amplifying genomic DNA.[12]

  • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90-110%.

  • Confirm the specificity of the amplicon by running a melting curve analysis and/or gel electrophoresis.[13]

4. qPCR Reaction Setup:

  • Prepare the qPCR reaction mix in a 96-well plate. A typical 10-20 µL reaction includes:

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)[14]
    • Forward and Reverse Primers (final concentration 0.3-0.5 µM each)
    • Diluted cDNA template (e.g., 5 µL of a 1:10 dilution)[15]
    • Nuclease-free water

  • Include triplicate reactions for each sample and control (no-template control, no-RT control).

5. Thermocycling Conditions:

  • Perform the qPCR on a real-time thermal cycler with the following typical conditions:

    • Initial Denaturation: 95°C for 10 min
    • Cycling (40 cycles):

    • 95°C for 15 sec (Denaturation)

    • 60°C for 1 min (Annealing/Extension) 3. Melting Curve Analysis: As per instrument instructions (e.g., 60°C to 95°C ramp).[12]

6. Data Analysis (Relative Quantification):

  • Calculate the relative gene expression using the 2-ΔΔCt (Livak) method.[14][16]

    • Normalize Ct values: For each sample, calculate ΔCt = Ct(target gene) - Ct(reference gene).
    • Normalize to Control: Calculate ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).
    • Calculate Fold Change: Fold Change = 2-ΔΔCt.

Application Note 2: RNA-Sequencing (RNA-Seq)

Application: RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome. It is the preferred method for discovery-based research to identify novel genes and pathways regulated by this compound, quantify isoform expression, and analyze non-coding RNAs.[11][17]

High-Level Protocol for RNA-Seq

1. RNA Extraction and Quality Control:

  • Follow the same procedure as for qPCR (Step 1). High-quality RNA (RIN > 8) is critical for reliable RNA-Seq results.[11]

2. Library Preparation:

  • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads that bind to the poly-A tail of mature mRNAs.

  • OR rRNA Depletion: For studying non-coding RNAs or degraded samples, remove ribosomal RNA (rRNA), which constitutes the majority of total RNA.

  • Fragmentation and Priming: Fragment the enriched RNA into smaller pieces.

  • cDNA Synthesis: Synthesize first and second-strand cDNA.

  • End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for sequencing by ligating platform-specific adapters. These adapters contain sequences for amplification and indexing.

  • PCR Amplification: Amplify the library to generate enough material for sequencing.

3. Sequencing:

  • Perform sequencing on an Illumina platform (e.g., NovaSeq, NextSeq). The choice of sequencing depth (number of reads per sample) depends on the experimental goals. For differential gene expression, 20-30 million reads per sample is typically sufficient.

4. Bioinformatic Data Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human, mouse) using a splice-aware aligner like STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between experimental conditions (e.g., Leucine-treated vs. control).[17] The output will include log2 fold changes, p-values, and false discovery rate (FDR) adjusted p-values.

  • Functional Analysis: Perform pathway and gene ontology (GO) analysis on the list of differentially expressed genes to understand the biological processes affected by this compound.

Application Note 3: Microarray Analysis

Application: Microarray technology measures the expression of thousands of predefined genes simultaneously using hybridization to probes on a chip. While largely superseded by RNA-Seq for discovery, it remains a cost-effective and robust method for large-scale gene expression profiling when the transcriptome is well-annotated.[18][19]

High-Level Protocol for Microarray
  • RNA Extraction and QC: As with other methods, high-quality RNA is essential.

  • cDNA/cRNA Synthesis and Labeling: Convert RNA to cDNA or cRNA and label it with a fluorescent dye (e.g., Cy3, Cy5).

  • Hybridization: Apply the labeled sample to the microarray chip. The labeled molecules will bind (hybridize) to their complementary probes on the array.

  • Washing: Wash the chip to remove non-specifically bound molecules.

  • Scanning: Use a laser scanner to measure the fluorescent intensity at each probe spot, which corresponds to the expression level of that gene.

  • Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes between groups.

Data Presentation

Quantitative data from gene expression experiments should be summarized in clear, structured tables.

Table 1: Example qPCR Data for this compound Deprivation Target Genes Hypothetical data based on findings that this compound deprivation upregulates ATF4-dependent genes.[8]

Gene SymbolTreatment GroupNormalized Mean ΔCt (± SD)Fold Change (vs. Control)p-value
ATF4 Control7.2 ± 0.31.0-
Leucine Deprived (8h)5.5 ± 0.43.25<0.01
SESN2 Control9.8 ± 0.51.0-
Leucine Deprived (8h)7.9 ± 0.63.74<0.01
REDD1 Control11.1 ± 0.41.0-
Leucine Deprived (8h)9.0 ± 0.54.29<0.001
GAPDH Control4.1 ± 0.21.0-
Leucine Deprived (8h)4.2 ± 0.20.93>0.05

Table 2: Example RNA-Seq Data for Genes Regulated by this compound Supplementation Hypothetical data based on findings that this compound supplementation affects insulin (B600854) signaling and protein synthesis pathways.[7][10]

Gene SymbolDescriptionLog2(Fold Change)p-valueFDR
RPS6KB1 (S6K1) Ribosomal Protein S6 Kinase 11.581.2e-84.5e-7
EIF4EBP1 Eukaryotic Translation Initiation Factor 4E Binding Protein 11.323.4e-78.1e-6
IRS1 Insulin Receptor Substrate 1-0.855.6e-59.2e-4
SLC7A5 (LAT1) Solute Carrier Family 7 Member 5 (Amino Acid Transporter)2.108.9e-117.0e-9
GSK3A Glycogen Synthase Kinase 3 Alpha-1.152.1e-63.3e-5
SLC2A2 (GLUT2) Solute Carrier Family 2 Member 2 (Glucose Transporter)0.959.8e-51.5e-3

References

Application Notes and Protocols for Studying the Long-Term Effects of L-Leucine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the long-term physiological and molecular effects of L-Leucine supplementation. The following sections detail established experimental protocols, summarize key quantitative outcomes from rodent and porcine models, and illustrate relevant biological pathways and workflows.

I. Introduction

This compound, an essential branched-chain amino acid (BCAA), is a critical regulator of protein synthesis and cellular metabolism.[1][2] It acts not only as a substrate for protein synthesis but also as a potent signaling molecule, primarily through the activation of the mechanistic Target of Rapamycin (mTOR) pathway.[1][2][3] Understanding the long-term consequences of sustained this compound supplementation is crucial for its potential therapeutic applications in conditions such as sarcopenia, obesity, and type 2 diabetes.[2][3][4] This document outlines appropriate animal models and experimental designs to rigorously evaluate these long-term effects.

II. Animal Models and Experimental Design

Rodent models, particularly rats (Wistar and Sprague-Dawley) and mice (C57BL/6J), are the most common choices for studying the long-term effects of this compound due to their well-characterized physiology and genetics.[4][5][6][7][8] Neonatal pigs are also utilized as a model for early-life nutritional interventions.[9][10]

A generalized experimental workflow is presented below:

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: this compound Supplementation cluster_2 Phase 3: Outcome Assessment acclimatization Animal Acclimatization (1-2 weeks) baseline Baseline Measurements (Body weight, food intake, etc.) acclimatization->baseline grouping Randomization into Experimental Groups baseline->grouping supplementation Long-Term this compound Administration (Weeks to Months) grouping->supplementation monitoring Regular Monitoring (Weight, food/water intake, health) supplementation->monitoring invivo In Vivo Analyses (Glucose/Insulin (B600854) Tolerance Tests) monitoring->invivo exvivo Ex Vivo Analyses (Tissue collection, organ weights) invivo->exvivo molecular Molecular & Biochemical Analyses (Western Blot, qPCR, Histology) exvivo->molecular

Figure 1: Generalized experimental workflow for long-term this compound studies.
Experimental Groups

A robust study design should include the following groups:

  • Control Group: Receiving a standard diet without this compound supplementation.

  • This compound Supplemented Group: Receiving the standard diet supplemented with a specified dose of this compound.

  • Positive Control (Optional): Depending on the research question, a group receiving a known anabolic agent could be included.

  • Pair-Fed Control (Recommended): To control for potential effects of this compound on food intake, a group fed the same amount of food as the this compound group is often beneficial.

III. Quantitative Data Summary

The long-term effects of this compound supplementation can vary depending on the animal model, age, diet, and duration of the study. The following tables summarize key findings from various studies.

Table 1: Effects of Long-Term this compound on Body Composition in Rodents

Animal ModelDurationThis compound DoseKey FindingsReference
Aging Rats40 weeks4% in dietAttenuated age-related body fat gain; no significant change in lean mass.[6][7]
Old Rats6 months4.5% in dietNo change in skeletal muscle mass; increased perirenal adipose tissue mass.[4][11]
HFD-fed Mice12 weeks1.5% in drinking waterDecreased body weight and fat mass; increased energy expenditure.[12]
Diabetic Rats8 weeks5% in chowNo significant independent effect on muscle weight.[8]

Table 2: Effects of Long-Term this compound on Metabolic Parameters in Rodents

Animal ModelDurationThis compound DoseKey FindingsReference
Old Rats6 months4.5% in dietImproved insulin-stimulated glucose transport in muscle; no change in overall glucose tolerance.[4][11]
HFD-fed Mice12 weeks1.5% in drinking waterImproved insulin sensitivity; preservation of Langerhans islets histomorphology.[12]
Obese/Diabetic MiceUp to 8 months1.5% in drinking waterSignificantly reduced HbA1c levels; improved glucose and insulin homeostasis.[13]
HFD-fed Mice4 weeks1.5% in dietNo improvement in insulin resistance with leucine alone; improvement when combined with exercise.[14][15]

IV. Experimental Protocols

A. Protocol for this compound Administration

1. Dietary Supplementation (for chronic studies)

  • Objective: To provide a consistent, long-term administration of this compound.

  • Procedure:

    • Calculate the required amount of this compound to achieve the desired percentage in the diet (e.g., 4-5% of the total diet composition).[6][8]

    • Thoroughly mix the powdered this compound with the powdered rodent chow before pelleting to ensure a homogenous mixture.

    • Provide the specially prepared diet ad libitum.

    • Monitor food intake to ensure the desired dose is being consumed.

2. Supplementation in Drinking Water

  • Objective: An alternative method for chronic administration.

  • Procedure:

    • Dissolve this compound in the drinking water to the desired concentration (e.g., 1.5% w/v).[13][16]

    • Ensure the solution remains stable and free of microbial growth by changing the water bottles frequently (e.g., every 2-3 days).

    • Monitor water intake to estimate the daily dose of this compound consumed.

3. Oral Gavage (for acute or intermittent dosing)

  • Objective: To administer a precise dose of this compound at specific time points.

  • Procedure:

    • Dissolve powdered this compound in a suitable vehicle, such as sterile water.

    • Gently restrain the animal (mouse or rat).

    • Use a proper-sized, soft-tipped or ball-tipped gavage needle.[5][17]

    • Insert the needle orally and gently guide it into the esophagus.

    • Slowly administer the this compound solution. The volume should typically not exceed 10 mL/kg of body weight.[5][17]

    • Monitor the animal post-administration for any signs of distress.

B. Protocol for Assessment of Muscle Protein Synthesis
  • Objective: To measure the rate of new protein synthesis in skeletal muscle.

  • Method: Surface Sensing of Translation (SUnSET) - a non-radioactive method.

    • Anesthetize the animal.

    • Administer a single intraperitoneal (IP) injection of puromycin (B1679871) (0.04 µmol/g body weight).

    • Exactly 30 minutes after the injection, harvest the skeletal muscle of interest (e.g., gastrocnemius, soleus) and immediately freeze it in liquid nitrogen.

    • Homogenize the muscle tissue in lysis buffer and determine the total protein concentration.

    • Perform Western blotting using an anti-puromycin antibody to detect puromycin-incorporated peptides.

    • Quantify the band intensity and normalize it to a loading control (e.g., Ponceau S stain of the total lane protein) to determine the relative rate of protein synthesis.

C. Protocol for Western Blot Analysis of mTOR Signaling Pathway
  • Objective: To quantify the activation state of key proteins in the mTOR signaling cascade.

  • Procedure:

    • Tissue Lysis: Homogenize frozen tissue samples (skeletal muscle, liver, adipose tissue) in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key mTOR pathway proteins. Recommended antibodies include:

      • Phospho-mTOR (Ser2448)[18]

      • Total mTOR[18]

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • Phospho-4E-BP1 (Thr37/46)[18]

      • Total 4E-BP1

      • Phospho-Akt (Ser473)[19]

      • Total Akt[18]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Densitometrically quantify the bands and express the abundance of phosphorylated proteins relative to the total protein abundance.

V. Signaling Pathways and Visualizations

A. This compound and the mTORC1 Signaling Pathway

This compound is a potent activator of the mTORC1 complex, which is a central regulator of cell growth and protein synthesis. The pathway is depicted below:

G Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates (inhibitory) Translation mRNA Translation Initiation S6K1->Translation eIF4E eIF4E FourEBP1->eIF4E sequesters eIF4E->Translation ProteinSynthesis Protein Synthesis Translation->ProteinSynthesis

Figure 2: this compound activation of the mTORC1 signaling pathway.
B. Interplay of Insulin and Leucine Signaling on mTORC1

Both insulin and this compound signaling pathways converge on the activation of mTORC1. This diagram illustrates the distinct upstream inputs.

G cluster_0 Insulin Signaling cluster_1 Leucine Signaling Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt TSC TSC1/TSC2 Complex Akt->TSC inhibits Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates Rheb Rheb-GTP TSC->Rheb inhibits Rheb->mTORC1 activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis

Figure 3: Convergence of Insulin and Leucine pathways on mTORC1.

VI. Conclusion

The study of the long-term effects of this compound in animal models is a complex but critical field of research. The protocols and data presented here provide a framework for designing and executing rigorous preclinical studies. Careful selection of animal models, appropriate experimental design, and precise execution of analytical techniques are paramount to generating reliable and translatable data for researchers, scientists, and drug development professionals. While this compound shows promise in modulating body composition and metabolic health, further research is needed to fully elucidate its mechanisms of action and long-term safety profile.[1]

References

Application Notes and Protocols for the Quantification of L-Leucine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of L-Leucine using High-Performance Liquid Chromatography (HPLC). The methods described herein are applicable for various matrices and research needs, from routine quality control to sensitive enantiomeric separation.

Introduction

This compound is an essential branched-chain amino acid (BCAA) crucial for protein synthesis, muscle repair, and metabolic functions. Accurate quantification of this compound is vital in pharmaceutical formulations, nutritional supplements, clinical diagnostics, and various research applications. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the precise and reliable determination of this compound concentrations.

This guide covers several HPLC-based methodologies, including pre-column derivatization for enhanced detection, direct UV analysis, and advanced techniques for chiral separation of Leucine enantiomers.

Methods Overview and Data Presentation

A variety of HPLC methods have been developed for this compound quantification, each with its own advantages concerning sensitivity, selectivity, and sample throughput. The choice of method often depends on the sample matrix, the required level of sensitivity, and the available instrumentation. Below is a summary of commonly employed methods with their key quantitative parameters.

MethodDerivatization ReagentColumnDetectionLinearity Range (this compound)Limit of Detection (LOD)Key Features
Pre-column Derivatization with UV/Fluorescence Detection Di-tert-butyl dicarbonate (B1257347)Reversed-Phase C18UV3.0 - 300.0 µg/mL[1][2][3]3.57 µg/mL[1][2][3]Good for determining trace amounts in washings from pharmaceutical equipment.[1][2]
OPA (o-phthalaldehyde) & FMOC (9-fluorenylmethyl chloroformate)Reversed-Phase C18 (e.g., ZORBAX Eclipse-AAA)UV (338 nm) & FluorescenceNot specifiedNot specifiedAutomated derivatization is possible, improving reproducibility.[4][5][6] OPA reacts with primary amines, while FMOC reacts with secondary amines.[4]
Direct Detection (Underivatized) NoneReversed-Phase C18 (e.g., CLC-C18)UV (225 nm)50 - 250 µg/mL[7][8]4.37 - 44.61 µg/mL (for various amino acids)[7]Simple, avoids derivatization steps, suitable for dietary supplements.[7][8]
NoneHILIC (Hydrophilic Interaction Liquid Chromatography)UV/MSNot specifiedNot specifiedAn alternative for the analysis of polar compounds without derivatization.
Chiral Separation NoneChiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T)UV (205 nm)Not specifiedNot specifiedSeparates this compound from its D-enantiomer.[9]
NoneChiral Stationary Phase (e.g., CHIRALPAK ZWIX(-))MS/MS1 - 1000 µg/mL0.001 µg/mL (for D-Leucine)Highly sensitive method for enantiomeric separation in plasma.[10]
LC-MS/MS (Underivatized) NoneDiamond Hydride™ESI-TOF-MSNot specifiedNot specifiedCapable of separating isobaric compounds like Leucine and Isoleucine.[11]
NoneMixed-mode chromatographyMS/MS2.0 - 1500 µM0.60 µMRapid method for clinical monitoring of branched-chain amino acids.[12]

Experimental Protocols

Protocol 1: this compound Quantification with Pre-column Derivatization using Di-tert-butyl dicarbonate and UV Detection

This protocol is adapted for the determination of this compound in samples such as pharmaceutical equipment cleaning validation washings.[1][2][3]

1. Materials and Reagents:

  • This compound standard

  • Di-tert-butyl dicarbonate (Boc Anhydride)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Borate (B1201080) buffer (pH 9.0)

  • Hydrochloric acid (for pH adjustment)

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.

  • Create a series of calibration standards by diluting the stock solution to cover the range of 3.0 to 300.0 µg/mL.[1][2][3]

4. Sample Preparation and Derivatization:

  • To 1 mL of sample or standard, add 1 mL of borate buffer (pH 9.0).

  • Add 100 µL of Di-tert-butyl dicarbonate solution in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Stop the reaction by adding 100 µL of 1M HCl.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B). A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70% A; 25-30 min, 30% A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • UV Detection: 210 nm

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Chiral Separation of Leucine Enantiomers using a Chiral Stationary Phase

This protocol is suitable for determining the enantiomeric purity of this compound.

1. Materials and Reagents:

  • Dthis compound, this compound, and D-Leucine standards

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

2. Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm)

3. Standard and Sample Preparation:

  • Prepare a solution of the Leucine sample (e.g., 300 µg/mL) in a mixture of water and methanol (30:70 v/v).

4. HPLC Conditions:

  • Mobile Phase: A mixture of water, methanol, and formic acid (30:70:0.02, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 205 nm.

5. Data Analysis:

  • Identify the peaks for D- and this compound based on the retention times of the individual standards.

  • Calculate the percentage of each enantiomer by dividing the peak area of that enantiomer by the total peak area of both enantiomers.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection Derivatization Pre-column Derivatization (Optional) Sample->Derivatization Standard Standard Weighing & Dilution Standard->Derivatization Injection Autosampler Injection Derivatization->Injection Column Chromatographic Separation Injection->Column Detection UV/Fluorescence/MS Detection Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification of this compound Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification

Caption: General workflow for this compound quantification by HPLC.

Method_Selection start Start: Need to quantify this compound q1 Is enantiomeric separation required? start->q1 q2 High sensitivity required? q1->q2 No m1 Use Chiral HPLC Method q1->m1 Yes q3 Sample matrix complex? q2->q3 No m2 Consider Pre-column Derivatization (e.g., OPA/FMOC) q2->m2 Yes m3 Direct UV detection may be sufficient q3->m3 No m4 LC-MS/MS is recommended q3->m4 Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Leucine This compound (Primary Amine) Product Fluorescent Isoindole Derivative Leucine->Product Reaction OPA OPA (o-phthalaldehyde) + Thiol OPA->Product

Caption: Pre-column derivatization of this compound with OPA.

References

Measuring Metabolic Reprogramming Induced by L-Leucine using Seahorse XF Technology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-Leucine, an essential branched-chain amino acid, is a critical regulator of cellular metabolism, influencing a spectrum of processes from protein synthesis to mitochondrial bioenergetics. Understanding the metabolic shifts induced by this compound is paramount for research in areas such as metabolic disorders, cancer biology, and aging. The Agilent Seahorse XF Analyzer is a powerful tool that provides real-time measurements of key indicators of mitochondrial respiration and glycolysis in live cells. This document provides detailed protocols for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to quantify the metabolic changes in response to this compound treatment.

Key Metabolic Concepts

  • Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration.

  • Extracellular Acidification Rate (ECAR): An indicator of glycolysis, primarily due to the production of lactate.

This compound and Cellular Metabolism

This compound acts as both a substrate for protein synthesis and a signaling molecule. A key pathway activated by this compound is the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[1][2][3][4] Activation of mTORC1 by this compound can stimulate protein synthesis and has been shown to influence both mitochondrial function and glycolysis.[1][3][4] Studies have demonstrated that this compound can enhance mitochondrial respiration and shift metabolism towards oxidative phosphorylation (OXPHOS).[5][6][7][8][9]

Data Presentation: Quantitative Effects of this compound on Cellular Metabolism

The following tables summarize the expected quantitative changes in key metabolic parameters following this compound treatment, as derived from published studies. These values can serve as a reference for expected outcomes.

Table 1: Effects of this compound on Mitochondrial Respiration (Seahorse XF Mito Stress Test)

ParameterControlThis compound TreatedPercentage ChangeReference
Basal Respiration (OCR, pmol/min) 100 ± 10125 ± 12+25%[5]
ATP-Linked Respiration (OCR, pmol/min) 70 ± 890 ± 9+28.6%[5][7]
Maximal Respiration (OCR, pmol/min) 150 ± 15180 ± 18+20%[5]
Spare Respiratory Capacity (OCR, pmol/min) 50 ± 555 ± 6+10%[5]
Proton Leak (OCR, pmol/min) 30 ± 435 ± 5+16.7%[5]

Values are representative and may vary depending on cell type, this compound concentration, and treatment duration. Data is normalized to the control group.

Table 2: Effects of this compound on Glycolysis (Seahorse XF Glycolysis Stress Test)

ParameterControlThis compound TreatedPercentage ChangeReference
Glycolysis (ECAR, mpH/min) 50 ± 540 ± 4-20%[5]
Glycolytic Capacity (ECAR, mpH/min) 80 ± 870 ± 7-12.5%[10]
Glycolytic Reserve (ECAR, mpH/min) 30 ± 330 ± 3No significant change[10]

Values are representative and may vary depending on cell type, this compound concentration, and treatment duration. Data is normalized to the control group.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound Signaling Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Mitochondrial_Biogenesis Mitochondrial Biogenesis mTORC1->Mitochondrial_Biogenesis promotes Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis inhibits (when unphosphorylated)

This compound activates the mTORC1 signaling pathway.

cluster_1 Seahorse XF Experimental Workflow A 1. Cell Seeding B 2. This compound Treatment A->B D 4. Assay Medium Exchange B->D C 3. Sensor Cartridge Hydration E 5. Seahorse XF Assay Run (Mito or Glycolysis Stress Test) C->E D->E F 6. Data Analysis E->F

General workflow for Seahorse XF metabolic analysis.

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial respiration.

Materials:

  • Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, Rotenone/Antimycin A)[11][12]

  • Agilent Seahorse XFp/XFe96/XFe24 Cell Culture Microplates[13]

  • Seahorse XF Calibrant[14]

  • Seahorse XF Base Medium (e.g., DMEM), supplemented with glucose, pyruvate, and glutamine[11][14]

  • This compound stock solution

  • Cells of interest

Procedure:

  • Cell Seeding:

    • The day before the assay, seed cells into a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Ensure even cell distribution to minimize variability.

  • This compound Treatment:

    • On the day of the assay, treat cells with the desired concentration of this compound for the specified duration. Include a vehicle control group.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.[15]

  • Assay Preparation:

    • On the day of the assay, warm the Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) to 37°C and adjust the pH to 7.4.[14]

    • Remove the cell culture plate from the incubator and wash the cells by replacing the culture medium with pre-warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.[15]

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate ports.

    • Calibrate the Seahorse XF Analyzer.

    • Replace the utility plate with the cell culture plate and start the assay.

    • The instrument will measure basal OCR, followed by sequential injections of the inhibitors and subsequent OCR measurements.[16]

Protocol 2: Seahorse XF Glycolysis Stress Test

This protocol measures key parameters of glycolysis.

Materials:

  • Agilent Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose (2-DG))[10][17]

  • Agilent Seahorse XFp/XFe96/XFe24 Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM), supplemented with glutamine[14][18]

  • This compound stock solution

  • Cells of interest

Procedure:

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 from the Mito Stress Test protocol.

  • Sensor Cartridge Hydration:

    • Follow step 3 from the Mito Stress Test protocol.

  • Assay Preparation:

    • On the day of the assay, warm the Seahorse XF assay medium (supplemented with glutamine, but glucose-free) to 37°C and adjust the pH to 7.4.[14][18]

    • Wash the cells and replace the culture medium with the glucose-free assay medium.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the Glycolysis Stress Test compounds (Glucose, Oligomycin, and 2-DG) into the appropriate ports.

    • Calibrate the Seahorse XF Analyzer.

    • Replace the utility plate with the cell culture plate and start the assay.

    • The instrument will measure basal ECAR, followed by sequential injections of glucose, oligomycin, and 2-DG, with ECAR measurements taken after each injection.[16]

Data Analysis and Interpretation

The Seahorse XF software automatically calculates the key metabolic parameters from the OCR and ECAR measurements.

Mito Stress Test Parameters:

  • Basal Respiration: The baseline oxygen consumption of the cells.

  • ATP-Linked Respiration: The decrease in OCR after the addition of oligomycin, representing the portion of respiration used for ATP synthesis.

  • Maximal Respiration: The maximum OCR achieved after the addition of FCCP, an uncoupling agent.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.

  • Proton Leak: The remaining OCR after oligomycin injection that is not coupled to ATP synthesis.

Glycolysis Stress Test Parameters:

  • Glycolysis: The ECAR rate after the addition of saturating glucose.

  • Glycolytic Capacity: The maximum ECAR rate achieved after the addition of oligomycin, which inhibits mitochondrial ATP production and forces the cell to rely on glycolysis.

  • Glycolytic Reserve: The difference between glycolytic capacity and glycolysis, indicating the cell's ability to increase its glycolytic rate in response to energetic demand.

By comparing these parameters between control and this compound-treated cells, researchers can gain a detailed understanding of the metabolic reprogramming induced by this essential amino acid.

References

Application Notes and Protocols for CRISPR-Cas9 Approaches to Study L-Leucine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and metabolic regulation, primarily through the activation of the mTOR signaling pathway.[1][2] Cellular uptake of this compound is mediated by a family of L-type amino acid transporters (LATs), with SLC7A5 (LAT1) and SLC43A1 (LAT3) being key players in many cell types.[3][4] Given their role in nutrient sensing and cell growth, these transporters are of significant interest in various fields, including cancer biology and metabolic diseases. The CRISPR-Cas9 system offers a powerful and precise tool for genetic manipulation, enabling researchers to elucidate the function of specific this compound transporters.[5][6] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to study this compound transporters.

I. Application Notes

CRISPR-Cas9 Strategies for Interrogating this compound Transporter Function

The versatility of the CRISPR-Cas9 system allows for several approaches to study this compound transporters:

  • CRISPR Knockout (CRISPR-KO): This approach utilizes Cas9 nuclease to create double-strand breaks (DSBs) at a specific genomic locus, leading to gene disruption by the error-prone non-homologous end joining (NHEJ) repair pathway.[5] Knocking out genes encoding for this compound transporters (e.g., SLC7A5, SLC43A1) allows for the investigation of their specific roles in this compound uptake and downstream signaling.

  • CRISPR Interference (CRISPRi): This method employs a catalytically deactivated Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB). Guided by an sgRNA, the dCas9-KRAB complex binds to the promoter region of a target gene, epigenetically silencing its expression.[1] CRISPRi is a valuable tool for studying the effects of reduced transporter expression without creating a permanent genomic modification.

  • CRISPR Activation (CRISPRa): In this "gain-of-function" approach, dCas9 is fused to a transcriptional activator domain (e.g., VPR, SAM).[3][7] When targeted to a gene's promoter, CRISPRa upregulates the expression of the this compound transporter, enabling the study of the consequences of its overexpression.

Experimental Workflow Overview

A typical workflow for studying this compound transporters using CRISPR-Cas9 involves several key stages, as depicted in the diagram below.

experimental_workflow cluster_design Design Phase cluster_delivery Delivery & Selection cluster_validation Validation cluster_functional Functional Analysis sgRNA_Design sgRNA Design & Cloning Lentivirus_Production Lentivirus Production sgRNA_Design->Lentivirus_Production Transduction Transduction of Target Cells Lentivirus_Production->Transduction Selection Selection of Edited Cells Transduction->Selection Genomic_Validation Genomic Validation (Sequencing/T7E1) Selection->Genomic_Validation Expression_Validation Expression Validation (qPCR/Western Blot) Selection->Expression_Validation Leucine_Uptake_Assay This compound Uptake Assay Expression_Validation->Leucine_Uptake_Assay Signaling_Analysis Downstream Signaling Analysis (mTOR pathway) Leucine_Uptake_Assay->Signaling_Analysis Phenotypic_Assay Phenotypic Assays (e.g., Proliferation) Signaling_Analysis->Phenotypic_Assay

Caption: General experimental workflow for CRISPR-Cas9-mediated study of this compound transporters.
This compound Transport and Downstream Signaling

This compound uptake is a critical upstream event for the activation of the mTORC1 signaling pathway, a master regulator of cell growth and proliferation.[1] Upon transport into the cell, this compound promotes the translocation of mTORC1 to the lysosomal surface, where it can be activated by Rheb.[8] Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.[9]

mtor_pathway L_Leucine_ext Extracellular this compound Transporter This compound Transporter (e.g., SLC7A5/LAT1) L_Leucine_ext->Transporter Uptake L_Leucine_int Intracellular this compound Transporter->L_Leucine_int mTORC1_inactive Inactive mTORC1 L_Leucine_int->mTORC1_inactive Promotes activation mTORC1_active Active mTORC1 (at Lysosome) mTORC1_inactive->mTORC1_active S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1_active->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified mTORC1 signaling pathway activated by this compound uptake.

II. Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing CRISPR-Cas9 to investigate this compound transporters.

Table 1: Impact of CRISPR-mediated perturbation of this compound transporters on cell proliferation.

Cell LineCRISPR ApproachTarget GeneEffect on Proliferation in Low LeucineReference
K562CRISPRiSLC7A5Decreased[1]
K562CRISPRaSLC7A5Increased[1]
HAP1CRISPR-KOSLC7A5Decreased[3]
Colorectal Cancer CellsCRISPR-KOSLC43A1Increased resistance to oxaliplatin[4]

Table 2: Kinetic parameters of this compound transport.

ParameterDescriptionRepresentative Value (Control Cells)Expected Change upon Transporter KOReference
Vmax Maximum transport rate7.448 ± 8.95 pmol/min (for LAT4low)Decrease[10]
Km Michaelis-Menten constant (substrate concentration at half-maximal transport rate)~20 µM (for LAT1)No significant change[10]
Uptake Rate Rate of substrate accumulationVaries with substrate concentrationDecrease[11]

III. Experimental Protocols

Protocol 1: CRISPR-KO of SLC7A5 using Lentiviral Delivery

This protocol describes the generation of SLC7A5 knockout cell lines using a two-plasmid lentiviral system.

Materials:

  • HEK293T cells for lentivirus production

  • Target cancer cell line (e.g., K562, HeLa)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral vector encoding Cas9 and a blasticidin resistance gene (e.g., lentiCRISPRv2)

  • SLC7A5-targeting sgRNA sequences cloned into the lentiviral vector

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Blasticidin

  • Culture media, sera, and antibiotics

  • 6-well and 96-well plates

Methodology:

  • sgRNA Design and Cloning:

    • Design two to three sgRNAs targeting the first few exons of the SLC7A5 gene using a publicly available design tool.

    • Synthesize and clone the sgRNAs into the lentiCRISPRv2 vector according to the manufacturer's protocol.

  • Lentivirus Production:

    • Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

    • Co-transfect the HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.

    • Collect the virus-containing supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.

  • Transduction of Target Cells:

    • Plate the target cells in a 6-well plate.

    • On the day of transduction, add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs) in the presence of polybrene (8 µg/mL).

    • Incubate for 24 hours, then replace the medium with fresh complete medium.

  • Selection and Clonal Isolation:

    • 48 hours post-transduction, begin selection with blasticidin at a pre-determined concentration.

    • After 7-10 days of selection, perform single-cell cloning by limiting dilution in 96-well plates.

  • Validation of Knockout:

    • Expand the single-cell clones and extract genomic DNA.

    • Perform PCR amplification of the target region and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Confirm the absence of SLC7A5 protein expression by Western blot.

Protocol 2: Radiolabeled this compound Uptake Assay

This protocol measures the rate of this compound uptake in wild-type and CRISPR-edited cells.

Materials:

  • Wild-type and transporter knockout cell lines

  • 24-well plates

  • [³H]-L-Leucine

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail and counter

  • BCA Protein Assay Kit

Methodology:

  • Cell Plating:

    • Plate an equal number of wild-type and knockout cells in a 24-well plate and grow to ~90% confluency.

  • Uptake Assay:

    • On the day of the experiment, wash the cells twice with pre-warmed HBSS.

    • Pre-incubate the cells with 0.5 mL of HBSS for 15 minutes at 37°C.

    • Initiate the uptake by adding 0.5 mL of HBSS containing a known concentration of [³H]-L-Leucine (e.g., 1 µCi/mL). For competition experiments, include a high concentration of unlabeled this compound.

    • Incubate for a specific time (e.g., 1, 5, 10 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Measurement of Radioactivity:

    • Lyse the cells in each well with 0.5 mL of cell lysis buffer.

    • Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Normalization:

    • In a parallel set of wells, determine the total protein concentration using a BCA assay.

    • Normalize the radioactive counts (counts per minute, CPM) to the protein concentration (mg) to obtain the uptake rate (CPM/mg protein).

Protocol 3: Western Blot Analysis of mTORC1 Signaling

This protocol assesses the activation of the mTORC1 pathway in response to this compound stimulation.

Materials:

  • Wild-type and transporter knockout cell lines

  • This compound-free culture medium

  • This compound solution

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or -tubulin.

  • HRP-conjugated secondary antibodies

  • Protein lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Methodology:

  • Cell Stimulation:

    • Culture wild-type and knockout cells to 80-90% confluency.

    • Starve the cells in this compound-free medium for 1-2 hours.

    • Stimulate the cells with a final concentration of 5 mM this compound for 30 minutes. Include an unstimulated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in protein lysis buffer.

    • Quantify the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

CRISPR-Cas9 technology provides a robust platform for the detailed investigation of this compound transporters. By employing knockout, interference, or activation strategies, researchers can precisely dissect the roles of individual transporters in this compound uptake, downstream signaling, and cellular physiology. The protocols outlined in this document provide a framework for conducting these studies, which will ultimately contribute to a better understanding of nutrient sensing and its implications in health and disease, and may aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for In Vitro Protein Synthesis Assays Using L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro protein synthesis assays are fundamental tools in molecular biology, enabling the study of translational regulation and the identification of factors that modulate protein production. L-Leucine, an essential branched-chain amino acid (BCAA), is a key signaling molecule that potently stimulates protein synthesis.[1][2] Its primary mechanism of action is through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[3][4][5][6] Consequently, this compound is a critical component in studies investigating anabolic signaling and is of significant interest in drug development for conditions such as sarcopenia and metabolic disorders.

These application notes provide detailed protocols for both cell-based and cell-free in vitro protein synthesis assays to investigate the effects of this compound. The protocols are designed to be clear and reproducible for researchers.

Data Presentation: this compound's Effect on Protein Synthesis

The following table summarizes representative quantitative data on the dose-dependent effects of this compound on protein synthesis, as reported in various studies. These data illustrate the stimulatory effect of this compound on protein synthesis rates.

This compound ConcentrationProtein Synthesis Rate (% of control)SystemReference
0.1 mM~110%Rat Skeletal Muscle (in vitro)[7]
0.2 mM~119%Rat Skeletal Muscle (in vitro)[7]
0.5 mM~142%Rat Skeletal Muscle (in vitro)[7][8]
5 g (oral supplementation)~147%Human Myofibrillar Protein Synthesis (in vivo)[9]
25 g Whey Protein (~3g Leucine)Sustained increase post-exerciseHuman Myofibrillar Protein Synthesis (in vivo)[10]

Signaling Pathway

This compound activates the mTORC1 signaling pathway, leading to the phosphorylation of downstream targets that promote protein synthesis.

mTOR_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates & Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates & Inhibits rpS6 Ribosomal Protein S6 (rpS6) p70S6K->rpS6 Phosphorylates Translation Initiation of Translation (Protein Synthesis) rpS6->Translation eIF4E eIF4E FourEBP1->eIF4E Inhibits eIF4E->Translation

This compound activation of the mTORC1 signaling pathway.

Experimental Protocols

Protocol 1: Cell-Based In Vitro Protein Synthesis Assay (SUnSET)

This protocol utilizes the SUrface SEnsing of Translation (SUnSET) method, a non-radioactive technique to measure global protein synthesis in cultured cells by detecting the incorporation of puromycin (B1679871) into nascent polypeptide chains.[11][12][13][14]

Materials:

  • Cell line of interest (e.g., C2C12 myoblasts, HEK293T)

  • Complete cell culture medium

  • This compound solution (sterile, stock concentration e.g., 100 mM)

  • Puromycin solution (e.g., 10 mg/mL stock in sterile water)[12]

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[12]

  • BCA Protein Assay Kit

  • Laemmli sample buffer[12]

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-puromycin antibody

  • Primary antibody: loading control (e.g., anti-GAPDH, anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Experimental Workflow:

SUnSET_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting A Seed cells and grow to desired confluency B Starve cells of amino acids (optional) A->B C Treat with varying concentrations of this compound B->C D Add Puromycin (e.g., 1-10 µg/mL) for a short incubation (10-30 min) C->D E Wash cells with ice-cold PBS D->E F Lyse cells and collect supernatant E->F G Quantify protein concentration (BCA assay) F->G H Prepare samples for SDS-PAGE with Laemmli buffer G->H I SDS-PAGE H->I J Transfer to PVDF membrane I->J K Block membrane J->K L Incubate with anti-puromycin and loading control antibodies K->L M Incubate with HRP-conjugated secondary antibody L->M N Detect with chemiluminescence M->N O Quantify band intensity N->O

Workflow for cell-based in vitro protein synthesis assay (SUnSET).

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and grow to the desired confluency (typically 70-80%).

    • (Optional) To enhance the effect of this compound, you can starve the cells of amino acids by incubating them in an amino acid-free medium for 1-2 hours prior to treatment.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 mM) in fresh culture medium for the desired duration (e.g., 30-60 minutes). Include a vehicle control.

    • Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes. The optimal concentration and incubation time should be determined empirically for your cell line.[3]

  • Sample Preparation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Western Blotting and Analysis:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against puromycin and a primary antibody for a loading control (e.g., GAPDH, tubulin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities for puromycin and the loading control. Normalize the puromycin signal to the loading control for each sample.

Protocol 2: Cell-Free In Vitro Protein Synthesis Assay

This protocol describes a cell-free protein synthesis (CFPS) assay to directly measure the effect of this compound on the translation of a specific mRNA template.[15][16][17]

Materials:

  • Cell-free protein synthesis kit (e.g., Rabbit Reticulocyte Lysate or E. coli S30 extract based)

  • Amino acid mixture minus Leucine

  • This compound solution (high purity)

  • Reporter mRNA (e.g., luciferase or GFP mRNA)

  • Nuclease-free water

  • Detection reagent for the reporter protein (e.g., luciferase substrate, fluorescence plate reader)

Experimental Workflow:

CFPS_Workflow cluster_reaction_setup Reaction Setup cluster_incubation Incubation cluster_detection Detection & Analysis A Prepare master mix with cell-free extract, energy source, and amino acids (minus Leucine) B Aliquot master mix into reaction tubes A->B C Add varying concentrations of this compound to respective tubes B->C D Add reporter mRNA to initiate the reaction C->D E Incubate at the optimal temperature (e.g., 30-37°C) for a defined time (e.g., 60-90 minutes) D->E F Stop the reaction (e.g., by placing on ice) E->F G Measure the reporter protein signal (e.g., luminescence, fluorescence) F->G H Normalize data and plot protein synthesis vs. This compound concentration G->H

Workflow for cell-free in vitro protein synthesis assay.

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing the cell-free extract, energy solution, and the amino acid mixture lacking Leucine, according to the manufacturer's instructions.

    • Aliquot the master mix into reaction tubes.

    • Add varying concentrations of this compound to the respective tubes to achieve the desired final concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.5, 1.0 mM). Include a no-Leucine control.

    • Add the reporter mRNA to each tube to initiate the translation reaction.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30°C for E. coli S30, 30-37°C for Rabbit Reticulocyte Lysate) for a specified time (e.g., 60-90 minutes).

  • Detection and Analysis:

    • Stop the reactions by placing them on ice.

    • Measure the amount of synthesized reporter protein. For luciferase, add the luciferase substrate and measure luminescence. For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.

    • Plot the reporter signal as a function of this compound concentration to determine the dose-response relationship.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the role of this compound in modulating protein synthesis in vitro. The cell-based SUnSET assay allows for the assessment of global protein synthesis in a cellular context, while the cell-free assay provides a more direct measure of translational efficiency in a controlled environment. By utilizing these methods, scientists can further elucidate the mechanisms of translational control and explore the therapeutic potential of targeting protein synthesis pathways.

References

Application Notes and Protocols for L-Leucine Intervention Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the statistical analysis and experimental design of L-Leucine intervention trials. The protocols outlined below are intended to ensure robust and reproducible research in the study of this compound's effects on various physiological outcomes.

Data Presentation: Summary of Quantitative Data

Clear and concise presentation of data is crucial for the interpretation and comparison of findings from this compound intervention trials. The following tables summarize typical quantitative data from such studies.

Table 1: Participant Demographics and Baseline Characteristics

CharacteristicThis compound Group (n=15)Placebo Group (n=15)p-value
Age (years)75.4 ± 4.276.1 ± 3.90.62
Sex (Male/Female)7/86/90.75
Body Mass Index ( kg/m ²)26.8 ± 3.127.3 ± 3.50.68
Handgrip Strength (kg)22.5 ± 5.421.9 ± 5.80.79
30-s Chair Stand (reps)10.2 ± 2.19.8 ± 2.30.64

Data are presented as mean ± standard deviation. P-values are for baseline comparisons between groups.

Table 2: Primary and Secondary Outcome Measures Post-Intervention

Outcome MeasureThis compound Group (Change from Baseline)Placebo Group (Change from Baseline)p-value
Primary Outcome
Muscle Protein Synthesis (FSR, %/h)0.075 ± 0.0150.045 ± 0.012<0.01
Secondary Outcomes
Lean Tissue Mass (kg)0.8 ± 0.50.2 ± 0.4<0.05
Handgrip Strength (kg)2.1 ± 1.50.5 ± 1.2<0.05
30-s Chair Stand (reps)2.5 ± 1.80.8 ± 1.5<0.05

Data are presented as mean change ± standard deviation. P-values represent the difference in change between the this compound and placebo groups.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following are key experimental protocols for this compound intervention trials.

Study Design: Randomized Controlled Trial (RCT)

A double-blind, placebo-controlled randomized trial is the gold standard for assessing the efficacy of this compound supplementation.

  • Participants: Recruit a well-defined population based on the research question (e.g., older adults with sarcopenia, athletes). Establish clear inclusion and exclusion criteria.

  • Randomization: Use a robust method of randomization (e.g., computer-generated random numbers) to allocate participants to either the this compound or placebo group.

  • Blinding: Ensure that both participants and investigators are blinded to the treatment allocation to minimize bias.

  • Intervention: Administer a standardized dose of this compound (e.g., 2.5g to 5g) or a matching placebo at specified times (e.g., with meals, post-exercise).[1]

  • Duration: The intervention period should be sufficient to observe meaningful changes in the outcomes of interest (e.g., 12 weeks).

Functional Performance Tests

2.2.1. 30-Second Chair Stand Test

This test assesses lower body strength and endurance.[2][3][4][5][6]

  • Equipment: A chair with a straight back and a seat height of approximately 17 inches (43 cm), and a stopwatch.[5]

  • Procedure:

    • The participant sits (B43327) in the middle of the chair with their feet flat on the floor, shoulder-width apart, and arms crossed over their chest.[2][3][5]

    • On the command "go," the participant rises to a full standing position and then sits back down again.

    • This is repeated as many times as possible in 30 seconds.[2][3][5]

    • The score is the total number of completed chair stands in 30 seconds.[2][5] If the participant is more than halfway up at the end of 30 seconds, it counts as a full stand.[2][4][5]

2.2.2. Handgrip Strength Test

This test measures upper body strength.

  • Equipment: A calibrated handgrip dynamometer.

  • Procedure:

    • The participant can be seated or standing. The shoulder should be adducted and neutrally rotated, with the elbow flexed at 90 degrees and the forearm in a neutral position.[7][8]

    • The participant squeezes the dynamometer with maximum effort for about 3-5 seconds.[1][7]

    • Three measurements are taken on each hand, with a rest period of at least 15-60 seconds between attempts.[1][7]

    • The highest reading from each hand is recorded.

Measurement of Muscle Protein Synthesis (MPS)

The fractional synthetic rate (FSR) of muscle protein is a key indicator of the anabolic response to this compound.

  • Method: The stable isotope tracer infusion technique is commonly used.

  • Procedure:

    • A primed, constant infusion of a labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is administered intravenously.

    • Muscle biopsies are obtained from the vastus lateralis muscle at baseline and after a specific time period (e.g., 2-4 hours) following the infusion and this compound ingestion.

    • The incorporation of the labeled amino acid into muscle protein is measured using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).[9][10]

    • The FSR is calculated as the rate of tracer incorporation into the protein relative to the precursor pool enrichment.[9][10][11][12]

Statistical Analysis Methods

Sample Size Calculation

The sample size should be determined a priori based on the primary outcome, expected effect size, and desired statistical power (typically 80% or 90%) and significance level (usually α = 0.05).

Analysis of Baseline Data

Use independent t-tests or chi-square tests to compare baseline characteristics between the intervention and placebo groups to ensure successful randomization.

Analysis of Primary and Secondary Outcomes
  • Repeated Measures Analysis of Variance (ANOVA): This method is suitable for comparing the means of a continuous outcome variable at multiple time points (e.g., baseline, mid-intervention, and post-intervention) between the this compound and placebo groups.[17][18][19] It can assess the main effects of the intervention, time, and the interaction between intervention and time.

  • Mixed-Effects Models: These models are particularly useful for longitudinal data, as they can handle missing data and account for the correlation of repeated measurements within individuals.[20][21][22][23][24][25] They allow for the inclusion of both fixed effects (e.g., treatment group, time) and random effects (e.g., individual participant variation).

  • Analysis of Covariance (ANCOVA): This can be used to compare the post-intervention outcomes between groups while adjusting for baseline values of the outcome variable.

  • Paired t-tests or Wilcoxon signed-rank tests: These can be used for within-group comparisons of changes from baseline to post-intervention.[17]

Handling Missing Data

Employ appropriate methods to handle missing data, such as multiple imputation, to minimize bias.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

This compound and the mTOR Signaling Pathway

The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and protein synthesis and is a key target of this compound.[26][27][28][29]

mTOR_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_downstream Downstream Effects Leucine_ext This compound Leucine_int This compound Leucine_ext->Leucine_int Amino Acid Transporter Sestrin2 Sestrin2 Leucine_int->Sestrin2 Binds to GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits binding to GATOR1 GATOR1 GATOR2->GATOR1 Inhibits RagGTPases Rag GTPases GATOR1->RagGTPases GAP activity mTORC1 mTORC1 RagGTPases->mTORC1 Recruits to Lysosome p70S6K p70S6K mTORC1->p70S6K Phosphorylates/ Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates/ Inhibits Rheb Rheb Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits

Caption: this compound activation of the mTORC1 signaling pathway.

Experimental Workflow for an this compound Intervention Trial

A clear workflow diagram, such as a CONSORT (Consolidated Standards of Reporting Trials) flow diagram, is essential for reporting the progress of participants through a trial.[30][31][32][33][34]

Trial_Workflow cluster_enrollment Enrollment cluster_allocation Allocation cluster_followup Follow-Up cluster_analysis Analysis assessed Assessed for eligibility (n=...) excluded Excluded (n=...) - Not meeting inclusion criteria (n=...) - Declined to participate (n=...) - Other reasons (n=...) assessed->excluded randomized Randomized (n=...) assessed->randomized allocated_leu Allocated to this compound (n=...) - Received allocated intervention (n=...) - Did not receive allocated intervention (give reasons) (n=...) randomized->allocated_leu allocated_pla Allocated to Placebo (n=...) - Received allocated intervention (n=...) - Did not receive allocated intervention (give reasons) (n=...) randomized->allocated_pla lost_leu Lost to follow-up (give reasons) (n=...) allocated_leu->lost_leu discontinued_leu Discontinued intervention (give reasons) (n=...) allocated_leu->discontinued_leu analyzed_leu Analyzed (n=...) - Excluded from analysis (give reasons) (n=...) allocated_leu->analyzed_leu lost_pla Lost to follow-up (give reasons) (n=...) allocated_pla->lost_pla discontinued_pla Discontinued intervention (give reasons) (n=...) allocated_pla->discontinued_pla analyzed_pla Analyzed (n=...) - Excluded from analysis (give reasons) (n=...) allocated_pla->analyzed_pla

Caption: CONSORT flow diagram for a typical this compound trial.

References

Troubleshooting & Optimization

Overcoming challenges in measuring intracellular L-Leucine concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring intracellular L-Leucine concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in measuring intracellular this compound?

A1: Measuring intracellular this compound accurately is challenging due to several factors.[1][2][] Key difficulties include:

  • Rapid Metabolic Changes: Intracellular metabolite levels can change very quickly during sample collection and preparation.[1] To obtain an accurate representation of the cell's metabolic state, metabolism must be stopped rapidly, a process known as quenching.[1]

  • Sample Preparation Artifacts: The process of separating cells from the culture medium, washing away extracellular amino acids, and extracting intracellular content can introduce artifacts.[4][5] Incomplete extraction or leakage of intracellular metabolites during washing can lead to underestimation of this compound concentrations.

  • Low Intracellular Concentrations: this compound concentrations inside the cell can be low, requiring highly sensitive analytical methods for accurate quantification.[6]

  • Matrix Effects: The complex intracellular matrix, containing a vast number of other molecules, can interfere with the detection of this compound, particularly in mass spectrometry-based methods.[7]

  • Isomer Separation: Distinguishing this compound from its isomers, such as isoleucine and alloisoleucine, can be challenging and requires specific chromatographic methods.[8][9]

Q2: Which analytical method is best for measuring intracellular this compound?

A2: The choice of analytical method depends on the specific requirements of the experiment, such as sensitivity, throughput, and the availability of equipment. The most common methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying this compound and other amino acids.[10][11] It can distinguish between isomers if appropriate chromatographic conditions are used.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with pre- or post-column derivatization is a reliable and reproducible method for amino acid analysis.[] However, it can be more time-consuming than LC-MS/MS.

  • Enzymatic Assays: These assays are based on the specific enzymatic conversion of this compound, leading to a detectable product.[12][13] They can be suitable for high-throughput screening but may be less specific than chromatographic methods.

Q3: Why is quenching a critical step in the workflow?

A3: Quenching is the rapid inactivation of cellular metabolism to preserve the intracellular metabolite profile at a specific point in time.[1] Because intracellular this compound levels can fluctuate rapidly due to ongoing metabolic processes, failing to quench metabolism effectively will lead to inaccurate and unreliable measurements that do not reflect the true physiological state of the cells at the moment of sampling.[1]

Troubleshooting Guides

Sample Preparation
Problem Possible Cause Solution
Low or no detectable this compound Incomplete cell lysis and extraction.- Use a more rigorous lysis method (e.g., sonication, bead beating, or chemical lysis).[1]- Ensure the extraction solvent is appropriate for this compound and has sufficient volume to fully submerge the cell pellet.
Loss of intracellular this compound during cell washing.- Minimize the number and duration of washing steps.[4]- Use ice-cold washing buffer to slow down metabolic processes and transport.[14]
Degradation of this compound after extraction.- Keep samples on ice or at -80°C at all times.[14]- Process samples for analysis as quickly as possible.
High variability between replicates Inconsistent cell numbers.- Normalize this compound concentration to cell number or total protein content for each sample.[14]
Incomplete removal of extracellular medium.- Ensure thorough but gentle washing of the cell pellet.
Inefficient quenching.- Optimize the quenching protocol by using a rapid method like cold methanol (B129727) quenching or fast filtration.[15]
LC-MS/MS Analysis
Problem Possible Cause Solution
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.[16]
Column overload.- Dilute the sample or inject a smaller volume.[17]
Column contamination.- Wash the column with a strong solvent or replace the guard column.[17]
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.- Prepare fresh mobile phase and ensure the pump is working correctly.[17][18]- Use an internal standard like this compound-d10 to correct for retention time shifts.[10]
Temperature variations.- Use a column oven to maintain a stable temperature.[18]
Low signal intensity Poor ionization efficiency.- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature).
Matrix suppression.- Dilute the sample to reduce matrix effects.[7]- Use a stable isotope-labeled internal standard to compensate for suppression.[10]
Inability to separate isomers (Leucine/Isoleucine) Inadequate chromatographic separation.- Use a column specifically designed for amino acid analysis, such as a HILIC or mixed-mode column.[8][9]- Optimize the gradient elution profile.
HPLC Analysis
Problem Possible Cause Solution
No peaks or very small peaks Incomplete derivatization.- Ensure derivatization reagents are fresh and used at the correct concentration and pH.[6]
Incorrect detector wavelength.- Verify the detector is set to the correct wavelength for the chosen derivatizing agent.
Ghost peaks Contamination in the mobile phase or injector.- Use high-purity solvents and filter the mobile phase.[16]- Clean the injection port and sample loop.
Baseline drift or noise Air bubbles in the system.- Degas the mobile phase thoroughly.[17]
Contaminated detector cell.- Flush the detector cell with a suitable cleaning solution.[17]

Experimental Protocols

Protocol 1: Intracellular this compound Extraction
  • Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

  • Quenching:

    • Aspirate the culture medium completely.

    • Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol to the cells and incubate at -80°C for at least 15 minutes to quench metabolism and precipitate proteins.

  • Extraction:

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the suspension vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection:

    • Carefully collect the supernatant containing the intracellular metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Resuspend the dried extract in a suitable solvent for your analytical method (e.g., 0.1% formic acid in water for LC-MS/MS).

Protocol 2: LC-MS/MS for this compound Quantification
  • Sample Preparation:

    • To 100 µL of the resuspended intracellular extract, add 10 µL of an internal standard solution (e.g., this compound-d10 at 10 µg/mL).[10]

    • Vortex briefly.

  • Chromatographic Separation:

    • Column: Use a column suitable for amino acid analysis, such as an Intrada Amino Acid column (50 x 3 mm, 3 µm).[11]

    • Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) in water.[11]

    • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).[11]

    • Gradient: Develop a gradient to ensure separation of this compound from other amino acids and isomers.

    • Flow Rate: 0.6 mL/min.[11]

    • Injection Volume: 5 µL.[8]

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer in positive ion mode.

    • Optimize the MRM (Multiple Reaction Monitoring) transitions for this compound and the internal standard.

  • Quantification:

    • Create a calibration curve using known concentrations of this compound.

    • Calculate the intracellular this compound concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture 1. Cell Culture quenching 2. Quenching (e.g., Cold Methanol) cell_culture->quenching extraction 3. Extraction quenching->extraction centrifugation 4. Centrifugation extraction->centrifugation supernatant_collection 5. Supernatant Collection centrifugation->supernatant_collection drying 6. Drying supernatant_collection->drying resuspension 7. Resuspension drying->resuspension lc_separation 8. LC Separation resuspension->lc_separation ms_detection 9. MS Detection (MRM) lc_separation->ms_detection data_analysis 10. Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for intracellular this compound measurement.

mTOR_pathway L_Leucine This compound mTORC1 mTORC1 L_Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis inhibition lifted Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified this compound mTOR signaling pathway.

References

Optimizing L-Leucine dosage for maximal mTOR stimulation without insulin resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of L-Leucine on the mTOR signaling pathway. Our goal is to help you optimize your experimental conditions to achieve maximal mTOR stimulation while avoiding the potential complication of insulin (B600854) resistance.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to stimulate mTORC1 signaling in my cell line?

The optimal this compound concentration can vary significantly between cell types. It is highly recommended to perform a dose-response experiment for your specific cell line. However, based on published literature, a common starting range is between 2 mM and 5 mM. For instance, studies in C2C12 myotubes have shown that concentrations as low as 1.5 mM can increase phosphorylation of mTOR pathway components, with concentrations of at least 5 mM being necessary to enhance cell growth.[1] In human myotubes, 5 mM this compound has been shown to significantly increase the phosphorylation of mTOR.[2]

Q2: I am not observing a significant increase in mTORC1 activation (e.g., p-p70S6K, p-4E-BP1) after this compound treatment. What could be the issue?

Several factors could contribute to a lack of mTORC1 activation. Consider the following troubleshooting steps:

  • This compound Quality and Preparation: Ensure your this compound is of high purity and is properly dissolved. Water-soluble this compound is often used in cell culture experiments.[2]

  • Serum Starvation: For acute stimulation experiments, it is crucial to serum-starve the cells beforehand (e.g., overnight) to reduce baseline mTOR signaling.[2]

  • Treatment Duration: The activation of mTORC1 by this compound can be transient. A short treatment time of 30 minutes is often sufficient to see a significant increase in the phosphorylation of downstream targets.[2]

  • Western Blotting Technique:

    • Lysis Buffer: Use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of your target proteins.[3]

    • Blocking Agent: When probing for phosphorylated proteins, use Bovine Serum Albumin (BSA) instead of non-fat dry milk, as milk contains phosphoproteins that can increase background noise.[3][4]

    • Antibodies: Use well-validated antibodies for your target proteins.[4]

    • Protein Transfer: mTOR is a large protein (~289 kDa), so ensure your Western blot transfer conditions are optimized for high molecular weight proteins.[4]

Q3: After this compound treatment, I see mTORC1 activation, but I am concerned about inducing insulin resistance. How can I assess this?

Chronic or high-dose this compound treatment can lead to insulin resistance through a negative feedback loop involving S6K1, which can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1).[5] To assess insulin resistance in your experimental model, you can perform the following:

  • Insulin Stimulation: After your this compound treatment, stimulate the cells with a known concentration of insulin (e.g., 100 nM) for a short period (e.g., 10-30 minutes).[2][6]

  • Assess Insulin Signaling: Measure the phosphorylation of key proteins in the insulin signaling pathway, such as Akt (at Ser473 and Thr308) and its downstream targets. A blunted or reduced phosphorylation of Akt in this compound-treated cells compared to control cells upon insulin stimulation would indicate insulin resistance.

  • Glucose Uptake Assay: Functionally assess insulin sensitivity by measuring glucose uptake (e.g., using a fluorescent glucose analog like 2-NBDG). Reduced glucose uptake in response to insulin in this compound-treated cells is a direct indicator of insulin resistance.

Q4: Can this compound alone maximally stimulate mTORC1, or should I use it in combination with other amino acids or growth factors?

While this compound is a potent activator of mTORC1, its effect can be enhanced when combined with other essential amino acids.[[“]] Insulin also potently activates mTORC1, and its effects can be additive or synergistic with this compound, although some studies have not observed a synergistic effect on mTOR phosphorylation itself.[2] The response may be cell-type specific. For maximal and sustained mTORC1 activation, a combination of essential amino acids or co-stimulation with insulin might be more effective than this compound alone.

Data Presentation

Table 1: this compound Dose-Response on mTORC1 Signaling Components in C2C12 Muscle Cells

This compound Concentrationp-mTOR (Ser2448) (Fold Change)p-p70S6K (Thr389) (Fold Change)p-4E-BP1 (Thr37/46) (Fold Change)p-rpS6 (Ser235/236) (Fold Change)
Control1.01.01.01.0
1.5 mM~1.4~4.0~1.9~2.3
3.2 mM~1.4>4.0~1.9~2.3
5.0 mM~1.4>4.0 (higher than 1.5 mM)~1.9~2.3
16.1 mM~1.4>4.0 (higher than 1.5 mM)~1.9~2.3

Data summarized from a study on C2C12 skeletal muscle cells. Note that while mTOR, 4E-BP1, and rpS6 phosphorylation increased at 1.5 mM, p70S6K showed a further dose-dependent increase at 5.0 mM.[1]

Table 2: Effects of this compound and Insulin on mTORC1 Signaling in Human Myotubes

Treatment (30 min)p-mTOR (Fold Change)
Control1.0
5 mM this compound~1.3
100 nM Insulin~1.6

Data from a study on primary human skeletal muscle cells. Both this compound and insulin independently increased mTOR phosphorylation.[2]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced mTORC1 Activation
  • Cell Culture: Plate cells (e.g., C2C12 myoblasts) and differentiate into myotubes.

  • Serum Starvation: Once differentiated, serum-starve the myotubes overnight (approximately 16 hours) in serum-free medium.[2]

  • This compound Stimulation: Prepare fresh serum-free medium containing the desired concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 mM). Treat the cells for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[3]

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST.[3]

    • Incubate with primary antibodies against p-mTOR (Ser2448), p-p70S6K (Thr389), p-4E-BP1 (Thr37/46), and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 2: In Vitro Insulin Resistance Assay
  • This compound Pre-treatment: Following serum starvation, pre-treat cells with the desired this compound concentration for a specified duration (e.g., 3-24 hours). Include a vehicle control group.

  • Insulin Stimulation: After the pre-treatment period, stimulate the cells with 100 nM insulin for 10-20 minutes. Include non-insulin-stimulated controls for both vehicle and this compound pre-treated groups.[6][8]

  • Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described in Protocol 1. Probe for p-Akt (Ser473 and Thr308), total Akt, and a loading control.

  • Analysis: Compare the fold-increase in Akt phosphorylation upon insulin stimulation between the vehicle and this compound pre-treated groups. A significant reduction in the insulin-stimulated p-Akt/total Akt ratio in the this compound group indicates insulin resistance.

Mandatory Visualizations

mTOR_Signaling_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 Activates Insulin Insulin IRS1 IRS-1 Insulin->IRS1 Activates PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 p70S6K->IRS1 Inhibits (Negative Feedback) ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis FourEBP1->ProteinSynthesis Inhibits

Caption: this compound and Insulin signaling pathways converging on mTORC1.

Experimental_Workflow Start Cell Seeding & Differentiation Starvation Serum Starvation (e.g., 16h) Start->Starvation Treatment This compound Treatment (Dose-Response / Time-Course) Starvation->Treatment InsulinStim Insulin Stimulation (Optional, for IR assessment) Treatment->InsulinStim Lysis Cell Lysis Treatment->Lysis InsulinStim->Lysis WB Western Blot Analysis (p-mTOR, p-Akt, etc.) Lysis->WB Analysis Data Analysis & Quantification WB->Analysis

Caption: General experimental workflow for assessing this compound effects.

Logical_Relationship LeucineDose This compound Dosage AcuteLow Acute / Low Dose LeucineDose->AcuteLow ChronicHigh Chronic / High Dose LeucineDose->ChronicHigh mTOR_Stim mTORC1 Stimulation AcuteLow->mTOR_Stim S6K_Hyper S6K1 Hyperactivation ChronicHigh->S6K_Hyper ProteinSynth ↑ Protein Synthesis mTOR_Stim->ProteinSynth IRS1_Inhib IRS-1 Inhibition S6K_Hyper->IRS1_Inhib InsulinRes ↓ Insulin Sensitivity IRS1_Inhib->InsulinRes

Caption: Dose-dependent effects of this compound on mTOR signaling and insulin sensitivity.

References

Technical Support Center: Controlling for Confounding Variables in L-Leucine Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust L-Leucine studies. Proper control of confounding variables is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common confounding variables in this compound research?

A1: Several factors can influence the outcomes of this compound supplementation studies, making it difficult to isolate the effects of this compound alone. The most common confounding variables include:

  • Dietary Intake: The amount of total daily protein and calories consumed by subjects can significantly impact the anabolic effects of this compound.

  • Exercise: Physical activity is a potent stimulator of muscle protein synthesis and can interact with or override the effects of this compound.

  • Age: The anabolic response to amino acids, including this compound, can be blunted in older individuals.

  • Sex: There are known differences in this compound metabolism and kinetics between males and females, particularly in response to exercise.

  • Insulin (B600854) and Glucose Levels: this compound can stimulate insulin secretion, and its effects can be modulated by baseline glucose and insulin concentrations.

  • Baseline Nutritional Status: An individual's overall nutritional state and protein intake prior to the study can influence their response to this compound supplementation.

Q2: How can I control for dietary intake in my this compound study?

A2: Controlling for dietary intake is crucial. Here are some common strategies:

  • Standardized Diets: Provide all participants with a standardized diet for a period before and during the study. This ensures that baseline nutrient intake is consistent.

  • Dietary Records: Have participants keep detailed food logs for a set period before the study to assess their habitual dietary intake. This information can be used for subject stratification or as a covariate in statistical analysis.

  • Isocaloric and Isonitrogenous Control: Ensure that the control and experimental groups receive the same amount of calories and nitrogen. The placebo should be isocaloric to the this compound supplement.

Q3: What statistical methods can be used to control for confounding variables?

A3: When experimental control is not entirely possible, statistical methods are essential. Common approaches include:

  • Analysis of Covariance (ANCOVA): This method allows you to compare the means of groups while statistically controlling for the effects of one or more continuous variables (covariates). For example, you can use baseline protein intake as a covariate when analyzing the effect of this compound on muscle protein synthesis.

  • Multivariable Regression Models: These models can assess the relationship between this compound supplementation and an outcome while simultaneously accounting for multiple confounding variables.

  • Stratification: Analyzing the effect of this compound in different subgroups (strata) based on a confounding variable (e.g., analyzing the results for males and females separately).

Troubleshooting Guides

Issue 1: High inter-individual variability in response to this compound supplementation.

  • Possible Cause: Uncontrolled confounding variables such as differences in diet, physical activity levels, age, or sex among participants.

  • Troubleshooting Steps:

    • Review Subject Characteristics: Analyze your participant data to identify any significant differences in baseline characteristics between responders and non-responders.

    • Implement Stratification: If you have a large enough sample size, stratify your analysis by potential confounders (e.g., analyze young vs. old subjects separately).

    • Use Statistical Controls: Employ ANCOVA or multivariable regression to adjust for baseline differences in factors like dietary protein intake or physical activity levels.

Issue 2: The observed effect of this compound is smaller than expected or not statistically significant.

  • Possible Cause:

    • The effect of a confounding variable, such as high baseline protein intake, may be masking the effect of this compound.

    • The anabolic resistance in an older study population may be blunting the response.

  • Troubleshooting Steps:

    • Dietary Analysis: Carefully examine the dietary records of your participants. If their habitual protein intake is already high, the additional this compound may not produce a significant additive effect.

    • Age-Specific Analysis: If your study includes a wide age range, analyze the data for younger and older participants separately to see if the effect is age-dependent.

    • Consider a Washout Period: In crossover designs, ensure an adequate washout period to minimize carryover effects from previous treatments.

Data Presentation: Impact of Confounding Variables

Table 1: Effect of Age on this compound-Stimulated Muscle Protein Synthesis (Illustrative Data)

Age GroupBaseline Muscle Protein Synthesis (FSR %/hr)Post-Leucine Muscle Protein Synthesis (FSR %/hr)% Increase
Young Adults (20-35)0.0500.09590%
Older Adults (65-80)0.0450.06544%

FSR: Fractional Synthetic Rate. This table illustrates the common finding of anabolic resistance in older adults, where the response to this compound is attenuated.

Table 2: Influence of Sex on Leucine Oxidation During Exercise (Illustrative Data)

SexLeucine Oxidation at Rest (μmol·kg⁻¹·h⁻¹)Leucine Oxidation During Exercise (μmol·kg⁻¹·h⁻¹)
Male15.225.8
Female14.820.1

This table demonstrates that males tend to oxidize more leucine during exercise compared to females, a key consideration for studies involving physical activity.

Experimental Protocols

Protocol 1: Controlling for Dietary Intake

  • Screening: Participants record their habitual diet for 3-7 days.

  • Standardization Period: For 5-7 days prior to the experiment, provide participants with a controlled diet. The diet should be designed to meet their individual energy needs and provide a specific, moderate amount of protein (e.g., 1.2 g/kg/day).

  • Experimental Day: Provide a standardized meal a few hours before the this compound or placebo intervention. The meal should be low in leucine to maximize the effect of the supplement.

  • Supplementation: Administer the this compound or an isocaloric placebo (e.g., non-essential amino acids or a carbohydrate).

Protocol 2: Subject Stratification by Age

  • Define Age Groups: Clearly define the age ranges for your "young" and "older" cohorts (e.g., 18-30 years and 65-80 years).

  • Recruitment: Recruit a sufficient number of participants for each age group to ensure adequate statistical power for subgroup analysis.

  • Matching: If feasible, match participants in the young and old groups for other characteristics like BMI and activity level to further reduce confounding.

  • Analysis: Analyze the data for each age group separately to determine if the effect of this compound is age-dependent.

Visualizations

cluster_0 Experimental Design cluster_1 Statistical Control Randomization Randomization Restriction Restriction Matching Matching Stratification Stratification Multivariable Analysis Multivariable Analysis ANCOVA ANCOVA Confounding Variables Confounding Variables Observed Outcome Observed Outcome Confounding Variables->Observed Outcome This compound Effect This compound Effect This compound Effect->Observed Outcome Experimental Design Experimental Design Experimental Design->this compound Effect Isolate Statistical Control Statistical Control Statistical Control->Observed Outcome Adjust

Caption: Logical workflow for controlling confounding variables.

This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates Insulin Insulin Insulin->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits

Caption: Simplified this compound and Insulin signaling to mTORC1.

Technical Support Center: L-Leucine Supplementation and Amino Acid Imbalance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to amino acid imbalance during experiments involving L-Leucine supplementation.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during this compound supplementation experiments in a question-and-answer format.

Issue 1: Inconsistent or unexpected results in cell culture experiments.

  • Question: Why am I seeing high variability in my cell-based assays when treating with this compound?

    • Answer: Inconsistent results with this compound can stem from several factors:

      • Compound Integrity and Stability: Ensure your this compound is of high purity and stored correctly. Prepare fresh solutions for each experiment to avoid degradation.[1]

      • Cellular Conditions: Variations in cell line passage number, cell density at the time of treatment, and overall cell health can significantly impact results. It is crucial to use cells within a narrow passage number range and seed them at a consistent density.[1]

      • Amino Acid Starvation: The duration of amino acid starvation prior to this compound stimulation is critical. Insufficient starvation can lead to high baseline mTORC1 activity, masking the effect of this compound. Conversely, prolonged starvation can induce cellular stress and lead to non-specific effects. A time-course experiment is recommended to determine the optimal starvation period for your specific cell line.[2]

  • Question: My cells show signs of toxicity or reduced viability after this compound supplementation. What could be the cause?

    • Answer: While this compound is an essential amino acid, high concentrations can be detrimental. This "amino acid imbalance" can lead to a deficiency of other essential amino acids, particularly the other branched-chain amino acids (BCAAs), isoleucine and valine, by promoting their catabolism.[3][4] This can disrupt normal cellular processes and lead to cytotoxicity. Consider reducing the concentration of this compound or co-supplementing with isoleucine and valine.

Issue 2: Difficulty in interpreting mTORC1 signaling data.

  • Question: I am not observing the expected increase in phosphorylation of mTORC1 downstream targets (e.g., p70S6K, 4E-BP1) after this compound stimulation. What should I check?

    • Answer: Several factors could contribute to a lack of mTORC1 activation:

      • Suboptimal Lysis Buffer: Use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of your target proteins.[1][2]

      • Antibody Quality: Ensure your primary antibodies for phosphorylated and total proteins are validated and used at the optimal dilution.[2]

      • Timing of Analysis: The activation of mTORC1 signaling by this compound is transient. Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) to identify the peak phosphorylation time for your specific cell line and experimental conditions.[2]

      • High Baseline Signal: If the baseline phosphorylation in your starved control cells is high, it can obscure the effect of this compound. Increase the starvation time or ensure the starvation medium is completely free of amino acids.[2]

  • Question: Can prolonged this compound deprivation affect mTORC1 signaling in unexpected ways?

    • Answer: Yes, prolonged deprivation of this compound can lead to a reactivation of mTORC1 activity that is independent of amino acid regeneration and instead depends on PI3K/Akt signaling. This is a critical consideration for experimental design and data interpretation.

Issue 3: In vivo experimental challenges.

  • Question: I am observing growth depression in my animal models supplemented with a high this compound diet. Why is this happening?

    • Answer: High dietary this compound can induce an antagonism with other BCAAs, leading to decreased plasma levels of valine and isoleucine.[3] This imbalance can result in adverse effects like growth depression. This has been observed in rats fed a low-protein diet with excess leucine.[3]

  • Question: How can I mitigate the effects of BCAA antagonism in my in vivo studies?

    • Answer: To counteract the antagonistic effects of high this compound, consider supplementing the diet with additional valine and isoleucine. However, be aware that simply adding back these amino acids may not completely reverse all negative effects, such as growth inhibition in some contexts.[3] Careful dose-response studies are necessary to determine the optimal ratio of BCAAs for your experimental model.

Data Presentation: Quantitative Effects of this compound Supplementation

The following tables summarize quantitative data on the effects of this compound supplementation on plasma amino acid concentrations from various studies.

Table 1: Effect of High this compound Diet on Plasma BCAA Concentrations in Piglets.

Amino AcidControl (g/L)0.7 g/kg BW this compound (g/L)1.4 g/kg BW this compound (g/L)2.1 g/kg BW this compound (g/L)
Leucine148273415536
Isoleucine95736154
Valine16312810998

Data adapted from a study on 21-day-old suckling IUGR piglets.[5][6]

Table 2: Changes in Plasma Amino Acid Concentrations in Rats 1 Hour After Administration of Saline or this compound.

Amino AcidSaline (µmol/L)This compound (2.0 g/kg BW) (µmol/L)
Leucine168 ± 101989 ± 213
Isoleucine99 ± 545 ± 3
Valine201 ± 1089 ± 5

Values are means ± SEM.[7]

Table 3: Peak Plasma Leucine Concentrations in Young Men After Various Intake Scenarios.

ConditionPeak Plasma Leucine (µM)
2g Leucine alone (LEU)442 ± 24
Mixed Meal (2.15g Leucine) (MEAL)205 ± 8
Mixed Meal + 2g Leucine (MEAL-LEU)347 ± 16
Mixed Meal, 2g Leucine 180 min later (MEAL-LEU180)481 ± 27

Values are means ± SEM.[8]

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Signaling Activation by this compound

This protocol details the steps to assess the phosphorylation status of key mTORC1 downstream targets, p70S6K and 4E-BP1, in cultured cells following this compound stimulation.

  • Cell Culture and Plating:

    • Plate cells (e.g., HEK293, C2C12 myotubes) in 6-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment.[1]

    • Culture cells in complete medium (e.g., DMEM with 10% FBS) for 24 hours.

  • Amino Acid Starvation:

    • Aspirate the complete medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]

    • Add amino acid-free medium (e.g., Earle's Balanced Salt Solution - EBSS) and incubate for 2-4 hours at 37°C to reduce baseline mTORC1 activity.[1][2]

  • This compound Stimulation:

    • Prepare a stock solution of this compound in the amino acid-free medium.

    • Add this compound to the starved cells to the desired final concentration (e.g., 50 µM, may require optimization).[2]

    • For inhibitor controls, pre-incubate cells with an mTORC1 inhibitor (e.g., 100 nM rapamycin) for 30 minutes before adding this compound.[2]

    • Incubate for the desired time (e.g., 30 minutes) at 37°C. A time-course is recommended to determine the optimal stimulation time.[2]

  • Cell Lysis:

    • Place the culture plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.[1]

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes, vortexing briefly every 5-10 minutes.[1][2]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1][2]

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method such as a BCA or Bradford assay.[1]

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1]

    • Incubate the membrane with primary antibodies against phospho-p70 S6 Kinase (Thr389), total p70 S6 Kinase, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each target and then to the loading control.[1]

Protocol 2: Quantification of Plasma Amino Acids by HPLC

This protocol provides a general workflow for the analysis of amino acids in plasma samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.

  • Sample Preparation:

    • Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate plasma.

    • To deproteinize, add a precipitating agent such as perchloric acid or methanol (B129727) to the plasma sample. For example, mix 20 µL of plasma with 20 µL of an internal standard (e.g., norvaline) and 160 µL of HPLC-grade water. Then add 200 µL of 0.5 M perchloric acid.[9]

    • Vortex the mixture and centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C.[9][10]

    • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.[9][10]

  • Derivatization:

    • This step is necessary to make the amino acids detectable by fluorescence or UV detectors. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 3-mercaptopropionic acid (3-MPA).[9]

    • The derivatization can be performed automatically by an autosampler or manually. Mix the prepared sample supernatant with the OPA/3-MPA reagent and incubate for a specific time (e.g., 30 minutes) before injection.[9]

  • HPLC Analysis:

    • Column: Use a reversed-phase column, such as a C18 column.[10]

    • Mobile Phase: A gradient elution is typically used, involving two mobile phases. For example, Mobile Phase A could be a buffer like potassium dihydrogen phosphate, and Mobile Phase B could be an organic solvent like acetonitrile.[9]

    • Gradient Program: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the derivatized amino acids based on their hydrophobicity.[9][10]

    • Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA-derivatized amino acids.[9]

  • Data Analysis:

    • Identify and quantify the amino acids in the samples by comparing their retention times and peak areas to those of a standard mixture of amino acids.

    • The concentration of each amino acid is calculated relative to the internal standard.

Visualizations

mTORC1_Activation_by_Leucine cluster_BCAAs BCAA Pool Leucine Extracellular This compound LAT1 LAT1 Transporter Leucine->LAT1 Intracellular_Leucine Intracellular This compound LAT1->Intracellular_Leucine Sestrin2 Sestrin2 Intracellular_Leucine->Sestrin2 binds Isoleucine Isoleucine Intracellular_Leucine->Isoleucine antagonism leads to decreased levels of Valine Valine Intracellular_Leucine->Valine antagonism leads to decreased levels of GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 (GAP for RagA/B) GATOR2->GATOR1 inhibits RagA_B_GDP RagA/B-GDP (Inactive) GATOR1->RagA_B_GDP activates GTP hydrolysis RagA_B_GTP RagA/B-GTP (Active) RagA_B_GDP->RagA_B_GTP GEF activity (GATOR2 inhibited) RagC_D_GTP RagC/D-GTP (Inactive) RagC_D_GDP RagC/D-GDP (Active) RagC_D_GTP->RagC_D_GDP mTORC1_cytosol mTORC1 (Cytosolic) RagA_B_GTP->mTORC1_cytosol recruits to lysosome RagC_D_GDP->mTORC1_cytosol recruits to lysosome mTORC1_lysosome mTORC1 (Lysosomal/Active) mTORC1_cytosol->mTORC1_lysosome p70S6K p70S6K mTORC1_lysosome->p70S6K phosphorylates FourEBP1 4E-BP1 mTORC1_lysosome->FourEBP1 phosphorylates Rheb_GTP Rheb-GTP Rheb_GTP->mTORC1_lysosome activates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis FourEBP1->Protein_Synthesis releases inhibition of

Caption: this compound activation of the mTORC1 signaling pathway.

Leucine_Experiment_Workflow start Start cell_culture 1. Plate Cells (target 70-80% confluency) start->cell_culture starvation 2. Amino Acid Starvation (2-4 hours in EBSS) cell_culture->starvation treatment 3. This compound Stimulation (e.g., 30 minutes) starvation->treatment lysis 4. Cell Lysis (RIPA buffer + inhibitors) treatment->lysis quantification 5. Protein Quantification (BCA or Bradford assay) lysis->quantification western_blot 6. Western Blot Analysis (p-p70S6K, p-4E-BP1) quantification->western_blot analysis 7. Data Analysis (Densitometry) western_blot->analysis end End analysis->end

Caption: Experimental workflow for analyzing mTORC1 signaling.

Amino_Acid_Imbalance_Logic high_leucine High this compound Supplementation bcaa_antagonism BCAA Antagonism high_leucine->bcaa_antagonism mTORC1_activation Potent mTORC1 Activation high_leucine->mTORC1_activation increased_catabolism Increased Catabolism of Isoleucine and Valine bcaa_antagonism->increased_catabolism decreased_plasma Decreased Plasma Levels of Isoleucine and Valine increased_catabolism->decreased_plasma impaired_growth Potential for Impaired Growth or Cellular Function decreased_plasma->impaired_growth protein_synthesis Stimulation of Protein Synthesis impaired_growth->protein_synthesis can negatively impact mTORC1_activation->protein_synthesis

Caption: Logical flow of this compound induced amino acid imbalance.

References

Improving the bioavailability of L-Leucine in experimental diets

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working to improve the bioavailability of L-Leucine in experimental diets.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound absorption from a standard experimental diet? A1: this compound, a branched-chain amino acid (BCAA), is primarily absorbed in the small intestine. Its absorption is mediated by specific amino acid transporters, which can be subject to saturation and competition from other amino acids present in the diet. Unlike dipeptides, which can be absorbed via the high-capacity peptide transporter 1 (PepT1), free this compound relies on these more specific and potentially rate-limiting transporter systems.[1]

Q2: What are the main factors that can limit the oral bioavailability of this compound? A2: Several factors can limit this compound's bioavailability. These include its intrinsic solubility, potential degradation during feed processing (e.g., pelleting or extrusion), competition for absorption with other amino acids in the diet, and first-pass metabolism in the splanchnic region.[2][3] For instance, high dietary concentrations of other large neutral amino acids can compete for the same transporters, reducing this compound uptake.

Q3: What are the primary strategies for enhancing this compound bioavailability? A3: Key strategies focus on improving solubility, protecting the amino acid from degradation, and utilizing alternative absorption pathways. These include:

  • Chemical Modification: Creating more soluble salt forms or ester derivatives.[4]

  • Dipeptide Formulation: Using dipeptides like L-Alanyl-L-Leucine, which are absorbed via the efficient PepT1 transporter.[1][5]

  • Nanoformulation: Encapsulating this compound in nanoparticles to improve stability, solubility, and control its release.[6][7]

  • Co-administration: Including other compounds, such as glutamine, that may synergistically promote absorption and cellular uptake.

Q4: How does this compound signal within the cell after absorption? A4: this compound is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[7] This pathway is a central regulator of cell growth and protein synthesis. By activating mTORC1, this compound promotes the phosphorylation of downstream targets like p70S6K and 4E-BP1, leading to increased muscle protein synthesis.

Troubleshooting Guides

Issue 1: Low or Inconsistent Plasma this compound Levels Post-Administration
Potential Cause Troubleshooting Step Expected Outcome
Poor Diet Palatability Animals may not be consuming the full dose due to taste aversion.[8]1. Incorporate a flavoring agent or sweetener into the diet. Ensure the same agent is used in the control diet.[9][10] 2. If possible, offer the supplemented diet as the sole food source after ensuring it meets all nutritional requirements.[8] 3. Monitor food intake carefully to ensure consistent dosing.
Degradation During Feed Processing High temperatures and pressure during extrusion or pelleting can degrade free amino acids.[11]1. Request that the diet manufacturer use low-temperature processing methods. 2. Consider using a coated or microencapsulated form of this compound that offers protection.[11] 3. Alternatively, prepare a powdered diet by grinding standard chow and mixing in the this compound formulation without further heat processing.[8]
Inhomogeneous Mixing The this compound formulation may not be evenly distributed throughout the feed, leading to variable dosing.1. For custom diets, request a certificate of analysis from the manufacturer that includes homogeneity testing.[12] 2. If preparing the diet in-house, use a geometric dilution method to ensure even mixing of the this compound formulation into the powdered chow.
Competition for Absorption High concentrations of other large neutral amino acids (LNAAs) in the diet can compete with this compound for intestinal transporters.1. Review the complete amino acid profile of the basal diet. 2. If possible, use a purified diet where the amino acid composition can be precisely controlled, minimizing competitive LNAAs.[13]
Issue 2: Formulation Instability (e.g., Nanoparticles)
Potential Cause Troubleshooting Step Expected Outcome
Aggregation of Nanoparticles Nanoparticles may aggregate in the diet matrix or in the gastrointestinal tract, reducing their effective surface area and altering absorption characteristics.[14][15]1. Characterize nanoparticle stability in simulated gastric and intestinal fluids in vitro before in vivo studies. 2. Incorporate stabilizing excipients into the nanoparticle formulation or the diet itself. 3. Assess the impact of diet components (fats, fibers) on nanoparticle dispersion.
Leaching from Carrier The this compound may prematurely leach from the nanoparticle carrier before reaching the site of absorption.1. Optimize the nanoparticle formulation to ensure strong encapsulation/loading of this compound. 2. Conduct in vitro release studies under conditions mimicking the GI tract to characterize the release profile.

Data Presentation

Direct comparative pharmacokinetic data for bioavailability-enhanced this compound formulations is limited. However, data from studies on this compound derivatives, such as N-acetythis compound, can serve as a valuable model for how different chemical forms of a molecule can exhibit distinct pharmacokinetic profiles. The following table summarizes data from a study in mice, illustrating the significant differences in bioavailability between the D- and L-enantiomers of N-acetythis compound after oral administration of the racemic mixture.

Table 1: Comparative Pharmacokinetics of N-acetythis compound Enantiomers in Mice Following Oral Administration of Racemic N-acetyl-Dthis compound (100 mg/kg) [16][17][18]

ParameterN-acetyl-D-leucineN-acetyl-L-leucine
Cmax (ng/mL) 86100341
AUC (h*ng/mL) 758002560

Note: The substantially higher Cmax and AUC for the D-enantiomer suggest it has greater bioavailability and/or a slower clearance rate. The lower plasma levels of the L-enantiomer are likely due to rapid first-pass metabolism and utilization.[16] Researchers should aim to generate similar comparative data when evaluating novel this compound formulations against standard this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles via Physical Vapor Deposition (PVD)

This protocol describes a method for producing this compound nanoparticles based on the principles of physical vapor deposition in an aerosol flow reactor. This method allows for the generation of crystalline nanoparticles with a controlled size distribution.[2]

Objective: To synthesize this compound nanoparticles for incorporation into experimental diets to enhance bioavailability.

Materials:

  • This compound powder

  • Deionized water

  • Aerosol flow reactor equipped with a furnace and a cooling/dilution section

  • Atomizer (for generating aqueous this compound droplets)

  • Differential Mobility Analyzer (DMA) and Condensation Particle Counter (CPC) for particle size analysis

  • Nitrogen gas (carrier gas)

Procedure:

  • Solution Preparation: Prepare an aqueous solution of this compound (e.g., 0.02% to 0.1% w/v).

  • Droplet Generation: Use an atomizer to generate fine droplets from the this compound solution into a nitrogen carrier gas stream.

  • Drying and Sublimation: Pass the aerosol stream through a heated tube furnace. The water evaporates from the droplets, leaving solid this compound particles. As the temperature increases further (e.g., to 135-170°C), the this compound sublimes to form a vapor.

  • Nucleation and Growth: Rapidly cool the vapor-rich aerosol stream by mixing it with a cool, particle-free nitrogen stream. This supersaturation of this compound vapor induces homogeneous nucleation, forming new nanoparticles.

  • Particle Collection: Collect the formed nanoparticles on a filter or using an electrostatic precipitator for subsequent characterization and use.

  • Characterization: Analyze the particle size, distribution, and morphology using a DMA-CPC system and electron microscopy. Confirm the crystalline structure using X-ray diffraction (XRD).

Protocol 2: In Vivo Assessment of this compound Bioavailability in a Rodent Model

This protocol outlines a typical pharmacokinetic study in rats to compare the oral bioavailability of a novel this compound formulation against standard this compound.

Objective: To determine and compare the key pharmacokinetic parameters (AUC, Cmax, Tmax) of different this compound formulations.

Materials & Animals:

  • Male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.

  • Control diet containing standard this compound.

  • Test diet containing the bioavailability-enhanced this compound formulation.

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS).

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week.

  • Dosing: Randomly assign rats to treatment groups (e.g., Control this compound, Test Formulation). Administer the respective diets or formulations via oral gavage at a specific dose (e.g., 1000 mg/kg).[19]

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) from the tail vein or saphenous vein at predetermined time points: pre-dose (0), and 15, 30, 60, 90, 120, 240, and 360 minutes post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in each plasma sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: For each animal, plot the plasma concentration of this compound versus time. Calculate the following pharmacokinetic parameters using non-compartmental analysis software:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the control and test groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine if the test formulation significantly improves bioavailability.

Mandatory Visualization

G Leucine This compound (from diet) mTORC1_inactive mTORC1 (inactive) Leucine->mTORC1_inactive activates mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active p70S6K p70S6K mTORC1_active->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1_active->_4EBP1 phosphorylates p70S6K_p p-p70S6K (active) p70S6K->p70S6K_p Translation Translation Initiation & Muscle Protein Synthesis p70S6K_p->Translation promotes _4EBP1_p p-4E-BP1 (inactive) _4EBP1->_4EBP1_p eIF4E eIF4E _4EBP1_p->eIF4E eIF4E->Translation promotes

Caption: this compound activation of the mTORC1 signaling pathway.

G A Formulation & Diet Preparation (e.g., Nanoparticles, Salts) B Animal Dosing (Oral Gavage) A->B C Serial Blood Sampling (Timed Intervals) B->C D Plasma Separation & Storage (-80°C) C->D E Bioanalysis (LC-MS/MS Quantification) D->E F Pharmacokinetic (PK) Modeling (Calculate AUC, Cmax, Tmax) E->F G Statistical Comparison (Test vs. Control) F->G

Caption: Experimental workflow for assessing this compound bioavailability.

References

Best practices for long-term storage of L-Leucine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage of L-Leucine solutions, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For most applications, sterile, cell culture-grade water is the recommended solvent for preparing this compound solutions.[1][2] this compound is soluble in water, though solubility can be influenced by temperature and pH.[3][4] For difficult-to-dissolve preparations, adjusting the pH to be more acidic can enhance solubility.[5][6] While this compound is sparingly soluble in DMSO, warming and sonication may be required to achieve dissolution.[1]

Q2: How should I store my this compound stock solutions for long-term stability?

For long-term storage, it is best to aliquot this compound stock solutions into single-use volumes and store them at -20°C or -80°C.[1][2][7] Storing solutions at -20°C is effective for up to one month, while storage at -80°C can maintain stability for up to six months.[1][2] It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation of the amino acid.[1] For short-term use, solutions can be stored at 4°C for a limited time, but stability should be validated for your specific experimental needs.[7]

Q3: What are the signs of this compound degradation in my solution?

Visual signs of degradation in this compound solutions may not be immediately apparent. The most reliable indicator of degradation is the appearance of unexpected peaks during analytical analysis, such as High-Performance Liquid Chromatography (HPLC).[1] These peaks represent degradation products.[1] Under harsh conditions like high temperatures or extreme pH, this compound can degrade through pathways such as hydrolysis, deamination, and decarboxylation.[1] Hydroxyl radical attack can lead to the formation of hydroxyleucines and other oxidation products.[8]

Q4: My this compound solution has become cloudy or has formed a precipitate. What should I do?

Cloudiness or precipitation in an this compound solution can indicate that the concentration is too high for the current storage temperature or that the solution has begun to aggregate.[7] The solubility of this compound is temperature-dependent, and a solution prepared at a higher temperature may precipitate when cooled.[5] Gentle warming and sonication can help to redissolve the precipitate.[1][7] To avoid this, ensure your target concentration is within the solubility limits for the intended storage temperature. Adjusting the pH of the solution to be more acidic can also improve solubility.[4][5]

Q5: What is the best method for sterilizing this compound solutions?

For aqueous this compound solutions, sterilization by passing the solution through a 0.22 µm filter is recommended.[1][2] While many amino acid solutions can be autoclaved, tryptophan is an exception and must be filter-sterilized.[9] Given that this compound solutions are often used in sensitive cell culture applications, sterile filtration is the preferred method to prevent contamination without risking heat-induced degradation.

Data and Protocols

Quantitative Data Summary

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility (g/L)
022.7[3]
2524.26[3]
5028.87[3]
7538.23[3]
10056.38[3]

Table 2: Recommended Long-Term Storage Conditions for this compound Solutions

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 months[1][2]Aliquot into single-use volumes to avoid freeze-thaw cycles.[1]
-20°CUp to 1 month[1][2]Aliquot into single-use volumes to avoid freeze-thaw cycles.[1]
4°CShort-term use onlyStability should be validated for specific experimental needs.[7]
Room TemperatureNot recommended for solutions[1]Increased risk of microbial growth and degradation.[10]
Experimental Protocols

Protocol: Assessing this compound Purity and Concentration via HPLC

This protocol provides a general method for determining the purity and concentration of an this compound solution using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution (sample)

  • This compound standard of known concentration

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Standard Preparation:

    • Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) in HPLC-grade water.

  • Sample Preparation:

    • Dilute the this compound solution sample to fall within the concentration range of the prepared standards.

  • HPLC Parameters:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Column Temperature: 40°C

    • Gradient:

      • 0-5 min: 5% B

      • 5-15 min: Linear gradient from 5% to 95% B

      • 15-20 min: 95% B

      • 20-25 min: Linear gradient from 95% to 5% B

      • 25-30 min: 5% B (re-equilibration)

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of the this compound sample by comparing its peak area to the standard curve.

    • Purity is calculated as: (Area of this compound Peak / Total Area of All Peaks) x 100%.

Troubleshooting and Visual Guides

Table 3: Troubleshooting Common Issues with this compound Solutions

IssuePossible CauseTroubleshooting Steps
Precipitation or Cloudiness Concentration exceeds solubility limit at storage temperature.Gently warm the solution while stirring or sonicating.[7] If precipitation persists, prepare a more dilute solution.
pH is close to the isoelectric point, minimizing solubility.Adjust the pH of the solution to be more acidic (e.g., using HCl) to increase solubility.[5]
Loss of Biological Activity Chemical degradation due to improper storage (e.g., high temperature, repeated freeze-thaw cycles).Prepare a fresh stock solution from solid this compound powder.[1] Review storage and handling procedures to ensure they align with best practices.
Contamination of the solution.Ensure sterile technique during preparation and handling. Filter-sterilize the solution.[1][2]
Inconsistent Experimental Results Inaccurate concentration of the stock solution.Verify the concentration using an analytical method like HPLC.
Degradation of the this compound in the solution.Prepare fresh solutions more frequently. Store aliquots at -80°C for maximum stability.[1][2]

Visualizations

G start Precipitate observed in This compound solution check_conc Is the concentration too high for the storage temperature? start->check_conc warm_sonicate Gently warm and sonicate the solution check_conc->warm_sonicate Yes check_ph Is the pH of the solution near the isoelectric point? check_conc->check_ph No redissolved Does the precipitate redissolve? warm_sonicate->redissolved use_solution Solution is ready for use. Consider storing at a higher temperature or preparing a more dilute stock. redissolved->use_solution Yes dilute Prepare a fresh, more dilute solution. redissolved->dilute No check_ph->dilute No adjust_ph Adjust pH to be more acidic. check_ph->adjust_ph Yes adjust_ph->warm_sonicate

Caption: Troubleshooting flowchart for precipitated this compound solutions.

G improper_storage Improper Storage Conditions (High Temperature, Extreme pH, Light Exposure) l_leucine This compound improper_storage->l_leucine degradation_pathways Degradation Pathways l_leucine->degradation_pathways hydrolysis Hydrolysis degradation_pathways->hydrolysis oxidation Oxidation (e.g., via hydroxyl radicals) degradation_pathways->oxidation decarboxylation Decarboxylation degradation_pathways->decarboxylation degradation_products Degradation Products hydrolysis->degradation_products hydroxyleucines Hydroxyleucines oxidation->hydroxyleucines other_products Other Degradation Products decarboxylation->other_products

Caption: Potential degradation pathways of this compound under improper storage.

References

How to minimize variability in cell culture responses to L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cell culture responses to L-Leucine. Consistent and reproducible results are crucial for understanding cellular metabolism, signaling, and developing novel therapeutics.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound stimulation experiments.

Q1: What are the primary sources of variability in cell culture responses to this compound?

Inconsistent results in experiments involving this compound can stem from multiple factors that can be broadly categorized as follows:

  • Reagent Quality and Handling: The purity, storage, and preparation of this compound solutions are critical. Degradation due to improper storage or repeated freeze-thaw cycles can alter the effective concentration.[1]

  • Cellular System: The health and state of the cells are paramount. Variability can be introduced by using cells with high passage numbers, inconsistent cell density at the time of treatment, or poor overall cell health.[1]

  • Experimental Protocol: Minor deviations in protocols can lead to significant differences in outcomes. This includes variations in serum starvation timing, this compound incubation periods, and the execution of downstream assays.[1][2]

  • Assay-Specific Issues: Technical variability within the chosen assay, such as inconsistent antibody quality for Western blots or variations in reagent preparation, can also be a source of error.[1]

Q2: How should I prepare and handle this compound solutions to ensure consistency?

Proper preparation and handling of this compound are fundamental to achieving reproducible results.

  • Use High-Quality this compound: Start with cell culture-grade this compound of high purity (e.g., ≥98.5%).[3][4] Non-animal origin sources are available to avoid potential contaminants.[3]

  • Solubility and Stock Solutions: this compound's solubility in water is approximately 24.3 mg/mL.[5] For higher concentrations, it is soluble in 1 M HCl.[5] It is best practice to prepare a high-concentration, sterile stock solution (e.g., 100 mM) in sterile water or directly in the basal medium.[6] Ensure complete dissolution before filter sterilization with a 0.22 µm filter.[7]

  • Storage and Use: Aliquot the stock solution into single-use vials and store them at -20°C or lower to minimize freeze-thaw cycles, which can degrade the compound.[1] Always prepare fresh working dilutions from a stock aliquot for each experiment.[1]

Q3: What is the optimal concentration of this compound, and for how long should I treat my cells?

The optimal this compound concentration and treatment duration are highly dependent on the cell line and the specific biological question. A dose-response experiment is strongly recommended to determine the ideal conditions for your system.[6]

  • Concentration: Leucine can stimulate the mTORC1 pathway at concentrations as low as 0.5-1.5 mM.[8][9] However, maximal or sustained activation and subsequent effects on cell growth may require higher concentrations, often in the range of 5 mM to 20 mM.[9][10]

  • Duration: For signaling studies (e.g., phosphorylation of mTORC1 targets), short incubation times of 15 to 60 minutes are typically sufficient.[1][11] For studies on cell growth, protein synthesis, or hypertrophy, longer-term treatments (24 hours to several days) are necessary.[8][10]

Table 1: Example this compound Concentrations and Their Observed Effects

Concentration RangeCell TypeObserved EffectReference
1.5 mM - 16.5 mMC2C12 MyoblastsIncreased phosphorylation of mTOR, p70S6k, and rpS6.[9]
5.0 mM - 16.5 mMC2C12 MyoblastsIncreased cell size after 7 days of exposure.[9]
1 mM, 5 mM, 20 mMEngineered MuscleDose-dependent increase in myotube hypertrophy and mTORC1 signaling.[10]
0.5 mM3T3-L1 Adipocytes62.5% increase over basal media concentration, used to study gene expression.[8]
Q4: How should I prepare my cells for this compound stimulation to reduce baseline variability?

Standardizing the pre-stimulation phase is critical for synchronizing cells and minimizing background signaling.

  • Control for Cell Density and Passage Number: Use cells within a narrow passage number range to avoid phenotypic drift.[1] Seed cells at a consistent density to ensure they reach a similar level of confluency (typically 70-80%) before the experiment begins.[1][2] Over-confluency can alter cellular responses.

  • Serum Starvation: Before this compound stimulation, it is common to starve cells of serum to reduce the baseline activity of growth factor-stimulated pathways, including the PI3K/Akt/mTOR pathway.[2] A typical protocol involves incubating cells in a serum-free or low-serum (e.g., 0.5%) medium for 4 to 24 hours.[12] The optimal starvation time depends on the cell line's tolerance; prolonged starvation can induce stress or cell death.[2]

Key Signaling Pathway: this compound and mTORC1 Activation

This compound is a primary activator of the mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[13][14] Leucine does not directly bind to mTORC1. Instead, its presence is detected by sensor proteins like Sestrin2 or Leucyl-tRNA synthetase (LARS).[15] This signal is relayed through the GATOR and Rag GTPase protein complexes on the lysosomal surface, which recruits mTORC1 to its activator, Rheb, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1 to promote protein synthesis.[14][15]

L_Leucine_mTOR_Pathway This compound mTORC1 Signaling Pathway cluster_inhibition cluster_lysosome Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_inactive Rag GTPases (GDP-bound) GATOR1->Rag_inactive GAP activity Rag_active Rag GTPases (GTP-bound) Rag_inactive->Rag_active mTORC1 mTORC1 Rag_active->mTORC1 recruits to Lysosome S6K1 p70S6K1 mTORC1->S6K1 phosphorylates BP1 4E-BP1 mTORC1->BP1 phosphorylates Lysosome Lysosome Surface Rheb Rheb Rheb->mTORC1 Protein_Synth Protein Synthesis Cell Growth S6K1->Protein_Synth promotes BP1->Protein_Synth promotes

This compound mTORC1 Signaling Pathway.

Experimental Protocols

Protocol 1: Serum Starvation and this compound Stimulation for Western Blot Analysis

This protocol outlines a method to assess the activation of the mTORC1 signaling pathway in response to this compound.

Materials:

  • Cell line of interest (e.g., C2C12, HEK293T) cultured in 6-well plates

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Serum-free medium (e.g., DMEM)

  • This compound stock solution (100 mM, sterile)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[7]

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Serum Starvation:

    • Aspirate the complete growth medium.

    • Wash the cells once with sterile PBS.

    • Add serum-free medium to each well and incubate for the predetermined optimal time (e.g., 4-16 hours) at 37°C and 5% CO₂.[2][12]

  • This compound Stimulation:

    • Prepare working solutions of this compound in serum-free medium.

    • Aspirate the starvation medium and replace it with the this compound-containing medium or a vehicle control (serum-free medium only).

    • Incubate for the desired time (e.g., 30 minutes) at 37°C and 5% CO₂.[1]

  • Cell Lysis:

    • Promptly place the plate on ice and aspirate the medium.

    • Wash cells twice with ice-cold PBS.[1]

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL) to each well.[1]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Protein Quantification:

    • Collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[7]

    • Samples are now ready for Western blot analysis.

Protocol 2: Western Blotting for mTORC1 Pathway Activation

This protocol describes the detection of phosphorylated proteins downstream of mTORC1.

Materials:

  • Protein lysates from Protocol 1

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus and transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies against both the phosphorylated and total forms of the target proteins.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control to determine the fold-change in activation.[1]

Troubleshooting Workflow

Use the following diagram to systematically troubleshoot sources of variability in your this compound experiments.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments start Inconsistent Results (High Variability) cat1 Check: Reagent & Solution Prep start->cat1 cat2 Check: Cell Culture Conditions start->cat2 cat3 Check: Experimental Protocol start->cat3 sol1a Use high-purity, cell-culture grade this compound. cat1->sol1a Purity? sol1b Prepare fresh stock, aliquot, avoid freeze-thaw cycles. cat1->sol1b Storage? sol1c Filter-sterilize; confirm full dissolution. cat1->sol1c Preparation? sol2a Use cells in a consistent, low passage number range. cat2->sol2a Passage #? sol2b Ensure consistent seeding density and confluency (70-80%). cat2->sol2b Density? sol2c Test for mycoplasma contamination. cat2->sol2c Health? sol3a Standardize serum starvation duration and conditions. cat3->sol3a Starvation? sol3b Use precise incubation times for this compound treatment. cat3->sol3b Timing? sol3c Perform a dose-response and time-course experiment. cat3->sol3c Optimization? end_node Optimized & Reproducible Experiment sol1c->end_node sol2c->end_node sol3c->end_node

Logical workflow for troubleshooting experiments.

References

Technical Support Center: Validating the Specificity of L-Leucine's Effects on Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of L-Leucine's effects on signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by this compound?

A1: this compound primarily activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[3][4] this compound acts as a critical nutrient signal, indicating amino acid availability to the cell.[3]

Q2: How does this compound specifically activate the mTORC1 pathway?

A2: this compound's activation of mTORC1 is a multi-step process. Inside the cell, this compound is sensed by Sestrin2 and Leucyl-tRNA synthetase (LRS).[5][6] This sensing machinery then signals to the Rag GTPases, which are key mediators in relaying the amino acid signal to mTORC1.[6][7] Activated Rag GTPases promote the translocation of mTORC1 to the lysosomal surface, where it is activated by Rheb.[1][7]

Q3: What are the key downstream targets to measure this compound-induced mTORC1 activation?

A3: The most common and reliable downstream targets for assessing mTORC1 activity are the phosphorylation of p70 S6 Kinase 1 (S6K1) at threonine 389 (Thr389) and the phosphorylation of eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) at threonine 37/46 (Thr37/46).[2][4][8] Increased phosphorylation of these proteins is a hallmark of mTORC1 activation.[2]

Q4: Are there known off-target effects of this compound?

A4: While this compound is a potent activator of mTORC1, high concentrations or prolonged treatment may lead to feedback inhibition of insulin (B600854) signaling.[3] Additionally, as with any experimental treatment, it is crucial to assess cell viability to rule out non-specific effects due to cytotoxicity, especially at high concentrations.

Troubleshooting Guides

Western Blotting for Phosphorylated Proteins

Issue 1: High background on my Western blot for phosphorylated proteins.

  • Potential Cause: Use of milk as a blocking agent. Milk contains casein, a phosphoprotein, which can cause high background when using phospho-specific antibodies.[9][10][11][12]

    • Solution: Use 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) as the blocking buffer.[10][12]

  • Potential Cause: Inappropriate antibody concentration.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.[9][12]

  • Potential Cause: Insufficient washing.

    • Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[9][11]

Issue 2: Weak or no signal for my phosphorylated target protein.

  • Potential Cause: Dephosphorylation of the target protein during sample preparation.

    • Solution: Always include phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the procedure.[10][12][13]

  • Potential Cause: Low abundance of the phosphorylated protein.

    • Solution: Increase the amount of protein loaded onto the gel. You can also enrich your sample for the protein of interest via immunoprecipitation.[10]

  • Potential Cause: Suboptimal this compound stimulation.

    • Solution: Perform a time-course and dose-response experiment to determine the optimal this compound concentration and stimulation time for your specific cell type.[14]

Kinase Assays

Issue 3: Low or no signal in my in vitro mTORC1 kinase assay.

  • Potential Cause: Inactive enzyme.

    • Solution: Ensure that the immunoprecipitated mTORC1 complex is handled gently and kept on ice. Use freshly prepared lysates for the immunoprecipitation.

  • Potential Cause: Incorrect buffer composition or substrate issues.

    • Solution: Verify the concentrations of all components in your kinase buffer, especially ATP and MgCl2.[15] Ensure your substrate (e.g., recombinant 4E-BP1) is of high quality and at the correct concentration.[16]

  • Potential Cause: Insufficient mTORC1 activation in cells prior to lysis.

    • Solution: Confirm that your this compound stimulation protocol is effective by running a parallel Western blot to check the phosphorylation status of S6K1 or 4E-BP1 in the cell lysate.

Quantitative Data Summary

Table 1: Dose-Response of this compound on S6K1 and 4E-BP1 Phosphorylation

This compound Concentrationp-S6K1 (Thr389) Fold Change (vs. Control)p-4E-BP1 (Thr37/46) Fold Change (vs. Control)Cell TypeReference
100 µM2.5 ± 0.41.8 ± 0.3C2C12 myotubesN/A
500 µM5.8 ± 0.73.5 ± 0.5C2C12 myotubesN/A
2 mM6.2 ± 0.93.8 ± 0.6C2C12 myotubesN/A
5 mM4.5 ± 0.62.9 ± 0.4Human Myotubes[17]

Note: These are representative data compiled from typical findings in the literature. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.

Table 2: Time-Course of this compound (2 mM) Stimulation on S6K1 Phosphorylation

Time Pointp-S6K1 (Thr389) Fold Change (vs. 0 min)Cell TypeReference
15 min3.1 ± 0.5HEK293T[14]
30 min5.5 ± 0.8HEK293T[14]
60 min4.2 ± 0.6HEK293T[14]
120 min2.1 ± 0.3HEK293T[14]

Note: The peak of mTORC1 activation is often transient. A time-course experiment is crucial to identify the optimal time point for analysis.[14][18]

Experimental Protocols

Protocol 1: Western Blot Analysis of S6K1 and 4E-BP1 Phosphorylation
  • Cell Culture and this compound Stimulation:

    • Plate cells and grow to 70-80% confluency.

    • Starve cells of amino acids by incubating in amino acid-free medium (e.g., EBSS) for 1-2 hours.[14]

    • Stimulate cells with the desired concentration of this compound for the determined optimal time.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[8]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8]

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.[8]

Protocol 2: In Vitro mTORC1 Kinase Assay
  • Immunoprecipitation of mTORC1:

    • Lyse this compound-stimulated cells in CHAPS-containing lysis buffer.[16][19]

    • Incubate the lysate with an anti-mTOR or anti-Raptor antibody for 1.5-2 hours at 4°C.[16]

    • Add Protein A/G agarose (B213101) beads and incubate for another hour at 4°C.[16]

    • Wash the immunoprecipitates multiple times with lysis buffer and then with kinase assay buffer.[4]

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer.

    • Add a recombinant, non-phosphorylated substrate such as GST-4E-BP1.[16]

    • Initiate the reaction by adding ATP.

    • Incubate at 30-37°C for 30-60 minutes.[4][19]

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[4]

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).[20]

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[20]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[20]

    • Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

L_Leucine_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular L-Leucine_ext This compound LAT1 LAT1 Transporter L-Leucine_ext->LAT1 Uptake Sestrin2 Sestrin2 LAT1->Sestrin2 LRS Leucyl-tRNA synthetase (LRS) LAT1->LRS GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits interaction Rag_GTPases Rag GTPases LRS->Rag_GTPases Activates GATOR1 GATOR1 GATOR1->Rag_GTPases Inhibits GATOR2->GATOR1 mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to lysosome S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Rheb Rheb Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Experimental_Workflow Start Start: Cell Culture Starvation Amino Acid Starvation (1-2 hours) Start->Starvation Stimulation This compound Stimulation (Dose & Time Course) Starvation->Stimulation Harvest Harvest Cells Stimulation->Harvest Lysis Cell Lysis (with inhibitors) Harvest->Lysis Quantification Protein Quantification Lysis->Quantification Analysis Analysis Quantification->Analysis Western_Blot Western Blot (p-S6K1, p-4EBP1) Analysis->Western_Blot Protein Phosphorylation Kinase_Assay In Vitro Kinase Assay Analysis->Kinase_Assay Enzyme Activity Viability_Assay Cell Viability Assay Analysis->Viability_Assay Cytotoxicity End End: Data Interpretation Western_Blot->End Kinase_Assay->End Viability_Assay->End Troubleshooting_Tree Start Inconsistent Results? Check_Baseline High baseline phosphorylation in starved cells? Start->Check_Baseline Yes Check_Signal Weak/no signal after This compound stimulation? Start->Check_Signal No Increase_Starvation Increase starvation time (2-4 hours) Check_Baseline->Increase_Starvation Optimize_Dose_Time Optimize this compound dose and stimulation time Check_Signal->Optimize_Dose_Time Yes Validate_Antibodies Validate antibody specificity and dilution Check_Signal->Validate_Antibodies Yes Check_Inhibitors Ensure fresh protease/ phosphatase inhibitors Check_Signal->Check_Inhibitors Yes High_Background High background in Western Blot? Check_Signal->High_Background No Use_BSA Use BSA instead of milk for blocking High_Background->Use_BSA Yes Optimize_Washing Increase washing steps High_Background->Optimize_Washing Yes

References

Strategies for reducing off-target effects in L-Leucine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-Leucine in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, helping you to mitigate off-target effects and ensure the validity of your results.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound experiments.

Problem Potential Cause Recommended Solution
Inconsistent or No Activation of mTOR Pathway 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response. 2. Cell Health and Confluency: Poor cell health or inconsistent cell density can affect signaling responses. 3. Serum Starvation: Inadequate serum starvation can lead to high basal mTOR activity, masking the effect of this compound. 4. Reagent Quality: Degradation of this compound stock solution.1. Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 0.1 mM to 10 mM). 2. Standardize Cell Culture: Use cells within a consistent passage number, ensure a seeding density that results in 70-80% confluency at the time of the experiment, and visually inspect cells for normal morphology. 3. Optimize Serum Starvation: Serum-starve cells for 2-4 hours in a serum-free medium prior to this compound treatment to reduce baseline mTORC1 activity.[1] 4. Fresh Reagents: Prepare fresh this compound solutions for each experiment from a high-quality source.
High Cell Death or Cytotoxicity 1. This compound Concentration Too High: Excessive concentrations of this compound can be cytotoxic to some cell lines. 2. Metabolite Accumulation: Prolonged incubation times may lead to the accumulation of toxic metabolic byproducts.[1] 3. Contamination: Bacterial or fungal contamination of cell cultures.1. Determine Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of this compound concentrations to identify the cytotoxic threshold for your specific cell line. 2. Optimize Incubation Time: Reduce the incubation time or change the medium during the experiment to prevent the buildup of metabolites.[1] 3. Aseptic Technique: Ensure strict aseptic technique during cell culture and regularly test for mycoplasma contamination.
Unexpected Metabolic Effects 1. Altered Glucose Metabolism: this compound can influence glucose homeostasis.[2] 2. Changes in Adiposity: In vivo studies have shown that this compound supplementation can, in some contexts, increase adiposity.[1] 3. Modulation of Other Signaling Pathways: this compound may affect pathways other than mTOR, such as AMPK signaling.1. Monitor Glucose Levels: If studying metabolic effects, measure glucose uptake and insulin (B600854) sensitivity in your experimental system. 2. Assess Body Composition: In animal studies, carefully monitor changes in fat mass and lean mass.[1] 3. Broad Spectrum Analysis: Consider analyzing the activation state of other key metabolic signaling pathways to get a comprehensive understanding of this compound's effects.
Variability Between Experiments 1. Inconsistent this compound Preparation: Variations in weighing, solubilization, or storage of this compound solutions. 2. Differences in Experimental Conditions: Minor deviations in incubation times, cell densities, or assay procedures.[1]1. Standardize Solution Preparation: Prepare a high-concentration stock solution, aliquot into single-use vials, and store at -20°C or -80°C to minimize freeze-thaw cycles.[3] 2. Strict Protocol Adherence: Maintain a detailed and consistent experimental protocol, including precise timing for treatments and cell harvesting.

Frequently Asked Questions (FAQs)

Q1: What are the on-target effects of this compound?

A1: The primary on-target effect of this compound is the activation of the mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) signaling pathway.[1][4] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[1][4] Activation of mTORC1 by this compound leads to the phosphorylation of downstream targets such as p70S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), which in turn promotes the translation of specific mRNAs and enhances protein synthesis.[5]

Q2: What are the potential "off-target" or unintended effects of this compound?

A2: While this compound does not have "off-target" effects in the traditional pharmacological sense of binding to unintended receptors, its administration can lead to several unintended biological consequences:

  • Cytotoxicity: High concentrations of this compound can be toxic to cells.[4]

  • Metabolic Shifts: this compound can alter glucose metabolism and, in some in vivo models, may lead to increased fat accumulation.[1][6]

  • Amino Acid Imbalance: High levels of this compound can decrease the plasma concentrations of other essential amino acids, such as isoleucine and valine.

Q3: How can I design a proper control for my this compound experiment?

A3: Appropriate controls are crucial for interpreting your results. Consider the following:

  • Vehicle Control: Treat a set of cells or animals with the same vehicle used to dissolve the this compound (e.g., sterile water or saline) to control for any effects of the solvent itself.

  • Other Amino Acids: To demonstrate the specificity of this compound's effect, you can use other amino acids, such as L-Alanine or L-Valine, at the same concentration.

  • mTOR Inhibitor: To confirm that the observed effects are mediated by the mTOR pathway, you can pre-treat a group of cells with an mTOR inhibitor like rapamycin before adding this compound.

Q4: What is a typical dose-response range for this compound in cell culture?

A4: The optimal concentration of this compound can vary significantly between cell types. A general starting point for a dose-response experiment is to test a range of concentrations from 0.1 mM to 10 mM. It is important to determine the optimal concentration for mTORC1 activation that does not induce significant cytotoxicity in your specific cell line.

Data Presentation: this compound Dose-Response on mTORC1 Signaling

The following table summarizes typical findings on the dose-dependent activation of mTORC1 signaling by this compound in C2C12 myotubes.

This compound Concentration p-p70S6K (Fold Change vs. Control) p-4E-BP1 (Fold Change vs. Control)
0 mM (Control)1.01.0
0.5 mM1.81.5
1.0 mM2.52.0
2.0 mM3.22.8
5.0 mM3.53.0

Note: These are representative values and may vary depending on the specific experimental conditions and cell line.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Pathway Activation in Cell Culture

This protocol details the steps to assess the phosphorylation status of key mTORC1 pathway proteins in response to this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293 or C2C12 myotubes) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 2-4 hours in a serum-free medium.[1]

    • Treat cells with varying concentrations of this compound or a vehicle control for the desired time (e.g., 30 minutes).[1]

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.[1]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

Protocol 2: In Vivo Administration of this compound in Rodent Models

This protocol provides a general guideline for administering this compound to rodents to study its physiological effects.

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile water or saline to the desired concentration. The effective dose range for oral gavage in rats is typically between 0.135 - 1.35 g/kg body weight.

    • Ensure the solution is sterile if administering via injection.

  • Administration:

    • Oral Gavage:

      • Gently restrain the animal.

      • Use a proper-sized, soft-tipped gavage needle to deliver the this compound solution directly into the stomach.

    • Intraperitoneal (IP) Injection:

      • Restrain the animal and inject the this compound solution into the peritoneal cavity.

  • Monitoring:

    • Observe the animals for any signs of distress or adverse reactions following administration.

  • Sample Collection:

    • At the desired time point post-administration, euthanize the animals and collect tissues of interest (e.g., skeletal muscle, liver, adipose tissue).

    • Flash-freeze the tissues in liquid nitrogen and store them at -80°C for subsequent analysis.

Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Amino Acid Transporter Amino Acid Transporter This compound->Amino Acid Transporter Rag GTPases Rag GTPases Amino Acid Transporter->Rag GTPases Activates Ragulator Ragulator Ragulator->Rag GTPases Localizes to Lysosome mTORC1 mTORC1 Rag GTPases->mTORC1 Recruits and Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (Inhibits) Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when active) Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: this compound activates the mTORC1 signaling pathway.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Cell Seeding & Growth (70-80% Confluency) B Serum Starvation (2-4 hours) A->B C This compound Treatment (Dose-Response) B->C D Vehicle Control B->D E Cell Lysis & Protein Extraction C->E D->E F Western Blot for p-mTOR, p-p70S6K, p-4E-BP1 E->F G Cell Viability Assay (e.g., MTT) E->G H Data Analysis & Interpretation F->H G->H

Caption: Workflow for this compound experiments in cell culture.

References

Technical Support Center: Optimizing Rapamycin Treatment to Confirm mTOR-Dependent L-Leucine Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing rapamycin (B549165) treatment to elucidate the mTOR-dependent effects of L-Leucine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of rapamycin to inhibit mTORC1 without affecting mTORC2?

A1: The effective concentration of rapamycin for selective mTORC1 inhibition is highly cell-line dependent.[1][2] A general starting range is 10 nM to 200 nM.[1] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.[1][2] Short-term exposure (1-3 hours) is often sufficient to inhibit mTORC1, while prolonged exposure or higher concentrations may lead to off-target inhibition of mTORC2.[1][3][4]

Q2: How can I confirm that rapamycin is effectively inhibiting mTORC1 in my experiment?

A2: The most reliable method is to assess the phosphorylation status of downstream targets of mTORC1 via Western blot.[1] Key proteins to examine are the phosphorylation of p70 S6 Kinase (S6K1) at Threonine 389 and 4E-Binding Protein 1 (4E-BP1) at Threonine 37/46.[4] A significant decrease in the phosphorylation of these targets upon rapamycin treatment indicates effective mTORC1 inhibition. Rapamycin does not typically alter the total protein levels of mTOR.[1]

Q3: Why am I not observing the expected inhibition of mTOR signaling after rapamycin treatment?

A3: Several factors could contribute to this issue. Firstly, ensure the proper handling and storage of rapamycin, as it is sensitive to light and can degrade in aqueous solutions.[3] It is recommended to use freshly prepared solutions and aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] Secondly, the cell density and serum concentration in your culture can influence the mTOR pathway's activity and cellular response to rapamycin.[3] Finally, technical issues with the Western blot, such as inefficient protein transfer of large proteins like mTOR (~289 kDa), can also be a factor.[1]

Q4: Can rapamycin have off-target or paradoxical effects?

A4: Yes. Prolonged treatment with rapamycin can disrupt the assembly and function of mTORC2 in some cell types.[3] Additionally, inhibiting mTORC1 with rapamycin can lead to the activation of the PI3K/Akt pathway through the disruption of a negative feedback loop, which can counteract some of the effects of mTORC1 inhibition.[3]

Troubleshooting Guides

Problem 1: Inconsistent or incomplete inhibition of mTORC1 signaling.
Possible Cause Troubleshooting Step
Rapamycin Degradation Prepare fresh rapamycin solutions for each experiment from a properly stored, aliquoted stock. Rapamycin is unstable in cell culture media.[3]
Suboptimal Concentration Perform a dose-response curve (e.g., 1 nM to 1 µM) to determine the IC50 for your specific cell line.[2]
Inappropriate Treatment Duration For selective mTORC1 inhibition, use short incubation times (e.g., 1-3 hours).[1] For long-term experiments, verify mTORC2 activity.
High Cell Confluency Ensure consistent and appropriate cell density across experiments, as high confluency can alter signaling pathways.[3]
Serum Growth Factors Serum in the culture media can activate signaling pathways that counteract rapamycin's effects.[3] Consider serum starvation prior to and during treatment.
Problem 2: Difficulty in observing this compound-induced mTORC1 activation.
Possible Cause Troubleshooting Step
High Basal mTORC1 Activity Prior to this compound stimulation, starve cells of amino acids to lower the basal mTORC1 activity. A common method is to incubate cells in an amino acid-free medium.[5][6]
Insufficient Starvation Period Optimize the duration of amino acid starvation. A 1-4 hour starvation period is often effective.[5][6]
This compound Concentration Ensure an adequate concentration of this compound is used for stimulation. This may need to be optimized for your cell type.
Timing of Lysate Collection The activation of mTORC1 by this compound can be transient.[7] Perform a time-course experiment (e.g., 15, 30, 60 minutes) after this compound stimulation to capture the peak of activation.

Data Presentation

Table 1: Reported Effective Concentrations and IC50 Values of Rapamycin for mTORC1 Inhibition in Various Cell Lines

Cell LineAssayEffective Concentration / IC50
VariousmTORC1 Inhibition10 nM - 200 nM
T-cell lineS6K activation (mTORC1)0.05 nM
Y79 Retinoblastoma CellsProliferation0.136 µmol/L
MCF-7 Breast Cancer CellsProliferation (48h)~4000 µg/mL
MDA-MB-468 Breast Cancer CellsProliferation (48h)~3000 µg/mL
Note: IC50 values can vary significantly based on experimental conditions.[3] This table serves as a guideline for designing dose-response experiments.

Experimental Protocols

Protocol 1: Dose-Response Determination of Rapamycin by Western Blot
  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment.

  • Serum and Amino Acid Starvation: The day after seeding, replace the growth medium with serum-free and amino acid-free medium for 2-4 hours to reduce basal mTORC1 activity.[5][6]

  • Rapamycin Treatment: Prepare serial dilutions of rapamycin (e.g., 0.1 nM to 1000 nM) in the starvation medium.[2] Include a vehicle-only control (e.g., DMSO). Treat the cells for 1-3 hours.

  • This compound Stimulation: Following rapamycin pre-treatment, stimulate the cells with this compound for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

  • Western Blot Analysis:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. For large proteins like mTOR, use a lower percentage or gradient gel.[1][8]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with 5% BSA in TBST for 1 hour. Avoid using non-fat dry milk when probing for phosphorylated proteins.[1]

    • Incubate with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Detect the signal using an ECL substrate.[8]

  • Densitometry: Quantify band intensities and calculate the ratio of phosphorylated to total protein for each target.

Protocol 2: Confirming mTOR-Dependent this compound Effects
  • Cell Culture and Starvation: Culture cells to the desired confluency and then subject them to serum and amino acid starvation for 2-4 hours as described above.

  • Rapamycin Pre-treatment: Treat one set of starved cells with the optimal inhibitory concentration of rapamycin (determined in Protocol 1) for 1-3 hours. Treat a parallel set of cells with the vehicle control.

  • This compound Stimulation: Stimulate both rapamycin-treated and vehicle-treated cells with this compound for 30 minutes. Include a non-stimulated control group.

  • Sample Collection and Analysis: Lyse the cells and perform Western blot analysis as detailed in Protocol 1 to assess the phosphorylation status of S6K1 and 4E-BP1. A successful experiment will show this compound-induced phosphorylation of these targets in the vehicle-treated cells, which is abolished in the rapamycin-pre-treated cells.

Mandatory Visualizations

mTOR_Signaling_Pathway Leucine This compound Rag_GTPases Rag GTPases Leucine->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: this compound activation of the mTORC1 signaling pathway and its inhibition by rapamycin.

Experimental_Workflow Start Seed Cells Starve Serum & Amino Acid Starvation (2-4h) Start->Starve Pretreat Rapamycin Pre-treatment (1-3h) Starve->Pretreat Stimulate This compound Stimulation (30 min) Pretreat->Stimulate Lyse Cell Lysis Stimulate->Lyse WB Western Blot Analysis (p-S6K1, p-4E-BP1) Lyse->WB

Caption: Experimental workflow to confirm mTOR-dependent this compound effects using rapamycin.

Troubleshooting_Logic Problem No mTORC1 Inhibition Observed Check_Reagent Check Rapamycin (Fresh, Proper Storage) Problem->Check_Reagent Reagent Issue? Dose_Response Perform Dose-Response Curve Check_Reagent->Dose_Response Reagent OK Check_WB Optimize Western Blot (e.g., Transfer) Dose_Response->Check_WB Concentration Optimized Check_Cells Assess Cell Conditions (Density, Serum) Check_WB->Check_Cells WB OK Success Inhibition Observed Check_Cells->Success Conditions OK

Caption: Troubleshooting decision tree for ineffective rapamycin-mediated mTORC1 inhibition.

References

How to differentiate L-Leucine's signaling from its metabolic effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the distinct roles of L-Leucine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments aimed at differentiating this compound's direct signaling functions from its effects as a metabolic substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound's signaling and metabolic roles?

A1: The main difficulty lies in the fact that this compound is both a signaling molecule, primarily activating the mTORC1 pathway, and a metabolic substrate that can be catabolized to produce energy and other bioactive metabolites.[1][2][3] Its metabolites, such as α-ketoisocaproate (KIC) and β-hydroxy-β-methylbutyrate (HMB), may also have their own signaling properties.[4][5][6][7] Therefore, simply adding this compound to your experimental system makes it difficult to determine if the observed effects are due to Leucine itself binding to its sensor (a signaling effect) or due to its breakdown products and the resulting change in cellular energy status (a metabolic effect).

Q2: What are the key experimental strategies to distinguish between these two effects?

A2: The most common strategies involve:

  • Using non-metabolizable Leucine analogs: These molecules mimic Leucine's structure to activate signaling pathways but cannot be broken down by the cell.[8][9]

  • Isotope tracing (metabolic flux analysis): This technique uses labeled Leucine (e.g., with 13C or 15N) to track its metabolic fate and quantify its contribution to various metabolic pathways.[10][11][12][13]

  • Inhibiting Leucine metabolism: Using pharmacological inhibitors of key enzymes in the Leucine catabolism pathway can help isolate its signaling functions.

  • Comparing the effects of Leucine to its metabolites: Directly treating cells with metabolites like KIC or HMB can help determine if they recapitulate the effects of Leucine.[4][14][15]

Q3: How can I be sure that the effects I'm seeing are specific to this compound and not other branched-chain amino acids (BCAAs)?

A3: This is a critical point, as BCAAs (Leucine, Isoleucine, and Valine) can compete for the same transporters and metabolic enzymes.[16][17][18][19][20] To ensure Leucine specificity, you can:

  • Perform experiments in the presence and absence of Isoleucine and Valine to assess for antagonistic effects.

  • Use a Leucine-free medium and then add back only this compound to observe its direct effects.

  • Measure the uptake of all three BCAAs to understand the competitive dynamics in your specific experimental model.

Q4: What are the essential downstream readouts to measure this compound-mediated mTORC1 signaling?

A4: The most reliable method is to measure the phosphorylation status of key mTORC1 substrates using Western blotting.[21][22][23][24][25][26] The primary targets to probe for are:

  • Phospho-p70 S6 Kinase (p70S6K1) at Threonine 389: A direct and robust downstream target of mTORC1.[1][21]

  • Phospho-eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) at Threonine 37/46: Phosphorylation of 4E-BP1 by mTORC1 leads to its dissociation from eIF4E, promoting protein translation.[1][21]

  • Phospho-mTOR at Serine 2448: This can indicate activation of the PI3K/Akt pathway, which can also influence mTORC1 activity.[14][25]

It is crucial to normalize the phosphorylated protein levels to the total protein levels for each target.

Troubleshooting Guides

Problem 1: Inconsistent or No Activation of mTORC1 Signaling with this compound Treatment
Possible Cause Troubleshooting Steps
Incomplete Amino Acid Starvation Ensure cells are thoroughly starved of amino acids before this compound stimulation. Standard serum starvation may not be sufficient. Use an amino acid-free medium (e.g., Earle's Balanced Salt Solution) for a sufficient duration (typically 1-2 hours) to reduce baseline mTORC1 activity.[27]
Suboptimal this compound Concentration or Stimulation Time Perform a dose-response and time-course experiment to determine the optimal this compound concentration and stimulation time for your specific cell type. Peak mTORC1 activation is often transient.[27]
Cell Line Specifics Different cell lines can have varying sensitivities to this compound. Confirm that your cell line expresses the necessary components of the Leucine sensing machinery (e.g., LARS, Rag GTPases).
Issues with Western Blotting Verify your antibody specificity and optimize your Western blotting protocol.[21][23][25] Use positive and negative controls (e.g., insulin (B600854) as a positive control for mTORC1 activation, rapamycin (B549165) as an inhibitor).
Problem 2: Difficulty Interpreting Isotope Tracing Data
Possible Cause Troubleshooting Steps
Failure to Reach Isotopic Steady State Ensure the labeling duration is sufficient for the labeled Leucine to equilibrate within the intracellular pools and be incorporated into downstream metabolites.[11] This can vary depending on the cell type and metabolic pathway being investigated.
Metabolic Perturbations from Tracer Introduction To maintain a metabolic steady state, switch cells from a medium containing unlabeled Leucine to an identical medium containing labeled Leucine, rather than adding a bolus of the tracer.[11]
Low Abundance of Labeled Metabolites Increase the enrichment of the labeled Leucine in your medium. Use a sensitive mass spectrometer and optimize the detection method for your metabolites of interest.
Complex Metabolic Network Utilize metabolic modeling software to help interpret the labeling patterns and calculate metabolic fluxes.

Key Experimental Protocols

Protocol 1: Assessing mTORC1 Signaling via Western Blotting
  • Cell Culture and Starvation:

    • Plate cells and grow to 70-80% confluency.

    • Wash cells twice with sterile Phosphate-Buffered Saline (PBS).

    • Incubate cells in amino acid-free medium (e.g., Earle's Balanced Salt Solution) for 1-2 hours.

  • This compound Stimulation:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Add this compound to the starved cells at the desired final concentration (a typical starting point is 5 mM).

    • Incubate for the desired time (e.g., 15-60 minutes).

  • Protein Extraction:

    • Place the culture dish on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.[21]

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p70S6K1 (Thr389), total p70S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[21][23]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize the phospho-protein signal to the total protein signal.[21]

Protocol 2: Measuring Protein Synthesis with a Non-Radioactive Assay (OP-Puro)

This protocol is based on the Click-iT® Plus OPP Alexa Fluor® Protein Synthesis Assay.

  • Cell Culture and Treatment:

    • Plate cells in a format suitable for imaging or flow cytometry.

    • Treat cells with your experimental compounds (e.g., this compound, non-metabolizable analogs).

  • OP-Puro Labeling:

    • Add O-propargyl-puromycin (OPP) to the culture medium at the recommended concentration.

    • Incubate for 30-60 minutes to allow for incorporation into newly synthesized proteins.[28]

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells with PBS.

    • Permeabilize cells with 0.5% Triton® X-100 in PBS for 15 minutes.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor® 488 azide) according to the manufacturer's instructions.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells with PBS.

    • If desired, counterstain nuclei with a DNA stain like DAPI.

    • Image the cells using fluorescence microscopy or analyze by flow cytometry. The fluorescence intensity will be proportional to the rate of protein synthesis.[29]

Quantitative Data Summary

Table 1: Key Players in this compound Signaling and Metabolism

Molecule Role Typical Experimental Use
This compound Signaling molecule and metabolic substrateStimulate mTORC1 signaling and protein synthesis.
BCH (2-aminobicyclo[28][[“]][[“]]heptane-2-carboxylic acid) Non-metabolizable Leucine analogIsolate the signaling effects of Leucine.[8][9]
α-Ketoisocaproate (KIC) First metabolite of LeucineInvestigate if Leucine's effects are mediated by its metabolism.[4][6][15]
β-Hydroxy-β-methylbutyrate (HMB) Downstream metabolite of KICAssess the specific signaling roles of this Leucine metabolite.[4][5][14]
Rapamycin mTORC1 inhibitorConfirm that the observed signaling is mTORC1-dependent.[31]

Visualizations

Leucine_Signaling_Pathway Leucine This compound LARS Leucyl-tRNA Synthetase (LRS) Leucine->LARS binds Rag_GTPases Rag GTPases LARS->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome & activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibition removed

Caption: this compound signaling pathway to mTORC1.

Experimental_Workflow Start Start: Cells at 70-80% confluency Starve Amino Acid Starvation (1-2 hours) Start->Starve Treatment Treatment Group Starve->Treatment Leucine This compound Treatment->Leucine BCH Non-metabolizable analog (BCH) Treatment->BCH KIC Metabolite (KIC) Treatment->KIC Control Vehicle Control Treatment->Control Harvest Harvest Cells & Prepare Lysates Leucine->Harvest BCH->Harvest KIC->Harvest Control->Harvest Analysis Analysis Harvest->Analysis Western Western Blot (p-S6K1, p-4E-BP1) Analysis->Western Prot_Synth Protein Synthesis Assay (e.g., OP-Puro) Analysis->Prot_Synth Metabolomics Metabolomics/ Isotope Tracing Analysis->Metabolomics End Compare Results Western->End Prot_Synth->End Metabolomics->End

Caption: Experimental workflow for differentiating signaling vs. metabolic effects.

Logical_Relationship L_Leucine This compound Signaling Signaling Effect (Direct binding to sensor) L_Leucine->Signaling Metabolism Metabolic Effect (Catabolism) L_Leucine->Metabolism mTORC1 mTORC1 Activation Signaling->mTORC1 Metabolites Generation of Metabolites (KIC, HMB) Metabolism->Metabolites Energy Changes in Cellular Energy (ATP) Metabolism->Energy Cellular_Response Cellular Response (e.g., Protein Synthesis) mTORC1->Cellular_Response Metabolites->Cellular_Response May have own signaling effects Energy->Cellular_Response Can influence signaling pathways

Caption: Logical relationship between this compound's dual roles.

References

Common pitfalls in interpreting L-Leucine research data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Leucine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in interpreting this compound research data.

Frequently Asked Questions (FAQs)

FAQ 1: Why are the results of this compound supplementation on muscle protein synthesis so inconsistent across different studies?

Answer: The apparent inconsistency in findings regarding this compound's effect on muscle protein synthesis (MPS) and lean body mass is a significant challenge.[1] Several key factors contribute to this variability:

  • Dietary Protein Intake: The background diet of study participants is a major confounding variable. In individuals already consuming sufficient high-quality protein, the additional anabolic stimulus from this compound supplementation may be negligible.[1] Studies have shown that in elderly men who receive ample dietary protein, this compound supplementation with exercise did not further increase MPS rates.[1]

  • Study Population: The age and health status of the participants play a crucial role. Aging muscle may exhibit "anabolic resistance," requiring a higher dose of leucine to stimulate MPS compared to younger individuals.[2]

  • Dosage and Duration: The dose of this compound and the duration of the supplementation period vary significantly between studies. Short-term, acute studies might show a spike in MPS, but long-term studies are needed to determine if this translates to measurable gains in muscle mass.[1][3]

  • Exercise: The presence or absence of a resistance exercise stimulus can dramatically alter the effects of this compound supplementation. Exercise itself is a potent stimulator of MPS, and this compound is thought to enhance this effect.[4]

FAQ 2: What is the "Leucine Trigger" hypothesis and how reliable is it?

Answer: The "Leucine Trigger" hypothesis posits that the magnitude and rate of the increase in blood this compound concentration after protein ingestion act as a key regulator for the stimulation of muscle protein synthesis.[5] Essentially, a rapid and high peak in blood leucine is thought to "trigger" the anabolic machinery.[5]

The reliability of this hypothesis is still under investigation and appears to be context-dependent:

  • Evidence in Favor: Several studies, particularly in older adults and often in combination with exercise, support the hypothesis. In these cases, a greater blood leucine concentration profile corresponds with higher rates of MPS.[5]

  • Conflicting Evidence: Some studies show a dissociation between the peak blood leucine concentration and the MPS response. This suggests that while this compound is a crucial activator, other factors like the availability of other essential amino acids (EAAs) are also rate-limiting for sustained protein synthesis.[6]

FAQ 3: Can I directly extrapolate this compound's effects from animal models to human trials?

Answer: While animal models, particularly in rats and pigs, have been instrumental in elucidating the mechanisms of this compound action, such as the activation of the mTOR signaling pathway, direct extrapolation to humans should be done with caution.[7][8] Several factors can lead to discrepancies:

  • Metabolic Differences: There are inherent differences in amino acid metabolism and protein turnover rates between species.

  • Dosage Translation: Translating effective doses from animal studies to humans is not always straightforward and requires careful allometric scaling.

  • Controlled vs. Free-Living Conditions: Animal studies are often conducted under tightly controlled dietary and environmental conditions, which is difficult to replicate in human clinical trials where lifestyle factors can be significant confounders.[9]

Troubleshooting Guides

Problem 1: Inconsistent or no significant activation of mTORC1 signaling (p70S6K1, 4E-BP1 phosphorylation) after this compound treatment.

Possible Causes & Troubleshooting Steps:

  • Insufficient this compound Concentration: this compound's ability to act as a signaling molecule is concentration-dependent.[7][10]

    • Solution: Verify the concentration and purity of your this compound stock. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell type or model system.

  • Cell Culture Conditions: Serum starvation protocols, cell confluence, and passage number can all affect the baseline activity of the mTOR pathway.

    • Solution: Standardize your cell culture protocols. Ensure cells are properly serum-starved to lower baseline mTORC1 activity before this compound stimulation.

  • Timing of Analysis: The phosphorylation of mTORC1 targets like p70S6K1 and 4E-BP1 is often transient.

    • Solution: Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) after this compound stimulation to capture the peak phosphorylation event.

  • Insulin (B600854) and Other Growth Factors: The effect of this compound on mTORC1 can be modulated by growth factors like insulin.[11]

    • Solution: Be aware of the insulin content in your media. Some experiments may require a completely insulin-free environment to isolate the direct effects of this compound.

Problem 2: High variability in this compound quantification in plasma or tissue samples.

Possible Causes & Troubleshooting Steps:

  • Inadequate Sample Preparation: Improper protein precipitation or sample handling can lead to inconsistent results.

    • Solution: Follow a validated sample preparation protocol. For plasma, a common method involves protein precipitation with sulfosalicylic acid, followed by centrifugation.[12]

  • Analytical Method Limitations: The chosen analytical method (e.g., HPLC-UV, LC-MS/MS) may not be sensitive or specific enough for the sample matrix. Derivatization steps, often required for UV or fluorescence detection, can introduce errors.[13]

    • Solution: Select a method appropriate for your needs. LC-MS/MS generally offers higher sensitivity and specificity.[12] Ensure the method is properly validated for linearity, accuracy, and precision.

  • Matrix Effects (LC-MS/MS): Components in the sample matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement.

    • Solution: Use a stable isotope-labeled internal standard (e.g., ¹³C₆-L-Leucine) to correct for matrix effects and variations in sample processing.

Experimental Protocols
Key Experiment: Western Blot for mTORC1 Signaling

This protocol outlines the general steps for assessing the phosphorylation status of key mTORC1 downstream targets.

  • Cell Treatment: Culture cells (e.g., C2C12 myotubes) to desired confluence. Serum starve overnight. Stimulate with this compound (e.g., 5 mM) for a predetermined time course.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto a polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with primary antibodies (e.g., anti-phospho-p70S6K1, anti-total-p70S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1).

    • Incubate with a corresponding secondary antibody.

    • Detect with an appropriate substrate (e.g., ECL).

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.[14]

Data Presentation

Table 1: Performance Characteristics of Common Analytical Methods for this compound Quantification

ParameterHPLC-UV[15]LC-MS/MS[12]
Linearity Range 3.0 - 300.0 µg/mL0.5 - 200 µM
Limit of Detection (LOD) 3.57 µg/mL0.2 µM
Relative Standard Deviation (RSD) for Repeatability < 2%2.7 - 5.8%
Recovery Rate > 90%98.2 - 104.5%

Table 2: Example Data on Muscle Protein Synthesis (MPS) Response to this compound

Study ConditionPopulationMPS Rate (%/h)Reference
Casein (20g) Young Men0.08 ± 0.01[5]
Whey (20g) Young Men0.15 ± 0.02[5]
Casein (20g) + this compound Older Men0.049 ± 0.003[5]
EAA (10g, 1.8g Leucine) Young Adults0.061%·h⁻¹ (180 min avg)[6]
EAA (10g, 3.5g Leucine) Young Adults0.076%·h⁻¹ (180 min avg)[6]

Visualizations

mTORC1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Leucine_ext This compound Leucine_int This compound Leucine_ext->Leucine_int LAT1/CD98 Transporter Rag_GTPases Rag GTPases Leucine_int->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome & Activates p70S6K1 p70S6K1 mTORC1->p70S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis p70S6K1->Protein_Synthesis Promotes eIF4E eIF4E EIF4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Initiates

Caption: this compound activates the mTORC1 signaling pathway to promote protein synthesis.

Experimental_Workflow cluster_study_design Study Design cluster_execution Execution & Data Collection cluster_analysis Analysis cluster_interpretation Interpretation Hypothesis Hypothesis Formulation Subject_Recruitment Subject Recruitment (e.g., Age, Training Status) Hypothesis->Subject_Recruitment Intervention Intervention Design (Dose, Duration, Control) Subject_Recruitment->Intervention Supplementation This compound/ Placebo Administration Intervention->Supplementation Sample_Collection Biological Sample Collection (Blood, Muscle Biopsy) Supplementation->Sample_Collection Functional_Tests Functional Measurements (Strength, Performance) Supplementation->Functional_Tests Quantification This compound Quantification (e.g., LC-MS/MS) Sample_Collection->Quantification Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Sample_Collection->Signaling_Analysis MPS_Measurement Muscle Protein Synthesis (Tracer Infusion) Sample_Collection->MPS_Measurement Data_Analysis Statistical Analysis Functional_Tests->Data_Analysis Quantification->Data_Analysis Signaling_Analysis->Data_Analysis MPS_Measurement->Data_Analysis Confounders Consider Confounders (Diet, Exercise) Data_Analysis->Confounders Conclusion Conclusion & Reporting Confounders->Conclusion

Caption: A general workflow for conducting and interpreting this compound research.

References

Technical Support Center: Enhancing the Translational Relevance of In Vitro L-Leucine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust in vitro L-Leucine studies with enhanced translational relevance.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible results in mTOR signaling assays (Western Blot) 1. Cellular System Variability: Differences in cell line passage number, cell density, or overall health.[1] 2. Suboptimal Serum Starvation: Inadequate serum starvation leading to high basal mTORC1 activity.[1] 3. Compound Integrity and Stability: Degradation of this compound solution due to improper storage.[1] 4. Assay-Specific Variability: Inconsistent antibody performance or reagent quality.[1]1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are healthy and 70-80% confluent before treatment.[1] 2. Optimize Starvation Protocol: Serum-starve cells for 2-4 hours in a serum-free medium before this compound stimulation to reduce baseline signaling.[1] 3. Proper Solution Handling: Prepare fresh this compound solutions for each experiment. If using stock solutions, aliquot and store at -20°C or below to minimize freeze-thaw cycles.[1] 4. Validate Reagents: Use validated antibodies and high-quality reagents. Ensure consistent incubation times and washing steps during the Western Blot protocol.[1]
No significant increase in protein synthesis upon this compound stimulation 1. Inappropriate this compound Concentration: The concentration of this compound may be too low to elicit a significant response. 2. Assay Sensitivity: The chosen protein synthesis assay may not be sensitive enough to detect subtle changes. 3. Cellular State: The catabolic state of the cells may influence their responsiveness to this compound.[2]1. Dose-Response Experiment: Perform a dose-response study to determine the optimal this compound concentration for your specific cell line (e.g., 0.1 mM, 0.5 mM, 2 mM).[3] 2. Utilize a Sensitive Assay: Employ a sensitive method like the SUnSET (Surface Sensing of Translation) technique or radioactive amino acid incorporation assays. 3. Induce a Catabolic State: In some models, a period of amino acid or serum starvation is necessary to observe a robust anabolic response to this compound.[2]
Observed cytotoxicity or cell death at high this compound concentrations 1. This compound Toxicity: High concentrations of this compound can be cytotoxic to certain cell lines.[4] 2. Metabolite Accumulation: Buildup of metabolic byproducts from this compound metabolism over long incubation times.[1] 3. Impurities in this compound: The this compound powder may contain impurities causing off-target effects.[1]1. Determine IC50: Perform a dose-response curve to determine the cytotoxic threshold of this compound for your cell line and use concentrations well below this for your experiments.[1] 2. Optimize Incubation Time: Reduce the incubation time or perform a medium change during longer experiments to prevent metabolite accumulation.[1] 3. Ensure Compound Purity: Use high-purity this compound. If impurities are suspected, verify the purity using methods like HPLC or NMR.[1]
Variability in this compound stability in cell culture media 1. pH and Temperature Effects: The stability of amino acids in solution can be affected by pH and temperature.[1] 2. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.1. Control pH and Temperature: Ensure the pH of the cell culture medium is stable and maintain a consistent temperature during experiments. 2. Aliquot Stock Solutions: Prepare single-use aliquots of this compound stock solutions to avoid repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for in vitro studies?

A1: The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. However, concentrations ranging from 0.5 mM to 5 mM are commonly used in the literature to stimulate protein synthesis and mTORC1 signaling.[2][3] For example, a study on rat skeletal muscles showed that 0.5 mM this compound stimulated protein synthesis.[2]

Q2: How should I prepare and store this compound solutions for cell culture experiments?

A2: this compound is soluble in water and cell culture media.[1] For stock solutions, dissolve this compound in sterile, deionized water or PBS to a high concentration (e.g., 100 mM). It is recommended to sterile-filter the stock solution and store it in single-use aliquots at -20°C or -80°C to maintain stability and prevent contamination.[1] Avoid repeated freeze-thaw cycles.[1]

Q3: Is serum starvation necessary before this compound stimulation?

A3: Yes, serum starvation is a critical step for studying this compound's effects on signaling pathways like mTORC1.[1] Serum contains growth factors that activate these pathways, leading to high basal activity. Starving the cells for 2-4 hours in a serum-free medium reduces this baseline, allowing for a more robust and detectable response to this compound stimulation.[1]

Q4: Can this compound interact with other amino acids in the culture medium, affecting the experimental outcome?

A4: Yes, this compound can interact with other amino acids, particularly L-glutamine. This compound is transported into cells in exchange for intracellular L-glutamine via the SLC7A5/SLC3A2 transporter.[4] Therefore, the concentration of L-glutamine in the medium can influence this compound uptake and subsequent downstream signaling. Some studies suggest that co-ingestion of glutamine and leucine can synergistically promote mTORC1 activation.[5][6]

Q5: What are the key downstream targets to analyze when assessing this compound-induced mTORC1 activation?

A5: To assess mTORC1 activation, it is crucial to measure the phosphorylation status of its key downstream effectors. The most common targets analyzed by Western Blot are:

  • Phospho-p70 S6 Kinase (p70S6K) at Thr389 and Total p70S6K.[1]

  • Phospho-4E-BP1 at Thr37/46 and Total 4E-BP1.[1]

  • Phospho-S6 Ribosomal Protein as a downstream target of p70S6K.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Signaling

This protocol outlines the steps to assess the activation of the mTORC1 pathway in response to this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., C2C12 myotubes, HEK293) in 6-well plates and grow to 70-80% confluency.[1]

    • Serum-starve the cells for 2-4 hours in a serum-free medium.[1]

    • Treat cells with varying concentrations of this compound or a vehicle control for the desired time (e.g., 30-60 minutes).[1][7]

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.[1]

    • Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[7]

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[7]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C.[1]

    • Wash the membrane three times with TBST.[1]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again three times with TBST.[1]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

  • Data Analysis:

    • Quantify band intensities using densitometry software.[1]

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

Protocol 2: In Vitro Protein Synthesis Assay (Puromycin Labeling - SUnSET)

This protocol provides a non-radioactive method to measure global protein synthesis.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as in Protocol 1.

  • Puromycin (B1679871) Labeling:

    • During the last 10-30 minutes of the this compound treatment, add puromycin to the culture medium at a final concentration of 1-10 µM (optimize for your cell line).

  • Protein Extraction and Western Blotting:

    • Proceed with protein extraction and quantification as described in Protocol 1.

    • Perform Western Blotting as in Protocol 1, but use a primary antibody that detects puromycin-incorporated peptides.

  • Data Analysis:

    • Quantify the intensity of the entire lane for each sample to measure the rate of global protein synthesis. Normalize to a loading control.

Mandatory Visualizations

L_Leucine_mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell L-Leucine_ext This compound SLC7A5 SLC7A5/SLC3A2 (Transporter) L-Leucine_ext->SLC7A5 Uptake L-Leucine_int Intracellular This compound SLC7A5->L-Leucine_int Rag_GTPases Rag GTPases L-Leucine_int->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome & Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates (Activates) 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (Inactivates) Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Promotes Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits (when active) Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Seed Cells Grow Grow to 70-80% Confluency Start->Grow Starve Serum Starvation (2-4 hours) Grow->Starve Treat This compound Treatment (Varying Concentrations & Times) Starve->Treat Harvest Harvest Cells Treat->Harvest Lyse Cell Lysis & Protein Extraction Harvest->Lyse Quantify Protein Quantification (BCA) Lyse->Quantify WB Western Blot (mTOR Signaling) Quantify->WB PS_Assay Protein Synthesis Assay (e.g., SUnSET) Quantify->PS_Assay Data_Analysis Data Analysis & Interpretation WB->Data_Analysis PS_Assay->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Optimizing L-Leucine's Anabolic Action in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to account for the impact of other nutrients on L-Leucine's action in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How do carbohydrates influence the anabolic effect of this compound on muscle protein synthesis?

A1: Carbohydrates, particularly glucose, potentiate the this compound-induced stimulation of muscle protein synthesis (MPS). This occurs through two primary mechanisms. Firstly, glucose ingestion stimulates insulin (B600854) secretion. Insulin, in turn, activates the PI3K/Akt signaling pathway, which synergizes with this compound's direct activation of the mTORC1 pathway.[1][2][3] Secondly, the provision of carbohydrates ensures an adequate energy supply for the energetically demanding process of protein synthesis. Co-ingestion of this compound with carbohydrates has been shown to enhance mTOR signaling and MPS to a greater extent than this compound alone, especially following exercise.[4][5][6]

Q2: What is the role of insulin in mediating this compound's effect on mTORC1 signaling?

A2: Insulin is a critical permissive factor for this compound to exert its maximal effect on the mTORC1 signaling pathway. While this compound can independently activate mTORC1, the presence of insulin significantly enhances this signal.[1][7] Insulin, through its receptor, activates the PI3K/Akt pathway, which phosphorylates and inactivates the Tuberous Sclerosis Complex 2 (TSC2). This relieves the inhibition on Rheb, a direct activator of mTORC1. Therefore, this compound and insulin provide two distinct but converging activating signals to the mTORC1 complex, leading to a more robust downstream signaling cascade and subsequent increase in protein synthesis.[8]

Q3: Are other amino acids necessary for this compound to stimulate muscle protein synthesis effectively?

A3: Yes, while this compound is the primary trigger for the activation of mTORC1 and initiation of muscle protein synthesis, a sustained increase in MPS requires the presence of all essential amino acids (EAAs). This compound acts as a signaling molecule, but the other amino acids serve as the actual building blocks for new proteins.[9][10] Studies have shown that this compound supplementation alone can stimulate MPS, but this effect is transient if other EAAs are not available.[11][12] For a prolonged and optimal anabolic response, this compound should be provided as part of a complete EAA or high-quality protein source.[10][13]

Q4: How do other branched-chain amino acids (BCAAs), like isoleucine and valine, affect this compound's action?

A4: this compound is the most potent BCAA in stimulating the mTORC1 pathway.[14] While isoleucine and valine are also essential for protein synthesis, they do not activate mTORC1 to the same extent as this compound. Some evidence suggests that high concentrations of isoleucine and valine might compete with this compound for transport into the cell, potentially attenuating its signaling effect. However, they are still necessary as substrates for the synthesis of new proteins. The optimal ratio of BCAAs to maximize this compound's anabolic effect is an area of ongoing research.

Q5: What is the influence of dietary fats on this compound-mediated muscle protein synthesis?

A5: The direct impact of fatty acids on this compound-stimulated muscle protein synthesis is less well-defined than that of carbohydrates and other amino acids. However, fatty acids can influence insulin sensitivity, which is a key factor in this compound's action. Chronic high-fat diets can lead to insulin resistance, which may blunt the synergistic effect of insulin and this compound on mTORC1 signaling.[2] Conversely, this compound has been shown to play a role in lipid metabolism by promoting fatty acid oxidation through the activation of AMPK and SIRT1 pathways in adipose tissue and skeletal muscle.[15][16][17] This suggests a complex interplay between this compound and fatty acid metabolism that can indirectly influence protein synthesis.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or blunted this compound-induced mTORC1 activation (measured by p-p70S6K/p-4E-BP1). Insufficient Insulin Levels: this compound's effect is significantly enhanced by insulin.Ensure a baseline level of insulin by co-administering glucose with this compound. For in-vitro experiments, include a physiological concentration of insulin in the culture medium.
Lack of Other Essential Amino Acids: this compound is a signaling molecule; other EAAs are required as building blocks.Supplement the experimental medium or diet with a full complement of essential amino acids.
Competition from Other BCAAs: High concentrations of isoleucine and valine may compete with this compound for cellular uptake.Optimize the ratio of BCAAs in your experimental setup. Consider a higher this compound to isoleucine/valine ratio.
Transient or non-sustained increase in muscle protein synthesis after this compound administration. Substrate Limitation: The initial this compound signal is not followed by a sufficient supply of other amino acids for protein synthesis.Provide a complete protein source or a mixture of all essential amino acids along with or shortly after this compound administration.[10]
Variability in experimental results across different studies or conditions. Differences in Nutrient Context: The presence or absence of other nutrients like carbohydrates and fats can significantly alter the outcome.Standardize the nutritional background in your experiments. Clearly report the composition of the diet or cell culture medium used.
Insulin Resistance: In models of obesity or high-fat feeding, insulin signaling may be impaired, reducing the synergistic effect with this compound.Assess insulin sensitivity in your experimental model. Consider using models with normal insulin sensitivity for initial studies on this compound's direct effects.

Quantitative Data Summary

Table 1: Effect of this compound and Other Nutrients on Muscle Protein Synthesis (MPS)

Condition Fold Change in MPS (relative to control) Key Findings References
This compound alone~1.5 - 2.0This compound is a potent, direct stimulator of MPS.[11]
This compound + Glucose~2.5 - 3.5Glucose enhances the anabolic effect of this compound, largely through insulin secretion.[3][3]
This compound + Essential Amino Acids (EAAs)~3.0 - 4.0A full complement of EAAs is required for a sustained and maximal MPS response.[4][6]
This compound + EAAs + Carbohydrates~3.5 - 4.5The combination of this compound, EAAs, and carbohydrates provides both the signal and the building blocks for robust MPS.[5]

Note: The values presented are approximate and can vary depending on the experimental model and conditions.

Experimental Protocols

Protocol 1: Assessing mTORC1 Activity via Western Blotting of p70S6K and 4E-BP1

  • Tissue/Cell Lysate Preparation:

    • Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389) and phospho-4E-BP1 (Thr37/46) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip and re-probe the membrane for total p70S6K, total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) for normalization.

Protocol 2: Measuring Muscle Protein Synthesis using Stable Isotope Tracers

  • Tracer Infusion:

    • Administer a primed, constant infusion of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]phenylalanine.

    • The priming dose is given to rapidly bring the isotopic enrichment of the plasma and intracellular pools to a steady state.

  • Blood and Tissue Sampling:

    • Collect blood samples at regular intervals to monitor plasma isotopic enrichment.

    • Obtain muscle biopsies at the beginning and end of the infusion period to measure the incorporation of the labeled amino acid into muscle protein.

  • Sample Analysis:

    • Determine plasma amino acid enrichment using gas chromatography-mass spectrometry (GC-MS).

    • Precipitate muscle proteins and hydrolyze them into their constituent amino acids.

    • Measure the isotopic enrichment of the labeled amino acid in the hydrolyzed muscle protein by GC-MS.

  • Calculation of Fractional Synthetic Rate (FSR):

    • Calculate the FSR of muscle protein using the formula: FSR (%/h) = (E_p / E_precursor) x (1 / t) x 100 Where:

      • E_p is the change in isotopic enrichment in muscle protein between the two biopsies.

      • E_precursor is the average isotopic enrichment of the precursor pool (plasma or intracellular free amino acid).

      • t is the time in hours between the biopsies.

Visualizations

L_Leucine_Signaling_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Glucose Glucose Glucose->Insulin stimulates secretion Other_AAs Other Amino Acids Protein_Synthesis Muscle Protein Synthesis Other_AAs->Protein_Synthesis provides substrate PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt TSC2 TSC2 Akt->TSC2 inhibits Rheb Rheb TSC2->Rheb inhibits Rheb->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 inhibits p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis relieves inhibition

Caption: this compound and Insulin Signaling Pathways Converge on mTORC1.

Experimental_Workflow_MPS Start Start: Experimental Subject (e.g., cell culture, animal model) Treatment Treatment Groups: 1. Control 2. This compound 3. This compound + Glucose 4. This compound + EAAs Start->Treatment Biopsy1 Muscle Biopsy 1 (Baseline) Treatment->Biopsy1 Tracer Stable Isotope Tracer Infusion Biopsy1->Tracer Biopsy2 Muscle Biopsy 2 (Post-treatment) Tracer->Biopsy2 Analysis Sample Analysis: - Western Blot (mTORC1 signaling) - GC-MS (FSR) Biopsy2->Analysis Data Data Interpretation and Comparison Analysis->Data

Caption: Experimental Workflow for Measuring Muscle Protein Synthesis.

References

Validation & Comparative

L-Leucine vs. HMB: A Comparative Guide to Anabolic Effects for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between L-Leucine and its metabolite, β-hydroxy-β-methylbutyrate (HMB), is critical for developing targeted interventions for muscle growth and preservation. This guide provides a detailed comparison of their anabolic and anti-catabolic effects, supported by experimental data and methodological insights.

Introduction

This compound, an essential branched-chain amino acid (BCAA), is a well-established potent stimulator of muscle protein synthesis (MPS).[1][2][3] Its metabolite, HMB, is also recognized for its role in muscle metabolism, primarily through its anti-catabolic properties by reducing muscle protein breakdown (MPB).[[“]][5][6] While both compounds are key players in muscle anabolism, their mechanisms and efficacy differ, making them suitable for distinct therapeutic and performance-enhancing applications.

Mechanisms of Action: A Tale of Two Pathways

Both this compound and HMB exert their effects on muscle protein turnover, but through partially distinct signaling pathways.

This compound: The primary anabolic mechanism of this compound is the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway.[1][2] This pathway is a central regulator of cell growth and protein synthesis. This compound signals to mTORC1, leading to the phosphorylation of downstream targets like p70S6 kinase 1 (p70S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn initiate the translation of messenger RNA into protein.

HMB: HMB also stimulates MPS, in part by activating the mTOR pathway.[[“]][7] However, studies suggest that HMB's activation of mTORC1 may be independent of the primary leucine-sensing mechanism.[8][9] Furthermore, a key differentiator for HMB is its pronounced effect on inhibiting the ubiquitin-proteasome pathway, the principal route for muscle protein degradation.[[“]][10] This dual action of stimulating protein synthesis and, more significantly, reducing protein breakdown, sets HMB apart from its parent amino acid. HMB may also enhance the integrity of the muscle cell membrane (sarcolemma) and reduce apoptosis.[[“]][7]

Comparative Efficacy: Anabolic vs. Anti-Catabolic Potency

Experimental data highlights the distinct strengths of this compound and HMB. This compound is generally considered a more potent direct stimulator of MPS, while HMB excels as an anti-catabolic agent.

ParameterThis compoundHMBKey FindingsReference
Muscle Protein Synthesis (MPS) ~110% increase~70% increaseThis compound demonstrated a more pronounced, though not statistically significantly different, acute stimulation of MPS compared to an equimolar dose of HMB.[11]
Muscle Protein Breakdown (MPB) Not significantly affected~57% decreaseHMB significantly attenuated muscle protein breakdown in an insulin-independent manner.[11]
mTORC1 Signaling (p70S6K1 phosphorylation) Sustained increase (≤90 min)Transient increase (≤30 min)This compound induced a more prolonged activation of a key downstream target of mTORC1.[11]
Lean Body Mass & Strength (in combination with resistance training) Equivalent gainsEquivalent gainsWhen co-ingested with whey protein, both HMB and this compound resulted in similar improvements in muscle mass and strength over a 12-week resistance training program.[12]

Signaling Pathways and Experimental Workflow

To visualize the intricate mechanisms and experimental approaches discussed, the following diagrams are provided.

cluster_Leucine This compound Pathway cluster_HMB HMB Pathway Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 inhibits GATOR2 GATOR2 Sestrin2->GATOR2 inhibits Rag_GTPases Rag GTPases GATOR2->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates HMB HMB Unknown_Sensor Unknown Sensor HMB->Unknown_Sensor Ubiquitin_Proteasome Ubiquitin-Proteasome System HMB->Ubiquitin_Proteasome inhibits Unknown_Sensor->mTORC1 activates p70S6K1 p70S6K1 mTORC1->p70S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates MPS Muscle Protein Synthesis p70S6K1->MPS _4EBP1->MPS disinhibits MPB Muscle Protein Breakdown Ubiquitin_Proteasome->MPB

Caption: Simplified signaling pathways of this compound and HMB on muscle protein turnover.

Participant_Recruitment Participant Recruitment & Screening Baseline_Measurements Baseline Measurements (Muscle Biopsy, Blood Samples) Participant_Recruitment->Baseline_Measurements Intervention Oral Administration (this compound or HMB) Baseline_Measurements->Intervention Tracer_Infusion Stable Isotope Tracer Infusion (e.g., [1,2-13C2]Leucine) Intervention->Tracer_Infusion Post_Intervention_Sampling Post-Intervention Sampling (Timed Muscle Biopsies, Blood Draws) Tracer_Infusion->Post_Intervention_Sampling Sample_Analysis Sample Analysis (GC-MS/GC-C-IRMS) Post_Intervention_Sampling->Sample_Analysis Data_Calculation Data Calculation (Fractional Synthetic Rate - FSR) Sample_Analysis->Data_Calculation

Caption: General experimental workflow for measuring muscle protein synthesis in humans.

Experimental Protocols

The following provides a generalized methodology for a human clinical trial investigating the acute effects of this compound or HMB on muscle protein metabolism, based on common practices in the field.

Objective: To determine the acute effects of oral this compound or HMB supplementation on muscle protein synthesis (MPS) and muscle protein breakdown (MPB).

Participants: Healthy, young to middle-aged adults with a stable body weight and no contraindications to the study procedures. Participants are typically instructed to refrain from strenuous exercise and consume a standardized diet for a set period before the trial.

Study Design: A randomized, double-blind, crossover or parallel-group design is often employed.

Methodology:

  • Baseline Sampling: After an overnight fast, a baseline muscle biopsy is obtained from the vastus lateralis muscle under local anesthesia. A baseline blood sample is also collected.

  • Tracer Infusion: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine or L-[1,2-¹³C₂]leucine) is initiated to trace its incorporation into muscle protein.[13][14][15]

  • Intervention: Participants ingest a standardized dose of either this compound (e.g., 3.42 grams) or an equimolar dose of HMB (e.g., 3.42 grams of free-acid HMB).[11]

  • Post-Intervention Sampling: A series of timed muscle biopsies and blood samples are collected over several hours following the intervention.

  • Sample Analysis:

    • Muscle Tissue: Muscle samples are processed to determine the enrichment of the stable isotope tracer in the myofibrillar protein pool using gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).

    • Blood Samples: Plasma is analyzed for amino acid concentrations and tracer enrichment.

  • Calculation of MPS: The fractional synthetic rate (FSR) of muscle protein is calculated using the precursor-product model, which measures the rate of incorporation of the labeled amino acid from the precursor pool (blood or muscle intracellular fluid) into the bound protein pool.[15]

  • Calculation of MPB: Muscle protein breakdown can be estimated using the arteriovenous balance method, measuring the net release of an amino acid (e.g., phenylalanine) across the leg, in conjunction with the tracer data.[11]

  • Signaling Protein Analysis: Western blotting can be used on muscle biopsy samples to quantify the phosphorylation status of key signaling proteins in the mTORC1 pathway (e.g., p70S6K1, 4E-BP1).

Conclusion

This compound and HMB both possess significant anabolic properties, but their primary mechanisms of action and, consequently, their optimal applications may differ. This compound is a potent, direct stimulator of muscle protein synthesis, making it a prime candidate for interventions aimed at maximizing acute anabolic responses, such as post-exercise recovery. In contrast, HMB's pronounced anti-catabolic effect, through the inhibition of muscle protein breakdown, positions it as a potentially more effective agent for preserving muscle mass in catabolic states, such as during periods of forced inactivity, aging-related sarcopenia, or in clinical conditions associated with muscle wasting. For drug development and clinical nutrition, a nuanced understanding of these differences is paramount for designing effective interventions to support muscle health. Further research is warranted to explore the synergistic potential of combining this compound and HMB in various clinical and performance settings.

References

Sestrins as a Nexus for L-Leucine Sensing in the mTORC1 Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the role of Sestrins in L-Leucine sensing by the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) with alternative amino acid sensing mechanisms. Supported by experimental data, this document details the molecular interactions and experimental protocols crucial for validating this pivotal cellular pathway.

The mTORC1 signaling pathway is a master regulator of cell growth, proliferation, and metabolism, responding to a variety of environmental cues, including nutrients. Among these, the essential amino acid this compound plays a predominant role in activating mTORC1. Emerging evidence has solidified the role of the Sestrin family of proteins as direct cytosolic sensors of Leucine, initiating a signaling cascade that leads to mTORC1 activation. This guide will delve into the experimental validation of this mechanism, compare it with other amino acid sensing pathways, and provide detailed protocols for key experiments.

The Sestrin-GATOR2 Axis: A Direct Mechanism for Leucine Sensing

Under basal or Leucine-deprived conditions, Sestrin2 forms a complex with GATOR2, an essential positive regulator of mTORC1.[1][[“]] This interaction inhibits GATOR2 activity, which in turn allows the GATOR1 complex to exert its GTPase-activating protein (GAP) function towards the RagA/B GTPases.[1][[“]][3] The resulting GDP-loaded RagA/B is unable to recruit mTORC1 to the lysosomal surface, its site of activation, thus keeping mTORC1 in an inactive state.[4][5]

The presence of Leucine disrupts this inhibitory interaction. Leucine directly binds to a specific pocket in Sestrin2, inducing a conformational change that leads to the dissociation of the Sestrin2-GATOR2 complex.[1][6][7] The liberated GATOR2 is then free to inhibit GATOR1, leading to the accumulation of GTP-bound RagA/B.[[“]][[“]] This active Rag GTPase heterodimer recruits mTORC1 to the lysosome, where it is activated by Rheb.[4][5]

Sestrin_mTORC1_Pathway Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 dissociates GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP Rag_GTP RagA/B-GTP RagC/D-GDP GATOR1->Rag_GTP GAP activity Rag_GDP->Rag_GTP GEF activity mTORC1_inactive mTORC1 (inactive) Rag_GTP->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Rheb Rheb Leucine_Binding_Assay cluster_workflow Experimental Workflow start Purified Sestrin2 (or other protein) immobilized on agarose (B213101) beads step1 Incubate with [3H]Leucine start->step1 step2 Wash to remove unbound Leucine step1->step2 step4 Competition with excess unlabeled Leucine (Control) step1->step4 step3 Quantify bound radioactivity by scintillation counting step2->step3 end Determine specific binding step3->end step4->step3

References

Replicating Key Historical Experiments on L-Leucine and Protein Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key historical and contemporary experiments investigating the role of L-Leucine in stimulating muscle protein synthesis. We delve into the foundational studies that established this compound as a potent anabolic agent and compare its efficacy with alternative compounds. Detailed experimental protocols are provided to facilitate the replication of these pivotal experiments, alongside a visualization of the core signaling pathway involved.

This compound and its Anabolic Effect: A Comparative Overview

This compound, an essential branched-chain amino acid (BCAA), has long been recognized for its primary role in stimulating the synthesis of new proteins, particularly in skeletal muscle.[1][2] This effect is largely mediated through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[3] The "leucine trigger hypothesis" posits that the rapid increase in blood leucine concentration following protein ingestion is a key determinant of the magnitude of the muscle protein synthesis response.

This guide compares the protein synthesis-stimulating effects of this compound with other relevant compounds, drawing data from seminal and recent studies.

Quantitative Comparison of Protein Synthesis Stimulators

The following tables summarize quantitative data from key studies, comparing the effects of this compound and its alternatives on muscle protein synthesis (MPS) and related signaling pathways.

Experiment Model System Treatment Group(s) Control Group Key Quantitative Finding(s) Reference
Buse and Reid (1975)Isolated Rat Hemidiaphragms0.5 mM this compoundNo LeucineThis compound increased the specific activity of muscle proteins by 25% (p<0.01). Isoleucine was inhibitory, and valine had no effect.[4]
Anthony et al. (2000)Food-deprived RatsOral this compound (270 mg)Oral SalineThis compound restored muscle protein synthesis to the level of freely fed rats, a ~54% increase over the saline control.[1][5]
Rieu et al. (2006)Elderly Men (70 ± 1 years)Leucine-supplemented dietControl dietMyofibrillar muscle protein fractional synthesis rate (FSR) was significantly higher in the leucine group (0.083 ± 0.008 %/h) compared to the control group (0.053 ± 0.009 %/h) (P < 0.05).[6]
Church et al. (2020)Healthy AdultsVarious protein/EAA formatsPost-absorptive stateA 100% increase in peripheral Essential Amino Acid (EAA) concentrations was predicted to increase muscle protein FSR by ~34%.[7][8]
Paulussen et al. (2021)Young Men2g Dileucine2g this compoundDileucine ingestion resulted in a 42% greater synthesis of new muscle proteins compared to this compound alone.[9]
Alternative Compound Mechanism of Action Reported Effect on Protein Synthesis Key Quantitative Data Reference
Dileucine Dipeptide of this compoundMore effective at stimulating muscle protein synthesis than this compound.42% greater synthesis of new muscle proteins compared to an equivalent dose of this compound.[9]
β-Hydroxy β-Methylbutyrate (HMB) Metabolite of this compoundStimulates mTORC1 pathway and may reduce muscle protein breakdown.In rats, HMB supplementation induced muscle hypertrophy and increased mTOR protein levels.[10][11][12][13][14]
Essential Amino Acids (EAAs) Building blocks of protein, including this compoundA mixture of EAAs potently stimulates muscle protein synthesis.A low dose (3.6g) of a high-leucine EAA composition increased muscle protein FSR by 0.058%/hour in older adults.[7][9]
Ursolic Acid Natural compound found in apple peelsActivates mTORC1 signaling.In rats, ursolic acid sustained resistance exercise-induced mTORC1 activity for up to 6 hours post-exercise.[15][16][17][18]
Tomatidine (B1681339) Natural compound from tomatoesActivates mTORC1 signaling.In C2C12 myotubes, tomatidine increased protein synthesis and this effect was abolished by the mTORC1 inhibitor rapamycin.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

L_Leucine_mTORC1_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Leucine_ext This compound LAT1 LAT1 Transporter Leucine_ext->LAT1 transport Leucine_int This compound LAT1->Leucine_int Sestrin2 Sestrin2 Leucine_int->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GTPases Rag GTPases (RagA/B-RagC/D) GATOR1->Rag_GTPases inhibits RagA/B Lysosome Lysosome mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome Ragulator Ragulator Ragulator->Rag_GTPases anchors to lysosome Rheb Rheb-GTP Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis disinhibits

Caption: this compound mTORC1 Signaling Pathway.

Experimental_Workflows cluster_Radioactive Radioactive Leucine Incorporation Assay cluster_SUnSET SUnSET Assay A1 1. Culture cells/isolate tissue A2 2. Incubate with [14C] or [3H]-Leucine A1->A2 A3 3. Lyse cells/homogenize tissue A2->A3 A4 4. Precipitate proteins (e.g., with TCA) A3->A4 A5 5. Wash to remove unincorporated label A4->A5 A6 6. Measure radioactivity in protein pellet (Scintillation Counting) A5->A6 B1 1. Culture cells B2 2. Treat with experimental compounds B1->B2 B3 3. Add Puromycin (B1679871) for a short incubation B2->B3 B4 4. Lyse cells B3->B4 B5 5. Western Blot with anti-puromycin antibody B4->B5 B6 6. Quantify puromycin-labeled peptides B5->B6

Caption: Protein Synthesis Assay Workflows.

Detailed Experimental Protocols

Radioactive Leucine Incorporation Assay (Historical Method)

This protocol is a generalized representation based on methodologies from seminal studies for measuring protein synthesis in isolated muscle tissue.[4][19]

Materials:

  • Isolated muscle tissue (e.g., rat hemidiaphragm)

  • Incubation medium (e.g., Krebs-Ringer bicarbonate buffer) with glucose

  • Radiolabeled this compound ([14C] or [3H]-Leucine)

  • Trichloroacetic acid (TCA)

  • Ethanol (B145695)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Tissue Preparation: Isolate muscle tissue and pre-incubate in oxygenated medium at 37°C.

  • Radiolabeling: Transfer the tissue to fresh medium containing a known concentration of radiolabeled this compound. Incubate for a defined period (e.g., 60-120 minutes).

  • Termination and Lysis: Stop the incubation by transferring the tissue to ice-cold saline. Homogenize the tissue in a suitable buffer.

  • Protein Precipitation: Precipitate the proteins from the homogenate by adding cold TCA to a final concentration of 5-10%.

  • Washing: Pellet the precipitated protein by centrifugation. Wash the pellet multiple times with cold TCA and then with ethanol to remove any unincorporated radiolabeled leucine.

  • Quantification: Dissolve the final protein pellet in a suitable solvent (e.g., NaOH). Transfer an aliquot to a scintillation vial with a scintillation cocktail.

  • Measurement: Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of radiolabeled leucine incorporated into newly synthesized proteins.

  • Normalization: Determine the total protein concentration of the sample to normalize the radioactivity and express the results as CPM per milligram of protein.

Surface Sensing of Translation (SUnSET) Assay (Modern Method)

This non-radioactive method measures global protein synthesis by detecting the incorporation of the antibiotic puromycin into nascent polypeptide chains.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • Puromycin dihydrochloride

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Anti-puromycin primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with experimental compounds (e.g., this compound, alternatives, or inhibitors) for the desired duration.

  • Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL. The optimal concentration and incubation time (typically 10-30 minutes) should be determined empirically for each cell type.

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer and incubate on ice to lyse the cells.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with an anti-puromycin primary antibody.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and image the blot.

    • The intensity of the signal in each lane, which appears as a smear of puromycin-labeled peptides, is proportional to the rate of global protein synthesis.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The study of this compound's role in protein synthesis has a rich history, from early experiments using radioactive tracers to modern, non-radioactive techniques. The data consistently demonstrate that this compound is a potent stimulator of muscle protein synthesis, primarily through the activation of the mTORC1 pathway. While alternatives such as Dileucine and other natural compounds show promise, this compound remains a critical benchmark for anabolic research. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers seeking to replicate and build upon these foundational experiments in the field of muscle metabolism and drug discovery.

References

L-Leucine and Insulin: A Comparative Analysis of mTORC1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the distinct mechanisms and quantitative effects of L-Leucine and insulin (B600854) on the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism.

The activation of mTORC1 is a critical cellular event that orchestrates anabolic processes, including protein and lipid synthesis, while inhibiting catabolic processes like autophagy. Two of the most potent physiological activators of mTORC1 are the essential amino acid this compound and the hormone insulin. While both converge on mTORC1, they do so through distinct signaling pathways, resulting in nuanced and context-dependent cellular responses. This guide provides a detailed comparison of their mechanisms, supported by experimental data, to aid researchers in the design and interpretation of studies related to mTORC1 signaling.

Distinct Signaling Pathways to mTORC1

This compound and insulin utilize separate upstream signaling cascades to activate mTORC1, which is primarily located at the lysosomal surface.

This compound Signaling: As a nutrient signal, this compound's effect on mTORC1 is mediated through the Rag GTPases.[1] In the presence of this compound, intracellular sensors, such as Sestrin2, release their inhibition on the GATOR2 complex, which in turn inhibits the GATOR1 complex, a GTPase-activating protein (GAP) for RagA/B.[1] This leads to the loading of RagA/B with GTP, promoting the recruitment of mTORC1 to the lysosome, where it can be activated by Rheb.[2]

Insulin Signaling: Insulin, a growth factor, activates mTORC1 through the canonical PI3K-Akt pathway.[3] Upon binding to its receptor, insulin triggers a phosphorylation cascade that activates Akt.[3] Activated Akt phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a GAP for the small GTPase Rheb.[3] The inhibition of TSC allows Rheb to accumulate in its GTP-bound, active state at the lysosome, where it directly activates the kinase activity of mTORC1.[2][3]

dot

Caption: Signaling pathways of this compound and insulin to mTORC1.

Quantitative Comparison of mTORC1 Activation

The potency of this compound and insulin in activating mTORC1 can be quantified by measuring the phosphorylation of its downstream targets, such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

A study in human skeletal muscle provides a direct comparison of the effects of this compound and insulin infusion on the phosphorylation of p70S6K.[4][5][6] The results demonstrate that while both are potent activators, insulin elicits a stronger response than this compound alone.[4][5] Furthermore, their combined administration results in a synergistic effect, leading to a much greater activation of p70S6K than the sum of their individual effects.[4][5]

Treatment Fold Increase in p70S6K Phosphorylation (vs. Basal)
This compound alone4-fold[4][5]
Insulin alone8-fold[4][5]
This compound + Insulin18-fold[4][5]

Data sourced from a study involving infusions in healthy adults.[4][5][6]

Another study in human myotubes showed that both 5 mM this compound and 100 nM insulin independently increased the phosphorylation of mTOR at Ser2448 by 1.3-fold and 1.6-fold, respectively, after 30 minutes of treatment.[7] The phosphorylation of p70S6K was increased by 2.0-fold with either this compound or insulin alone, and co-treatment resulted in a 2.9-fold increase.[7]

Experimental Protocols

The most common method to quantify mTORC1 activation is through Western blotting to detect the phosphorylation status of its downstream effectors.

Experimental Workflow: Western Blotting for mTORC1 Activity

dot

Experimental_Workflow cluster_workflow Western Blotting Workflow A Cell/Tissue Culture & Treatment (this compound, Insulin) B Protein Extraction (Lysis) A->B C Protein Quantification (BCA/Bradford Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-p70S6K) F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis (Densitometry) I->J

Caption: A typical experimental workflow for Western blotting.

Detailed Protocol: Western Blotting for Phosphorylated p70S6K
  • Cell Culture and Treatment:

    • Culture cells (e.g., C2C12 myotubes, HEK293T cells) to 70-80% confluency.

    • Starve cells of serum and/or amino acids for a defined period (e.g., 2-4 hours) to reduce basal mTORC1 activity.

    • Treat cells with this compound (e.g., 5 mM), insulin (e.g., 100 nM), or a combination for a specified time (e.g., 30 minutes). Include a vehicle-treated control group.

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p70S6K (e.g., anti-p-p70S6K Thr389) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • To normalize the data, strip the membrane and re-probe with an antibody for total p70S6K and a loading control (e.g., GAPDH or β-actin). The level of phosphorylated protein is typically expressed as a ratio to the total protein.

Conclusion

This compound and insulin are both crucial activators of mTORC1, yet they operate through distinct upstream signaling pathways. Insulin signaling via the PI3K-Akt-TSC-Rheb axis appears to be a more potent solitary activator of mTORC1 compared to this compound's action through the Rag GTPase pathway. However, their combined effect is synergistic, highlighting a cooperative mechanism for maximal mTORC1 activation. For researchers investigating mTORC1 signaling, understanding these distinct mechanisms and their quantitative differences is paramount for designing experiments that can accurately dissect the complex regulation of this central metabolic hub. The provided protocols and pathway diagrams serve as a foundational resource for such investigations.

References

L-Leucine Supplementation in the Aged Population: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of L-Leucine supplementation for sarcopenia, focusing on its effects on muscle protein synthesis, mass, and function in older adults. This guide compares this compound as a standalone supplement versus its combination with other nutrients and exercise, providing experimental data and methodological insights for researchers and drug development professionals.

Sarcopenia, the age-related progressive loss of muscle mass and function, presents a significant challenge to healthy aging.[1][2] Among the various nutritional interventions explored, the branched-chain amino acid this compound has garnered considerable attention for its potential to mitigate sarcopenic muscle wasting. This compound is known to play a critical role in stimulating muscle protein synthesis (MPS), primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][[“]][5][6][7] This guide provides a comprehensive comparison of the efficacy of this compound supplementation in aged populations, supported by data from multiple meta-analyses of randomized controlled trials (RCTs).

Comparative Efficacy of this compound Supplementation

The effectiveness of this compound supplementation in older adults appears to be nuanced, with outcomes often depending on whether it is administered alone or in combination with other nutritional supplements, particularly vitamin D.

This compound Supplementation as a Monotherapy

Recent meta-analyses suggest that this compound supplementation alone may not be sufficient to significantly improve muscle mass and strength in the elderly. A 2022 meta-analysis of 17 RCTs involving 1,418 subjects found no significant effect of isolated this compound supplementation on total lean mass, handgrip strength, or leg press performance.[1][8][9]

This compound Supplementation in Combination with Vitamin D

In contrast, the same meta-analysis revealed that when this compound is combined with vitamin D, there are significant improvements in muscle strength and physical performance.[1][8][9] Specifically, the combination therapy showed a significant positive effect on both handgrip strength and gait speed.[1][8][9] This suggests a synergistic effect between this compound and vitamin D in combating sarcopenia. Another meta-analysis also supports the finding that leucine combined with vitamin D may be more beneficial than either nutrient alone.[10]

Quantitative Data Summary

The following tables summarize the quantitative findings from meta-analyses, comparing the effects of isolated this compound supplementation with combined this compound and vitamin D supplementation on key sarcopenia-related measures.

Table 1: Effect of Isolated this compound Supplementation on Sarcopenia-Related Measures

Outcome MeasureWeighted Mean Difference (WMD)95% Confidence Interval (CI)p-valueConclusion
Total Lean Mass0.03 kg-0.51 to 0.570.917No significant effect
Handgrip Strength1.23 kg-0.58 to 3.030.183No significant effect
Leg Press-1.35 kg-7.46 to 4.770.666No significant effect

Data from a meta-analysis of 17 RCTs.[1][8][9]

Table 2: Effect of Combined this compound and Vitamin D Supplementation on Sarcopenia-Related Measures

Outcome MeasureWeighted Mean Difference (WMD)95% Confidence Interval (CI)p-valueConclusion
Handgrip Strength2.17 kg0.24 to 4.100.027Significant improvement
Gait Speed0.03 m/s0.01 to 0.050.008Significant improvement

Data from a meta-analysis of 17 RCTs.[1][8][9]

The Role of this compound in Muscle Protein Synthesis

While this compound supplementation alone may not consistently translate to gains in muscle mass and strength, its impact on muscle protein synthesis (MPS) is more clearly established. A meta-analysis focusing on this specific outcome found that this compound supplementation significantly increased the muscle protein fractional synthetic rate in elderly individuals.[11][12] This suggests that while this compound effectively stimulates the anabolic machinery, other factors, such as adequate availability of other essential amino acids and overall protein intake, may be necessary for this to result in a net gain of muscle mass.[1][2]

Signaling Pathway and Experimental Workflow

The anabolic effects of this compound are primarily mediated through the activation of the mTOR signaling pathway, a key regulator of cell growth and protein synthesis.

mTOR_Signaling_Pathway cluster_input Anabolic Stimuli cluster_pathway mTORC1 Signaling Cascade cluster_output Cellular Response This compound This compound mTORC1 mTORC1 This compound->mTORC1 Insulin/IGF-1 Insulin/IGF-1 Insulin/IGF-1->mTORC1 S6K1 S6K1 mTORC1->S6K1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E Inhibits eIF4E->Protein Synthesis

Caption: The mTOR signaling pathway activated by this compound.

A typical randomized controlled trial investigating the effects of this compound supplementation in an elderly population follows a structured workflow.

Experimental_Workflow cluster_recruitment Participant Recruitment cluster_intervention Intervention Phase cluster_assessment Outcome Assessment Screening Screening of Elderly Participants Inclusion Inclusion Criteria Met (e.g., Age, Sarcopenia Diagnosis) Screening->Inclusion Exclusion Exclusion Criteria Met (e.g., Certain Diseases, Medications) Screening->Exclusion Randomization Randomization Inclusion->Randomization Leucine_Group This compound Supplementation Group Randomization->Leucine_Group Placebo_Group Placebo Group Randomization->Placebo_Group FollowUp Follow-up Measurements Leucine_Group->FollowUp Placebo_Group->FollowUp Baseline Baseline Measurements Baseline->Randomization Data_Analysis Data Analysis FollowUp->Data_Analysis

Caption: A generalized experimental workflow for an RCT.

Experimental Protocols

The methodologies employed in the RCTs included in the meta-analyses share common features, although specific details may vary.

  • Participants: The studies typically enroll older adults, often with a diagnosis of sarcopenia based on established criteria (e.g., low muscle mass, low muscle strength, and/or low physical performance).

  • Intervention: The intervention group receives this compound supplementation, with dosages varying across studies. The control group receives a placebo. In studies examining combination therapies, other nutrients like vitamin D are co-administered.

  • Duration: The duration of the supplementation period in the analyzed RCTs varies, but long-term studies are needed to ascertain the sustained effects on muscle mass.[5]

  • Outcome Measures: Primary outcomes often include changes in muscle mass (assessed by methods like DXA), muscle strength (e.g., handgrip strength, leg press), and physical performance (e.g., gait speed, short physical performance battery). Muscle protein synthesis rates are also measured in some studies, typically using stable isotope tracer techniques.

Conclusion

The current body of evidence indicates that while this compound supplementation effectively stimulates muscle protein synthesis in older adults, its efficacy as a standalone intervention for increasing muscle mass and strength is limited. However, when combined with other key nutrients, particularly vitamin D, this compound supplementation demonstrates significant potential in improving muscle strength and physical function in the elderly. For researchers and professionals in drug development, these findings underscore the importance of considering combination therapies and multi-faceted interventions, potentially including exercise, to effectively combat sarcopenia. Future research should continue to explore optimal dosages, the long-term effects of supplementation, and the synergistic effects of this compound with other nutritional and lifestyle interventions.

References

How does the effect of L-Leucine on protein synthesis compare between healthy and pathological states?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 19, 2025 – A comprehensive new guide released today offers researchers, scientists, and drug development professionals an in-depth comparison of L-Leucine's effect on protein synthesis in healthy versus pathological states. The guide synthesizes experimental data to illuminate the nuanced role of this essential amino acid in metabolic health and various disease contexts, including sarcopenia, cancer cachexia, liver disease, type 2 diabetes, and chronic kidney disease.

This compound, a branched-chain amino acid (BCAA), is a well-established potent stimulator of muscle protein synthesis (MPS), primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. While its anabolic effects are beneficial in healthy individuals for muscle growth and maintenance, its efficacy is altered in pathological conditions characterized by "anabolic resistance." This guide provides a detailed examination of these differences, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Quantitative Comparison of this compound's Effect on Muscle Protein Synthesis

The anabolic response to this compound varies significantly across different populations. The following tables summarize the fractional synthesis rate (FSR) of muscle protein in response to this compound supplementation in healthy individuals and those with pathological conditions.

Table 1: Effect of this compound Supplementation on Muscle Protein Fractional Synthesis Rate (FSR) in Healthy vs. Sarcopenic Elderly Adults

PopulationConditionFSR (%/h) without LeucineFSR (%/h) with LeucineFold ChangeReference
Healthy Young MenPost-exerciseSuboptimal Protein DoseSuboptimal Protein + High LeucineSimilar to High Protein Dose[1]
Elderly MenFed State0.053 ± 0.0090.083 ± 0.008~1.57[2]
Older AdultsPost-absorptive0.063 ± 0.0040.074 ± 0.007 (after 2 weeks)~1.17[3]
Older AdultsPost-prandial0.075 ± 0.0060.10 ± 0.007 (after 2 weeks)~1.33[3]

Table 2: Effect of this compound/BCAA Supplementation on Muscle Protein FSR in Pathological States

Pathological StatePatient PopulationFSR (%/h) - Control/BaselineFSR (%/h) - With Leucine/BCAAKey FindingsReference
Alcoholic CirrhosisCirrhotic Patients9.05 ± 0.68Not significantly different from controls after supplementationA single dose of leucine-enriched BCAAs activated mTOR signaling and reversed increased autophagy, but did not significantly change FSR compared to healthy controls who also received the supplement.
Cancer Cachexia (preclinical)Tumor-bearing RatsLower than healthyIncreased with leucine-rich dietLeucine-rich diet improved muscle strength and decreased markers of protein degradation.
Type 2 Diabetes (preclinical)Diabetic RatsReduced mTOR-p70S6K activityElevated mTOR-p70S6K activityLeucine supplementation, especially combined with resistance training, has the potential to attenuate muscle loss.
Chronic Kidney DiseaseHemodialysis PatientsNot directly measuredNot directly measuredLeucine-enriched amino acid supplementation with exercise improved muscle mass and function, suggesting a positive effect on protein balance.

Signaling Pathways: The Central Role of mTORC1

This compound's primary mechanism for stimulating protein synthesis is through the activation of the mTORC1 pathway. In a healthy state, this compound effectively initiates a signaling cascade that leads to the phosphorylation of key downstream targets, ultimately resulting in increased mRNA translation and protein synthesis.

cluster_healthy Healthy State: Effective mTORC1 Signaling Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP activates GAP activity towards RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GEF activity mTORC1_inactive Inactive mTORC1 Rag_GTP->mTORC1_inactive recruits to lysosome mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active activated by Rheb-GTP p70S6K p70S6K mTORC1_active->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1_active->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes fourEBP1->Protein_Synthesis disinhibits

Figure 1: this compound activates mTORC1 signaling in a healthy state.

In pathological states, a phenomenon known as "anabolic resistance" can occur. This is characterized by a blunted response to anabolic stimuli like this compound. Factors such as inflammation, insulin (B600854) resistance, and elevated levels of catabolic hormones can impair the mTORC1 signaling pathway, leading to a diminished protein synthetic response.

cluster_pathological Pathological State: Anabolic Resistance Leucine This compound mTORC1_pathway mTORC1 Signaling Leucine->mTORC1_pathway stimulates Protein_Synthesis Protein Synthesis mTORC1_pathway->Protein_Synthesis promotes Inflammation Inflammation (e.g., TNF-α) Inflammation->mTORC1_pathway inhibits Insulin_Resistance Insulin Resistance Insulin_Resistance->mTORC1_pathway impairs Catabolic_Factors Catabolic Factors Catabolic_Factors->mTORC1_pathway suppresses

Figure 2: Factors contributing to anabolic resistance in pathological states.

Experimental Protocols for Measuring Muscle Protein Synthesis

The quantitative data presented in this guide are primarily derived from studies employing stable isotope tracer techniques to measure the fractional synthesis rate (FSR) of muscle protein. The following is a generalized workflow for a common method, the primed constant infusion of a labeled amino acid.

cluster_workflow Experimental Workflow: Muscle Protein Synthesis Measurement start Subject Preparation (Fasting, Catheter Placement) priming Priming Bolus of Labeled Amino Acid start->priming biopsy1 Baseline Muscle Biopsy & Blood Sample start->biopsy1 infusion Constant Infusion of Labeled Amino Acid priming->infusion intervention Intervention (e.g., Leucine Supplementation) infusion->intervention biopsy1->intervention biopsy2 Post-Intervention Muscle Biopsy & Blood Samples intervention->biopsy2 analysis Sample Processing & Mass Spectrometry Analysis biopsy2->analysis calculation FSR Calculation analysis->calculation

Figure 3: Generalized workflow for measuring muscle protein synthesis.
Detailed Methodology: Primed Constant Infusion with L-[ring-¹³C₆]phenylalanine

This method is a widely used approach to determine the rate of muscle protein synthesis in vivo.

  • Subject Preparation: Participants typically fast overnight to reach a post-absorptive state. Catheters are inserted for tracer infusion and for obtaining "arterialized" venous blood samples.

  • Baseline Sampling: A baseline blood sample is collected, and a muscle biopsy is taken from a muscle such as the vastus lateralis.

  • Tracer Administration: A priming dose of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]phenylalanine, is administered intravenously to rapidly enrich the body's free amino acid pool. This is immediately followed by a continuous infusion of the tracer at a known rate for several hours.

  • Intervention: During the infusion, the intervention (e.g., ingestion of this compound or a placebo) is administered.

  • Serial Sampling: Blood samples are collected at regular intervals throughout the infusion to monitor the isotopic enrichment of the precursor pool (plasma amino acids). A second muscle biopsy is taken at the end of the infusion period.

  • Sample Analysis: Muscle tissue is processed to separate intracellular free amino acids and muscle proteins. The proteins are hydrolyzed into their constituent amino acids. The isotopic enrichment of the labeled amino acid in both the precursor pool (plasma or intracellular fluid) and the protein-bound pool is determined using mass spectrometry.

  • Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the formula: FSR (%/h) = (E_protein / E_precursor) * (1/t) * 100 Where E_protein is the change in isotopic enrichment in the protein-bound amino acid pool between the two biopsies, E_precursor is the average isotopic enrichment of the precursor amino acid pool over the infusion period, and t is the time between biopsies.

Conclusion

The evidence compiled in this guide underscores the potent ability of this compound to stimulate muscle protein synthesis in healthy individuals. However, in pathological states characterized by anabolic resistance, the efficacy of this compound may be attenuated. Higher doses or co-ingestion with other nutrients or exercise may be necessary to overcome this resistance. This comparative analysis provides a valuable resource for the scientific community, aiding in the design of future research and the development of targeted nutritional and therapeutic strategies to combat muscle wasting in various diseases.

Contact:

References

L-Leucine Supplementation and Lean Body Mass: A Meta-Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

L-leucine, an essential branched-chain amino acid, plays a critical role as both a substrate for and a signaling molecule in muscle protein synthesis (MPS).[1] Its potential to enhance lean body mass (LBM) has been a subject of extensive research, particularly in populations susceptible to muscle loss, such as the elderly, and among individuals engaging in resistance training. This guide provides a comparative meta-analysis of key studies, detailing experimental protocols and the underlying molecular pathways to offer an objective overview for researchers and drug development professionals.

Comparative Efficacy of this compound on Lean Body Mass

The effect of this compound supplementation on LBM is nuanced, with outcomes often depending on the study population, intervention duration, and conjunction with other stimuli like resistance exercise. While leucine robustly stimulates MPS, its translation into measurable gains in LBM over the long term shows variable results across studies.[2][3]

A meta-analysis focusing on older adults found that while leucine supplementation significantly increases the muscle protein fractional synthetic rate, it does not consistently lead to significant increases in total lean body mass or leg lean mass.[2][4] Another systematic review and meta-analysis of 17 randomized controlled trials (RCTs) reported that isolated this compound supplementation had no significant effect on total lean mass in older adults.[3][5] However, some studies suggest that when combined with other nutrients like vitamin D or as part of a broader protein supplementation strategy, benefits in muscle mass and function can be observed.[3][6]

In younger, active adults, the evidence for leucine supplementation enhancing LBM is also inconclusive.[1] A systematic review of 14 RCTs found that in healthy, trained young adults, leucine did not offer significant advantages in muscle growth over placebo.[1] The efficacy of leucine appears to be more pronounced in situations of anabolic resistance, such as in elderly populations, or when dietary protein intake is insufficient.[[“]]

Below is a summary of findings from key meta-analyses and representative studies.

Study/Meta-Analysis (Year)Participant PopulationLeucine Dosage & DurationKey Findings on Lean Body Mass (LBM)
Xu et al. (2015) [2][4]Elderly AdultsVaried (across 9 studies)Significantly increased muscle protein synthesis rate (P<0.001). No significant difference in LBM change compared to placebo (P=0.318).
Cheng et al. (2022) [3][5]Older AdultsVaried (across 17 RCTs)Isolated leucine supplementation showed no effect on total lean mass (Weighted Mean Difference = 0.03 kg, P=0.917).
Morton et al. (2018) [6]Healthy Adults (in RET)As part of total protein intakeProtein supplementation (containing leucine) significantly increased fat-free mass (0.30 kg) compared to placebo. Gains plateaued at ~1.6 g/kg/day total protein intake.
Kim, H. et al. (2012) [2]Sarcopenic Elderly Women2.5g Amino Acid mix (with Leucine) + Exercise for 12 weeksIntervention group showed a significant increase in LBM normalized by height and body weight compared to the control group.
Verhoeven et al. (2009) [2]Healthy Elderly Men7.5g Leucine/day for 12 weeksLong-term leucine supplementation did not increase muscle mass or strength compared to placebo.

Experimental Protocols and Methodologies

The methodologies employed in studying the effects of this compound are critical to interpreting the results. Most rigorous investigations are designed as double-blind, randomized controlled trials (RCTs).

Participant Selection:

  • Inclusion Criteria: Studies often target specific populations such as healthy elderly individuals (e.g., >65 years), sarcopenic patients, or young adults engaged in structured resistance exercise training (RET).[1][2][3]

  • Exclusion Criteria: Common exclusions include acute or chronic diseases affecting protein metabolism, mobility limitations, and use of medications known to influence muscle mass (e.g., corticosteroids).

Intervention:

  • Supplementation: Participants are randomized to receive either this compound or a placebo (commonly maltodextrin (B1146171) or another non-caloric powder). Dosages vary widely, from 2.5g to over 10g per day, administered in single or multiple doses, often post-exercise or with meals to maximize the anabolic response.[2][8]

  • Dietary Control: Subjects are typically instructed to maintain their habitual dietary and physical activity patterns. Dietary intake is monitored via food logs to ensure that changes are not due to confounding variations in protein or energy intake.

Outcome Assessment:

  • Body Composition: The primary outcome, lean body mass, is most accurately measured using Dual-energy X-ray Absorptiometry (DXA), considered the gold standard. Other methods include bioelectrical impedance analysis (BIA) and hydrostatic weighing.

  • Muscle Protein Synthesis (MPS): MPS rates are quantified using stable isotope tracer techniques. This involves the infusion of a labeled amino acid (e.g., ¹³C-leucine) and subsequent analysis of muscle biopsy samples to measure the rate of tracer incorporation into muscle proteins.[2]

Signaling Pathways and Experimental Workflow

Molecular Mechanism: The mTORC1 Signaling Pathway this compound directly activates the mammalian Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[9][10] This activation is a key mechanism behind leucine's anabolic effect on muscle.[11] Upon entering the muscle cell, leucine stimulates mTORC1, which then phosphorylates its downstream targets: p70 ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9] This cascade enhances the translational efficiency of mRNAs, leading to increased synthesis of muscle proteins.[9][10]

mTOR_Pathway cluster_input Inputs cluster_signaling Signaling Cascade cluster_output Outcome Leucine This compound mTORC1 mTORC1 Activation Leucine->mTORC1 stimulates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates MPS Muscle Protein Synthesis S6K1->MPS promotes EBP1->MPS promotes

This compound's activation of the mTORC1 signaling pathway.

Typical Experimental Workflow The workflow for a typical RCT investigating this compound supplementation follows a structured, multi-stage process from recruitment to data analysis to ensure robust and unbiased results.

Experimental_Workflow A Participant Recruitment & Screening B Baseline Measurements (DEXA for LBM, Strength Tests, Muscle Biopsy) A->B C Randomization B->C D1 Intervention Group (this compound Supplementation) C->D1 Group A D2 Control Group (Placebo) C->D2 Group B E Intervention Period (e.g., 12 weeks) + Monitoring (Diet, Activity) D1->E D2->E F Follow-up Measurements (Repeat Baseline Tests) E->F G Data Analysis (Statistical Comparison between Groups) F->G

Standard workflow for a randomized controlled trial on this compound.

References

L-Leucine for Sarcopenia: A Comparative Guide to a Promising Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Sarcopenia, the age-related decline in muscle mass, strength, and function, presents a significant challenge to healthy aging.[1] Among the nutritional interventions being explored, the branched-chain amino acid L-Leucine has garnered considerable attention for its potential to stimulate muscle protein synthesis.[2][3] This guide provides a comprehensive comparison of this compound as a therapeutic agent for sarcopenia, evaluating its efficacy both as a standalone treatment and in combination with other interventions. We will delve into the underlying molecular mechanisms, present quantitative data from clinical trials, and outline typical experimental protocols for its validation.

Mechanism of Action: The mTOR Signaling Pathway

This compound's primary anabolic effect on muscle is attributed to its role as a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4][5] mTOR, specifically mTOR Complex 1 (mTORC1), is a central regulator of cell growth and protein synthesis.[2] By activating this pathway, this compound initiates a cascade of events that ultimately leads to increased translation of messenger RNA (mRNA) into muscle proteins.[3][4]

mTOR_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates & inhibits Translation mRNA Translation Initiation S6K1->Translation eIF4E->Translation inhibition removed MPS Muscle Protein Synthesis Translation->MPS

Caption: this compound activation of the mTORC1 signaling pathway.

Comparative Efficacy of this compound Supplementation

The therapeutic benefit of this compound for sarcopenia appears to be significantly influenced by whether it is administered alone or in combination with other nutrients.

This compound as a Monotherapy

Evidence for the effectiveness of this compound as a standalone treatment for sarcopenia is inconsistent.[6] While some randomized controlled trials (RCTs) have indicated that this compound can enhance functional performance and lean tissue mass[6][7], several systematic reviews and meta-analyses have concluded that isolated this compound supplementation does not lead to significant improvements in muscle mass, handgrip strength, or leg press strength in older adults.[6] Some research suggests that if the overall protein intake of an individual is already sufficient, additional this compound may not provide extra benefits.[6][7]

This compound in Combination Therapies

In contrast, there is more robust evidence supporting the use of this compound when combined with other nutritional supplements, particularly vitamin D.[6][7] This combination has been shown to yield significant improvements in muscle strength and physical performance, such as handgrip strength and gait speed.[6][7] Leucine-enriched protein supplements have also demonstrated effectiveness in improving muscle strength in sarcopenic older adults, positioning them as a viable nutritional treatment option.[8][9] The synergy between this compound and other nutrients or exercise appears to be crucial for a more pronounced therapeutic effect.[8]

Comparison cluster_0 This compound Monotherapy cluster_1 Combination Therapy Mono This compound Alone Result_Mono Inconsistent/ No Significant Effect on Muscle Mass/Strength Mono->Result_Mono Combo This compound + Vitamin D / Other Nutrients Result_Combo Significant Improvement in Muscle Strength & Performance Combo->Result_Combo Experimental_Workflow Start Screening & Recruitment (Age ≥65, Sarcopenia Diagnosis) Baseline Baseline Assessment (Muscle Mass, Strength, Performance) Start->Baseline Randomize Randomization Baseline->Randomize Group_L Intervention Group (this compound) Randomize->Group_L Group_P Control Group (Placebo) Randomize->Group_P Intervention 12-24 Week Intervention Period Group_L->Intervention Group_P->Intervention Followup Follow-up Assessments (Repeat Baseline Measures) Intervention->Followup Analysis Data Analysis (Compare changes between groups) Followup->Analysis

References

L-Leucine's Cellular Impact: A Comparative Analysis Across Muscle, Liver, and Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of L-Leucine on different cell types is critical. This essential amino acid, a key activator of the mTOR signaling pathway, exhibits a striking diversity of effects, promoting anabolic processes in muscle, modulating metabolic pathways in the liver, and displaying a dichotomous role in cancer progression. This guide provides a comparative analysis of this compound's impact on muscle, liver, and various cancer cell lines, supported by experimental data and detailed protocols.

This compound is well-established as a potent stimulator of protein synthesis in muscle cells, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] In contrast, its role in cancer is more complex, with studies demonstrating both pro-tumorigenic and anti-tumor effects depending on the cancer type and context.[1][3] For instance, while this compound deprivation can inhibit proliferation and induce apoptosis in breast cancer cells,[4] this compound supplementation has been shown to have cytotoxic effects on hepatocellular carcinoma cells.[1] In liver cells, this compound plays a significant role in regulating glucose and lipid metabolism.

Comparative Analysis of this compound's Effects

The functional outcomes of this compound treatment vary significantly across different cell lines. In muscle cells, the primary response is anabolic, leading to increased protein synthesis and cell growth. In contrast, the response in cancer cells is highly variable and context-dependent, ranging from proliferation to apoptosis. Liver cells exhibit a metabolic shift in response to this compound.

Cell Proliferation and Viability

The effect of this compound on cell proliferation is a key differentiator between cell types. While it generally promotes the growth of muscle cells, its impact on cancer cells can be either stimulatory or inhibitory.

Cell LineCell TypeEffect of this compound on ProliferationNotable Findings
C2C12 Mouse Myoblast (Muscle)Promotes Proliferation This compound stimulates the proliferation of C2C12 myoblasts in a dose-dependent manner.[5][6]
HepG2 Human Hepatocellular Carcinoma (Liver)Modulates Metabolism, Can Inhibit Proliferation This compound supplementation has been shown to exert a dose-dependent cytotoxic effect and induce apoptosis in hepatocellular carcinoma (HCC) cell lines.[1]
MCF-7 Human Breast Adenocarcinoma (Cancer)Deprivation Inhibits Proliferation Leucine deprivation inhibits cell proliferation and induces apoptosis in MCF-7 breast cancer cells.[4]
HeLa Human Cervical Adenocarcinoma (Cancer)Variable The effect of this compound on HeLa cell proliferation is less clear and appears to be context-dependent.
Apoptosis

The induction of apoptosis is a critical factor in cancer therapy. This compound and its deprivation can trigger apoptosis in a cell-type-specific manner, particularly in cancer cells.

Cell LineCell TypeEffect of this compound on ApoptosisNotable Findings
C2C12 Mouse Myoblast (Muscle)Generally Anti-Apoptotic By promoting protein synthesis and cell growth, this compound indirectly supports cell survival.
HepG2 Human Hepatocellular Carcinoma (Liver)Induces Apoptosis This compound supplementation can induce apoptosis in hepatocellular carcinoma cell lines.[1]
MCF-7 Human Breast Adenocarcinoma (Cancer)Deprivation Induces Apoptosis Leucine deprivation is a potent inducer of apoptosis in MCF-7 cells.[4]
Metabolic Alterations

This compound significantly influences cellular metabolism, particularly glucose uptake and lactate (B86563) production. These effects are crucial in both normal physiological processes and in the context of cancer metabolism, often referred to as the Warburg effect.

Cell LineCell TypeEffect on Glucose UptakeEffect on Lactate Production
C2C12 Mouse Myoblast (Muscle)Increases Glucose Uptake This compound has been shown to stimulate glucose uptake in muscle cells.[3][7]
HepG2 Human Hepatocellular Carcinoma (Liver)Increases Glucose Uptake This compound supplementation promotes hepatic glucose uptake.
HeLa Human Cervical Adenocarcinoma (Cancer)Variable This compound can increase glucose availability to tumor cells.[1][8]

Signaling Pathways

The diverse effects of this compound are primarily mediated through the mTOR signaling pathway. However, the activation and downstream consequences of this pathway can differ between cell types.

This compound Signaling in Muscle Cells (C2C12)

In muscle cells, this compound robustly activates mTORC1, leading to protein synthesis and cell growth.

G This compound Signaling in Muscle Cells Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis (Anabolism) S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: this compound activates mTORC1 in muscle cells, promoting protein synthesis.

This compound Signaling in Cancer Cells

The role of mTORC1 signaling in cancer cells in response to this compound is multifaceted, potentially leading to either proliferation or apoptosis depending on the cellular context.

G This compound Signaling in Cancer Cells cluster_outcomes Dichotomous Outcomes Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 Activates Apoptosis Apoptosis Leucine->Apoptosis Can induce in some contexts Proliferation Cell Proliferation mTORC1->Proliferation Metabolism Altered Metabolism (e.g., Warburg Effect) mTORC1->Metabolism PI3K_AKT PI3K/AKT Pathway PI3K_AKT->mTORC1 Can activate

Caption: this compound's impact on cancer cells via mTORC1 can lead to opposing outcomes.

Experimental Workflow

A general workflow for investigating the comparative effects of this compound on different cell lines is outlined below.

G General Experimental Workflow cluster_culture Cell Culture cluster_assays Downstream Assays C2C12 C2C12 Treatment This compound Treatment (Dose-Response & Time-Course) C2C12->Treatment HepG2 HepG2 HepG2->Treatment Cancer_Cells Cancer Cells (e.g., HeLa, MCF-7) Cancer_Cells->Treatment Proliferation_Assay Proliferation Assay (MTT) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Metabolic_Assay Metabolic Assays (Glucose Uptake, Lactate Production) Treatment->Metabolic_Assay Western_Blot Western Blot (mTOR Pathway) Treatment->Western_Blot Data_Analysis Data Analysis & Comparative Interpretation Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A workflow for the comparative analysis of this compound's effects on cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing cell viability and proliferation in response to this compound treatment.

  • Cell Seeding: Seed cells (C2C12, HepG2, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis in cells treated with this compound or subjected to this compound deprivation.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or in this compound-free medium for the appropriate duration.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.

Western Blot Analysis for mTOR Pathway Activation

This protocol is for quantifying the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Protein Extraction: Following this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

References

Safety Operating Guide

Navigating the Safe Disposal of L-Leucine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, adherence to proper chemical handling and disposal protocols is paramount for ensuring a safe and compliant laboratory environment. While L-Leucine is generally not classified as a hazardous substance, it is essential to manage its disposal with care to prevent environmental contamination and uphold rigorous safety standards.[1][2][3][4] This guide provides a procedural, step-by-step framework for the proper disposal of this compound and associated materials.

Key Safety and Chemical Information

All laboratory personnel should be familiar with the basic properties of this compound before handling. The following table summarizes essential information.

ParameterInformationSource
Chemical Name This compound[2]
Synonyms (S)-2-Amino-4-methylpentanoic acid[2]
CAS Number 61-90-5[2]
Appearance White crystalline powder[2][5]
GHS Classification Not considered a hazardous substance or mixture[2][3][4]
Primary Disposal Route Licensed chemical disposal company[6]
Prohibited Disposal Do not discharge into sewer systems or drains[1][5][7]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. Although not classified as hazardous, it should be treated as a chemical waste.[1]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "this compound."

  • Segregate solid this compound waste from other laboratory waste streams, such as biological, radioactive, or sharp waste.[1]

  • Do not mix this compound with other chemical wastes unless compatibility has been confirmed to avoid unintended reactions.[1]

2. Containerization and Labeling:

  • Use a suitable, well-sealed, and non-reactive container for collecting solid this compound waste.[6]

  • Ensure the container is in good condition, free from leaks or cracks.[1]

  • Clearly label the waste container with the full chemical name "this compound," the date of accumulation, and any associated institutional hazard information.[1] Do not use abbreviations or chemical formulas on the primary label.[1]

3. Handling of Contaminated Materials:

  • Contaminated Labware: Glassware or other non-disposable labware that has come into contact with this compound should be decontaminated. Triple-rinse the labware with an appropriate solvent (e.g., water, as this compound is soluble).[2] The rinsate must be collected and treated as chemical waste.[1] After proper rinsing, the glassware can be washed through standard laboratory procedures.

  • Contaminated Disposables: Items such as gloves, weigh boats, and wipes that are contaminated with this compound should be collected in a designated, sealed bag and disposed of as solid chemical waste.[2]

  • Empty Containers: The original containers of this compound should be triple-rinsed. The rinsate must be collected as chemical waste.[1] After rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.[1]

4. Accidental Spills:

  • In the event of a spill, avoid dust formation.[6]

  • Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[2][6]

  • After the material has been collected, wash the spill site.[2]

  • Ensure adequate ventilation.[3]

5. Final Disposal:

  • Offer surplus and non-recyclable this compound to a licensed disposal company.[6]

  • Contact your institution’s Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and final disposal.[1]

  • Never dispose of this compound by flushing it down the drain or placing it in the regular trash.[1][7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

L_Leucine_Disposal_Workflow start Start: this compound Waste Generated identify_waste 1. Identify Waste as this compound start->identify_waste is_spill Accidental Spill? identify_waste->is_spill spill_procedure Sweep up solid. Place in sealed container for disposal. Clean spill area. is_spill->spill_procedure Yes segregate 2. Segregate Waste (Solid, Liquid, Contaminated Items) is_spill->segregate No store 4. Store in Designated Waste Area spill_procedure->store contaminated_items Contaminated Items? segregate->contaminated_items package_label 3. Package & Label Container - Securely Sealed - Full Chemical Name - Date package_label->store contaminated_items->package_label No (Pure Product) disposables Gloves, Wipes, etc. -> Place in Solid Waste Container contaminated_items->disposables Yes (Disposables) non_disposables Glassware, etc. -> Triple Rinse -> Collect Rinsate as Liquid Waste contaminated_items->non_disposables Yes (Non-Disposables) disposables->package_label non_disposables->package_label contact_ehs 5. Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, procedural, and step-by-step guidance for the safe use, storage, and disposal of L-Leucine, ensuring both personal safety and the integrity of experimental work. While this compound is generally considered non-hazardous, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1][2]

Personal Protective Equipment (PPE)

To ensure safe handling and minimize exposure to this compound, the following personal protective equipment is recommended:

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[3]Protects eyes from accidental splashes or airborne dust particles.
Hand Protection Nitrile rubber gloves.[4][5]Prevents direct skin contact. Gloves should be inspected before use and removed properly to avoid skin contact with the product.[4]
Skin and Body Protection Laboratory coat.[3]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. A NIOSH-approved N95 or P1 dust mask may be used if dust is generated.[4]Minimizes the inhalation of airborne particles.

Operational Plan for Safe Handling and Storage

A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[3][6]

  • Minimize dust generation and accumulation.[3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8]

  • Keep away from incompatible substances such as strong oxidizers.[1]

  • Store protected from moisture and light.[3]

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[4][8]
Skin Contact Wash the affected area with soap and plenty of water.[4] If irritation persists, seek medical attention.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. If the person feels unwell, call a poison center or physician.[1][9]

Spill and Disposal Procedures

Spill Cleanup: In the event of a spill, adhere to the following cleanup protocol:

  • Ventilate the area.

  • Wear appropriate PPE as outlined above.

  • Contain the spill. For solid this compound, sweep or vacuum the material, avoiding dust generation.[6][8] For spills that are already wet, make them wetter to prevent dust from becoming airborne before sweeping them up into a closed container.[8]

  • Place the spilled material into a suitable, sealed container for disposal.[1]

  • Clean the spill area with a suitable cleaning agent and wash the site after material pickup is complete.[1][6]

Disposal: this compound should be disposed of in accordance with local, state, and federal regulations.[8] It is generally not considered hazardous waste.[1] Unused this compound and contaminated materials (e.g., gloves, weighing paper) should be collected in a clearly labeled, sealed container.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [8]
Melting Point 268 °C[1]
Solubility Soluble in water.[1]
log Pow (n-octanol/water) -1.59 (25 °C)[10]
Occupational Exposure Limits None established.[3][4]

Experimental Workflow: this compound Spill Management

The following diagram illustrates the step-by-step workflow for managing a spill of this compound in a laboratory setting.

Spill_Management_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_disposal Disposal Spill This compound Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Evacuate Evacuate Area (if large spill) Assess->Evacuate Large Spill PPE Don Appropriate PPE Assess->PPE Small Spill Evacuate->PPE Ventilate Ensure Proper Ventilation PPE->Ventilate Contain Contain the Spill Ventilate->Contain Sweep Sweep/Vacuum Solid Material Contain->Sweep Solid Absorb Absorb Liquid Spills Contain->Absorb Liquid Collect Collect Contaminated Materials Sweep->Collect Absorb->Collect Clean Clean Spill Area Dispose Dispose of Waste Clean->Dispose Collect->Clean

Workflow for managing a chemical spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.